Lamivudine salicylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S.C7H6O3/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6;8-6-4-2-1-3-5(6)7(9)10/h1-2,6-7,12H,3-4H2,(H2,9,10,13);1-4,8H,(H,9,10)/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZSGYKUKMIFHP-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N.C1=CC=C(C(=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N.C1=CC=C(C(=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173522-96-8 | |
| Record name | Benzoic acid, 2-hydroxy-, compd. with 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173522-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Lamivudine in HIV Replication
Abstract
Lamivudine (2',3'-dideoxy-3'-thiacytidine, 3TC) is a potent nucleoside analogue reverse transcriptase inhibitor (NRTI) that has been a cornerstone of combination antiretroviral therapy for HIV-1 infection for over two decades. As a synthetic analogue of cytidine, its antiviral activity is contingent upon intracellular anabolic phosphorylation to its active moiety, lamivudine 5'-triphosphate (3TC-TP). This active form acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme and as a chain terminator of viral DNA synthesis. Its high efficacy, favorable safety profile, and synergistic activity with other antiretrovirals have cemented its role in HIV treatment regimens. This guide provides a detailed examination of the molecular mechanisms underpinning lamivudine's action, quantitative data on its activity, relevant experimental protocols, and the primary pathways of viral resistance.
Core Mechanism of Action
The antiviral effect of lamivudine is a multi-step process that begins with its entry into the host cell and culminates in the termination of viral DNA synthesis. The salicylate salt of lamivudine is a formulation designed to improve drug delivery, while the core mechanism of action is mediated by the lamivudine molecule itself.
Intracellular Uptake and Anabolic Phosphorylation
Upon administration, lamivudine is rapidly absorbed and enters target cells, such as CD4+ T-lymphocytes, through both passive diffusion and active transport by cellular uptake transporters. Lamivudine is a prodrug and must be sequentially phosphorylated by host cell kinases to its active triphosphate form.
This three-step phosphorylation cascade is as follows:
-
Lamivudine → Lamivudine Monophosphate (3TC-MP): This initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).
-
3TC-MP → Lamivudine Diphosphate (3TC-DP): 3TC-MP is further phosphorylated by cytidine monophosphate/deoxycytidine monophosphate kinase.
-
3TC-DP → Lamivudine Triphosphate (3TC-TP): The final phosphorylation is catalyzed by nucleoside diphosphate kinase (NDPK), yielding the active antiviral agent.
The efficiency of this conversion, particularly the final step from 3TC-DP to 3TC-TP, is a critical determinant of the drug's intracellular potency.
Caption: Intracellular anabolic phosphorylation pathway of lamivudine.
Inhibition of HIV-1 Reverse Transcriptase
HIV-1 reverse transcriptase is the viral polymerase responsible for transcribing the single-stranded viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome. The active 3TC-TP competitively inhibits this enzyme.
The dual mechanism of inhibition involves:
-
Competitive Inhibition: 3TC-TP is structurally similar to the natural substrate deoxycytidine triphosphate (dCTP). It competes with dCTP for binding to the active site of the reverse transcriptase enzyme.
-
Chain Termination: Once incorporated into the nascent viral DNA strand, lamivudine acts as a chain terminator. It lacks the 3'-hydroxyl (-OH) group necessary to form a 5'-3' phosphodiester bond with the next incoming nucleotide, thereby halting DNA chain elongation permanently.
The L-(-) enantiomeric configuration
A Comprehensive Technical Guide to Lamivudine Salicylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lamivudine salicylate, an orally active nucleoside reverse transcriptase inhibitor (NRTI). This document covers its chemical properties, mechanism of action, synthesis, and relevant clinical data, presented in a format tailored for research and development professionals.
Chemical and Physical Properties
This compound is the salicylate salt of Lamivudine. It is used as an intermediate in the synthesis of Lamivudine, a potent antiviral drug against HIV and Hepatitis B virus (HBV)[1].
| Property | Value | Reference |
| CAS Number | 173522-96-8 | [1][2][3][4][5] |
| Molecular Formula | C15H17N3O6S | [3] |
| Molecular Weight | 367.38 g/mol | [4] |
| Appearance | White to off-white or light yellow powder | [1] |
| Melting Point | 138-143°C | [1] |
| Exact Mass | 367.083801 | [1] |
| Synonyms | BCH-189 salicylate, (2R,5S)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone salicylate | [2][5] |
Mechanism of Action
Lamivudine is a dideoxynucleoside cytosine analog that functions as a potent inhibitor of viral reverse transcriptase[][7][8]. Its antiviral activity is dependent on intracellular phosphorylation to its active triphosphate form.
-
Intracellular Activation: Upon entering a host cell, Lamivudine is phosphorylated by intracellular kinases to Lamivudine monophosphate (L-MP) and subsequently to the active metabolite, Lamivudine triphosphate (L-TP)[][7][9].
-
Competitive Inhibition: L-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by the viral reverse transcriptase (for HIV) or HBV polymerase[8][9].
-
Chain Termination: Once incorporated into the viral DNA, Lamivudine acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide. This premature termination halts the elongation of the viral DNA, effectively inhibiting viral replication[8][9][10].
A key advantage of Lamivudine is its selectivity for viral polymerases over human cellular DNA polymerases (α and β) and mitochondrial DNA polymerase, which minimizes host toxicity[][7].
Pharmacokinetic Profile of Lamivudine
| Parameter | Value | Details |
| Absorption | Rapidly absorbed | Bioavailability: ~82% in adults, ~68% in children. Food slows the rate of absorption but does not affect systemic exposure[7]. |
| Time to Peak | 0.5 - 1.5 hours | Time to reach maximum plasma concentration following oral administration[7]. |
| Distribution | Distributes into total body fluid and extravascular spaces | Can cross the blood-brain barrier[2][4][8]. |
| Metabolism | Not metabolized by CYP450 pathway | Minimally binds to plasma proteins, resulting in few drug interactions[7]. |
| Half-life | 5 - 7 hours in adults | Shorter half-life of 2 hours in children[8]. |
Clinical Data Summary
Lamivudine is utilized in combination therapies for HIV-1 and as a monotherapy for chronic Hepatitis B. Clinical studies have demonstrated its efficacy in reducing viral load and improving immune function.
| Study Focus | Patient Population | Key Findings | Reference |
| Dolutegravir + Lamivudine (DOLAVI Study) | 88 treatment-naive HIV-1 patients | At week 48, 70.2% had undetectable viral load. Mean CD4 count increased from 516.4 to 821.8 cells/μL. | [11] |
| Once-daily vs. Twice-daily Lamivudine | HIV-infected adults, treatment-naive | A study to compare the safety and effectiveness of once-daily versus twice-daily dosing in combination with other antiretrovirals. | [12] |
| Lamivudine in Combination Therapy | Treatment-experienced HIV-1 patients | All patients had initiated therapy with a regimen including tenofovir, lamivudine, and efavirenz. | [13] |
Experimental Protocols
This protocol outlines a common method for the conversion of this compound to pure Lamivudine.
Materials:
-
This compound
-
Absolute ethanol
-
Triethylamine
-
Ethyl acetate
Procedure:
-
Combine 38.5g (0.1 mol) of this compound with 320 ml of absolute ethanol in a suitable reaction vessel[14].
-
Add 15.15g (0.15 mol) of triethylamine to the mixture[14].
-
Heat the reaction mixture to 50°C and maintain this temperature for 1 hour to allow for sufficient recrystallization[14].
-
Remove the solvent by distillation under reduced pressure[14].
-
Add 300 ml of ethyl acetate to the residue and cool the mixture to 10°C[14].
-
Maintain stirring at 10°C for 1 hour[14].
-
Filter the resulting solid and wash it twice with 100 ml of ethyl acetate[14].
-
Dry the product to yield Lamivudine as a white powder. The expected yield is approximately 92.63%[14].
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying Lamivudine concentrations in biological samples.
Instrumentation:
-
HPLC system with UV detection[15].
General Procedure (example from a clinical study):
-
Sample Preparation: Plasma samples are collected from patients.
-
Chromatography: Samples are processed and injected into the HPLC system.
-
Detection: Lamivudine is detected using a UV detector.
-
Quantification: The lower limit of quantification is typically around 0.05 mg/L[15]. More sensitive methods using tandem mass spectrometry can achieve a lower limit of 0.0025 mg/L[15].
Synthesis Workflow and Visualization
The synthesis of Lamivudine often involves the use of its salicylate salt for purification purposes. The following diagram illustrates a generalized workflow for preparing Lamivudine from its salicylate intermediate.
References
- 1. This compound CAS 173522-96-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-APIs & Intermediates | Building Blocks| Small Molecule Inhibitors-ChemBest [biochembest.com]
- 4. This compound | CAS#:173522-96-8 | Chemsrc [chemsrc.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lamivudine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 10. Exploring the Mechanism of Action of Lamivudine in Treating HIV Infection [hidocdr.com]
- 11. DOLAVI Real-Life Study of Dolutegravir Plus Lamivudine in Naive HIV-1 Patients (48 Weeks) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. dovepress.com [dovepress.com]
- 14. Lamivudine synthesis - chemicalbook [chemicalbook.com]
- 15. Dose evaluation of lamivudine in human immunodeficiency virus‐infected children aged 5 months to 18 years based on a population pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Lamivudine Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of lamivudine salicylate. Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections. The salicylate salt of lamivudine is a key intermediate in its purification process, ensuring high purity and stability of the final active pharmaceutical ingredient. This document details the structural features, physicochemical characteristics, and analytical methodologies pertinent to this compound, aimed at supporting research, development, and quality control activities.
Chemical Structure and Identification
This compound is an organic salt formed by the reaction of lamivudine, a synthetic nucleoside analog, and salicylic acid. The salt formation occurs between the basic cytosinyl group of lamivudine and the acidic carboxyl group of salicylic acid.
Lamivudine: 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one.[1]
Salicylic Acid: 2-hydroxybenzoic acid.
This compound: [(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate.[2]
The chemical structures of lamivudine, salicylic acid, and their resulting salt, this compound, are depicted below.
References
Lamivudine Salicylate vs. Lamivudine Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of lamivudine salicylate and its free base form for research and development purposes. While both forms contain the same active pharmaceutical ingredient (API), their differing physicochemical properties can significantly impact experimental design, formulation development, and ultimately, clinical outcomes. This document outlines these differences, providing available quantitative data, detailed experimental protocols, and logical diagrams to aid in the selection of the appropriate form for your research needs.
Introduction to Lamivudine and its Forms
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1, HIV-2, and Hepatitis B virus (HBV) infections.[1][2] It acts as a prodrug, being phosphorylated intracellularly to its active triphosphate metabolite, which competitively inhibits viral reverse transcriptase and terminates the DNA chain.[3][4] For research and pharmaceutical development, lamivudine can be utilized in its free base form or as a salt, such as this compound. The choice between these forms is critical and depends on the specific application, such as in vitro assays, formulation studies, or in vivo experiments.
This compound is often used as an intermediate in the synthesis and purification of lamivudine.[5][6][7] The formation of a salicylate salt can offer advantages in terms of purification and handling properties. However, for most biological and clinical applications, the active compound is the lamivudine free base.
Physicochemical Properties: A Comparative Analysis
The selection of the appropriate form of an API is often dictated by its physicochemical properties. These properties influence solubility, stability, dissolution rate, and ultimately, bioavailability. The following tables summarize the available data for both this compound and lamivudine base.
Table 1: General and Physicochemical Properties
| Property | This compound | Lamivudine Base |
| Chemical Name | (2R,cis)-4-amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-1H-pyrimidin-2-one salicylate | 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one[8] |
| CAS Number | 173522-96-8[9] | 134678-17-4[8] |
| Molecular Formula | C₁₅H₁₇N₃O₆S[6] | C₈H₁₁N₃O₃S[8] |
| Molecular Weight | 367.38 g/mol (anhydrous) | 229.26 g/mol [2][8] |
| Appearance | White to off-white to light yellow powder[9] | White to off-white solid[10] |
| Melting Point | 138-143 °C[9] | 160-162 °C[8] |
| pKa | Data not available | 4.3[4] |
| LogP | Data not available | -0.9 to -1.4[4][8] |
Table 2: Solubility Data
| Solvent/Medium | This compound Solubility | Lamivudine Base Solubility |
| Water | Data not available | ~70 mg/mL at 20°C[10], 46 mg/mL[11] |
| 0.01 N HCl | Data not available | 276.08 mg/mL[12] |
| PBS (pH 7.2) | Data not available | ~3 mg/mL[13] |
| Ethanol | Data not available | ~0.5 mg/mL[13], <1 mg/mL[11] |
| DMSO | Data not available | ~20 mg/mL[13], 46 mg/mL[11] |
| Dimethylformamide (DMF) | Data not available | ~20 mg/mL[13] |
Table 3: Pharmacokinetic Parameters (Lamivudine Base)
| Parameter | Value |
| Bioavailability (Oral) | ~86% in adults[14][15][16] |
| Time to Peak Concentration (Tmax) | 0.5 - 1.5 hours[3] |
| Plasma Protein Binding | < 35%[15] |
| Elimination Half-life | 5 - 7 hours[3] |
| Metabolism | Minimally metabolized (<5-10%)[3] |
| Excretion | Primarily renal (~70% unchanged)[3][15] |
Note: Pharmacokinetic data for this compound is not available as it is typically converted to the base form before administration or in vivo.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide methodologies for key experiments relevant to the comparison and characterization of this compound and lamivudine base.
Preparation of Lamivudine Base from this compound
This protocol is adapted from patent literature describing the conversion of this compound to the free base.[5][17][18]
Objective: To liberate the free base of lamivudine from its salicylate salt.
Materials:
-
This compound
-
Ethyl acetate
-
Triethylamine
-
Ethanol (optional, for recrystallization)
-
Water
-
Reaction vessel with stirring capability
-
Filtration apparatus
-
Drying oven
Procedure:
-
Suspend this compound in a suitable solvent such as ethyl acetate. Water may be added to facilitate the reaction.
-
Heat the suspension to a temperature between 40°C and 50°C with continuous stirring.
-
Slowly add a base, such as triethylamine, to the reaction mixture. The base will neutralize the salicylic acid, liberating the lamivudine free base.
-
Continue stirring the reaction mixture at the elevated temperature for a period of 1 to 4 hours to ensure complete conversion.
-
Cool the reaction mixture to room temperature (approximately 25°C to 30°C) and continue stirring to allow the lamivudine base to crystallize.
-
Collect the solid product by filtration and wash the cake with the solvent used in the reaction (e.g., ethyl acetate) to remove residual salicylic acid and triethylamine salts.
-
Dry the isolated lamivudine base under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
(Optional) For further purification, the dried product can be recrystallized from a solvent such as ethanol.
In Vitro Dissolution Testing of Lamivudine
This protocol is a general guideline for assessing the dissolution profile of lamivudine formulations, which can be adapted for comparing the dissolution rates of the salicylate and base forms.[19][20][21][22]
Objective: To determine the rate and extent of dissolution of lamivudine or its salt form under specified conditions.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
UV-Vis Spectrophotometer or HPLC system for analysis
Reagents and Media:
-
Dissolution media: 0.1M HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer.
-
Lamivudine reference standard.
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5°C.
-
Accurately weigh the lamivudine (base or salicylate) powder or formulation and place it in the dissolution vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm) before analysis.
-
Analyze the concentration of lamivudine in each sample using a validated analytical method, such as UV-Vis spectrophotometry at the appropriate λmax (e.g., ~270-280 nm depending on the pH) or HPLC.[19]
-
Calculate the cumulative percentage of drug dissolved at each time point.
High-Performance Liquid Chromatography (HPLC) for Lamivudine Quantification
This protocol outlines a general RP-HPLC method for the quantification of lamivudine, which can be validated and used for various assays, including dissolution and stability studies.[23][24][25][26]
Objective: To accurately quantify the concentration of lamivudine in a given sample.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common ratio is in the range of 85:15 to 60:40 (buffer:organic).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Procedure:
-
Standard Preparation: Prepare a stock solution of lamivudine reference standard in the mobile phase or a suitable diluent. Prepare a series of working standard solutions of known concentrations by diluting the stock solution.
-
Sample Preparation: Dissolve and dilute the sample containing lamivudine in the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the lamivudine peak based on its retention time. Calculate the concentration of lamivudine in the sample by comparing its peak area with the peak areas of the standard solutions (using a calibration curve).
Visualization of Concepts
The following diagrams illustrate key concepts in the comparison and utilization of this compound and lamivudine base.
Caption: Comparative experimental workflow for lamivudine base and salicylate forms.
Caption: Decision-making framework for selecting the appropriate lamivudine form.
Caption: Intracellular activation pathway of lamivudine.
Discussion and Recommendations
The primary advantage of using a salt form like this compound in research and development often lies in improved physicochemical properties, such as enhanced aqueous solubility and stability, which can be beneficial during formulation development.[27] However, for fundamental in vitro and in vivo studies aimed at understanding the biological activity and pharmacokinetic profile of the drug, the use of the lamivudine free base is generally more appropriate as it is the form that exerts the therapeutic effect.
For researchers focused on biological activity and mechanism of action studies , the lamivudine base is the recommended form. Its properties are well-characterized, and its use eliminates the potential confounding effects of the salicylate counter-ion.
For scientists and professionals in drug development and formulation , exploring the salicylate salt may be advantageous. The potential for improved solubility could lead to enhanced dissolution rates and potentially improved bioavailability in novel formulations. However, it is crucial to conduct thorough characterization of the salicylate form, as comprehensive data is currently lacking in publicly available literature. Any formulation developed with the salicylate salt would need to be compared against the performance of the free base.
References
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. lamivudine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fip.org [fip.org]
- 5. Lamivudine synthesis - chemicalbook [chemicalbook.com]
- 6. CN103694231A - Synthesis and preparation method of lamivudine intermediate HDMS - Google Patents [patents.google.com]
- 7. This compound | 173522-96-8 [chemicalbook.com]
- 8. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS 173522-96-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. toku-e.com [toku-e.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. jscimedcentral.com [jscimedcentral.com]
- 15. Clinical pharmacology of lamivudine administered alone, or co-administered with other antiviral drugs, in infants and children [jscimedcentral.com]
- 16. Pharmacokinetics, absolute bioavailability, and absorption characteristics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2009069011A1 - Process for the preparation of substituted 1,3-oxathiolanes - Google Patents [patents.google.com]
- 18. WO2009069013A1 - Crystalline form i of lamivudine and its preparation - Google Patents [patents.google.com]
- 19. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 20. rjptonline.org [rjptonline.org]
- 21. researchgate.net [researchgate.net]
- 22. japsonline.com [japsonline.com]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. ijcrt.org [ijcrt.org]
- 25. tandfonline.com [tandfonline.com]
- 26. rjptonline.org [rjptonline.org]
- 27. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral Activity Spectrum of Lamivudine Salicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This technical guide focuses on the antiviral activity spectrum of lamivudine salicylate, the salicylate salt of lamivudine. While much of the publicly available in vitro data pertains to lamivudine, this information is presented as a direct proxy for the activity of this compound, as the salt is expected to dissociate in biological media, liberating the active lamivudine moiety. This document provides a comprehensive overview of its mechanism of action, in vitro efficacy against key viral targets, and detailed experimental protocols for the assessment of its antiviral and cytotoxic properties.
Introduction
Lamivudine is a synthetic nucleoside analogue of cytidine. Its salicylate salt, this compound, is an orally active form of the drug. The primary antiviral activity of lamivudine is directed against retroviruses, most notably HIV-1 and HIV-2, as well as hepadnaviruses, specifically HBV.[1][2] Its mechanism of action relies on the inhibition of viral reverse transcriptase, a critical enzyme for the replication of these viruses.
Mechanism of Action
Upon entry into the host cell, lamivudine is intracellularly phosphorylated by host cell kinases to its active metabolite, lamivudine triphosphate (L-TP).[2] L-TP acts as a competitive inhibitor of the viral reverse transcriptase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand. Once incorporated, the absence of a 3'-hydroxyl group on the lamivudine moiety results in the termination of DNA chain elongation, thereby halting viral replication.[2]
Signaling Pathway: Intracellular Activation of Lamivudine
References
In Vitro Efficacy of Lamivudine Against Hepatitis B Virus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the in vitro efficacy of lamivudine against the Hepatitis B Virus (HBV). While the user's request specified lamivudine salicylate, a comprehensive search of scientific literature did not yield specific in vitro efficacy data for this salt form. Therefore, this document presents data available for lamivudine, the active pharmaceutical ingredient. It is crucial to note that the salt form can influence a drug's physicochemical properties, such as solubility and bioavailability, which may, in turn, affect its in vitro and in vivo performance. The data presented herein should be interpreted with this consideration.
Executive Summary
Lamivudine, a synthetic nucleoside analogue, is a potent inhibitor of the Hepatitis B Virus (HBV) reverse transcriptase (polymerase). Its mechanism of action involves the termination of the developing viral DNA chain, effectively halting viral replication. This document provides a detailed overview of the in vitro efficacy of lamivudine against HBV, including quantitative data on its antiviral activity, comprehensive experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows. The information is intended to serve as a technical resource for researchers and professionals involved in the development of antiviral therapeutics.
Quantitative In Vitro Efficacy of Lamivudine against HBV
The in vitro antiviral activity of lamivudine against HBV has been evaluated in numerous studies. The following tables summarize key quantitative data, including the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50) values, which represent the concentrations of lamivudine required to inhibit viral replication by 50%.
| Parameter | Virus Strain | Cell Line | Value | Reference |
| IC50 | Wild-Type HBV | HepG2 cells | 6 nM | |
| IC50 | Wild-Type HBV | HepG2.2.15 cells | 0.03 µM (30 nM) | |
| IC50 | Lamivudine-Resistant HBV (rtL180M + rtM204V) | HepG2 cells | >100 µM |
Table 1: Inhibitory Concentration (IC50) of Lamivudine against HBV.
| Parameter | Assay | Value | Reference |
| EC50 | HBV DNA reduction | Not explicitly quantified in snippets | |
| EC50 | HBsAg reduction | Not explicitly quantified in snippets | |
| EC50 | HBeAg reduction | Not explicitly quantified in snippets |
Table 2: Effective Concentration (EC50) of Lamivudine against HBV Markers.
Mechanism of Action of Lamivudine
Lamivudine exerts its antiviral effect by targeting the HBV polymerase, a critical enzyme in the viral replication cycle.
-
Intracellular Phosphorylation: Upon entering a host cell, lamivudine is phosphorylated by host cellular kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).
-
Competitive Inhibition: 3TC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA strand by the HBV polymerase.
-
Chain Termination: Once incorporated into the viral DNA, 3TC-TP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This results in the premature termination of the DNA chain, thereby halting viral replication.
Signaling Pathway of Lamivudine Action
Caption: Mechanism of action of Lamivudine against HBV.
Experimental Protocols
This section outlines the general methodologies for key in vitro experiments used to assess the efficacy of antiviral compounds against HBV.
Cell Culture and Maintenance
-
Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome, are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and G418 (for maintaining selection pressure).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Anti-HBV Efficacy Assay
This assay determines the ability of a compound to inhibit HBV replication.
Caption: General workflow for in vitro anti-HBV efficacy assay.
-
Cell Seeding: Plate HepG2.2.15 cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of lamivudine in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a no-drug control.
-
Incubation: Incubate the plates for a period of 6 to 9 days, with medium changes every 2-3 days.
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatants to measure secreted HBV antigens (HBsAg and HBeAg) and viral DNA.
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Lamivudine
Disclaimer: A comprehensive review of published scientific literature did not yield specific pharmacokinetic or bioavailability data for lamivudine salicylate. Therefore, this document provides a detailed overview of the pharmacokinetics and bioavailability of lamivudine, the active pharmaceutical ingredient.
Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] As the L-enantiomer of 2'-deoxy-3'-thiacytidine, it acts as a chain terminator for viral reverse transcriptase, thereby inhibiting viral replication.[2] Understanding the pharmacokinetic profile and bioavailability of lamivudine is critical for optimizing dosing strategies, ensuring therapeutic efficacy, and minimizing potential adverse effects in diverse patient populations. This technical guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of lamivudine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Pharmacokinetics of Lamivudine
The pharmacokinetic properties of lamivudine have been extensively studied in healthy volunteers and in patients with HIV and HBV infections.[2]
Absorption
Lamivudine is rapidly absorbed following oral administration.[1][2] The absolute bioavailability is high in adults, although it is somewhat lower in children.[1][2]
-
Bioavailability: The mean absolute bioavailability of oral lamivudine is approximately 86-88% in adults.[1] In pediatric patients, the bioavailability is reported to be around 68%.[1]
-
Effect of Food: The presence of food can slow the rate of absorption, as evidenced by a delay in the time to reach maximum plasma concentration (Tmax) and a decrease in the peak concentration (Cmax). However, the overall extent of absorption, measured by the area under the concentration-time curve (AUC), is not significantly affected by food intake.[3]
Distribution
Following absorption, lamivudine is widely distributed throughout the body.
-
Volume of Distribution (Vd): The apparent volume of distribution after intravenous administration is approximately 1.3 L/kg, indicating that the drug distributes into extravascular spaces.[3]
-
Protein Binding: Lamivudine exhibits low binding to plasma proteins, with less than 36% of the drug being bound.[3][4]
-
Penetration into Cerebrospinal Fluid (CSF): Lamivudine crosses the blood-brain barrier, although concentrations in the CSF are modest. In adults, CSF concentrations are approximately 4-8% of serum concentrations, while in children, this ratio is slightly higher at 9-17%.[2]
-
Placental and Breast Milk Transfer: Lamivudine readily crosses the placenta, and it is also excreted into breast milk.[2][4]
Metabolism
Metabolism plays a minor role in the elimination of lamivudine. The primary mechanism of action involves intracellular phosphorylation to its active form.
-
Intracellular Phosphorylation: Lamivudine is a prodrug that is activated within cells through phosphorylation by intracellular kinases to its active metabolite, lamivudine 5'-triphosphate (3TC-TP).[2][5] This active form competitively inhibits the viral reverse transcriptase.
-
Hepatic Metabolism: A small fraction of lamivudine (approximately 5-10%) is metabolized in the liver to an inactive trans-sulfoxide metabolite.[2][6] Importantly, lamivudine does not undergo metabolism by the cytochrome P450 (CYP450) enzyme system.[6]
Excretion
The primary route of elimination for lamivudine is renal excretion of the unchanged drug.
-
Renal Clearance: Approximately 70% of an administered dose of lamivudine is excreted unchanged in the urine.[2][4]
-
Elimination Half-Life: The plasma elimination half-life of lamivudine is approximately 5 to 7 hours in adults with normal renal function.[2][6] The intracellular half-life of the active triphosphate metabolite is considerably longer, ranging from 10.5 to 19 hours, which supports once-daily dosing regimens.[2]
-
Renal Impairment: In patients with impaired renal function, the clearance of lamivudine is significantly reduced, necessitating dose adjustments.[4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of lamivudine from various studies.
Table 1: Pharmacokinetic Parameters of Lamivudine in Adults
| Parameter | Value | Reference |
| Absolute Bioavailability | 86% - 88% | [1] |
| Tmax (fasted) | 0.5 - 1.5 hours | [1][2] |
| Cmax (150 mg twice daily) | 2077 ± 816 ng/mL | [3] |
| Cmax (300 mg once daily) | 3461 ± 854 ng/mL | [3] |
| AUC (0-24h) (150 mg twice daily) | 17085 ± 6464 ng·h/mL | [3] |
| AUC (0-24h) (300 mg once daily) | 16644 ± 4150 ng·h/mL | [3] |
| Elimination Half-life (t½) | 5 - 7 hours | [2][6] |
| Apparent Volume of Distribution (Vd) | 1.3 L/kg | [3] |
| Plasma Protein Binding | < 36% | [3][4] |
| Renal Excretion (unchanged) | ~70% | [2][4] |
Table 2: Comparison of Lamivudine Pharmacokinetics in Different Formulations and Dosing Regimens
| Formulation/Regimen | Cmax (ng/mL) | AUC (ng·h/mL) | Bioequivalence | Reference |
| 100 mg Oral Solution | - | - | Bioequivalent to tablet and capsule | [1] |
| 100 mg Capsule | - | - | Bioequivalent to solution and tablet | [1] |
| 100 mg Tablet | - | - | Bioequivalent to solution and capsule | [1] |
| 300 mg once daily vs. 150 mg twice daily | Higher with 300 mg QD | Similar | Not Bioequivalent for Cmax | [3] |
Experimental Protocols
Bioavailability and Bioequivalence Study Protocol
A typical experimental design to assess the bioavailability and bioequivalence of a new lamivudine formulation would involve a randomized, open-label, two-period, crossover study in healthy volunteers.
-
Subject Recruitment: A cohort of healthy adult male and/or female volunteers meeting specific inclusion and exclusion criteria would be enrolled.
-
Study Design: The study would consist of two treatment periods separated by a washout period of at least 7-14 days. In each period, subjects would receive a single oral dose of either the test formulation or a reference formulation of lamivudine.
-
Dosing and Blood Sampling: After an overnight fast, subjects would receive the assigned lamivudine formulation with a standardized volume of water. Serial blood samples would be collected at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose).
-
Drug Concentration Analysis: Plasma concentrations of lamivudine would be determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters would be calculated from the plasma concentration-time data for each subject: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC extrapolated to infinity (AUC0-∞).
-
Statistical Analysis: The log-transformed Cmax and AUC values would be analyzed using an analysis of variance (ANOVA) to determine if there are any statistically significant differences between the test and reference formulations. Bioequivalence is typically concluded if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the range of 80% to 125%.
Intracellular Lamivudine Triphosphate Analysis
To determine the concentration of the active metabolite, a more specialized protocol is required.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Lysis and Extraction: The isolated PBMCs are lysed, and the intracellular contents, including lamivudine triphosphate, are extracted.
-
Analytical Method: The concentration of lamivudine triphosphate is quantified using a sensitive and specific analytical method, such as a validated HPLC-MS/MS assay.
-
Data Analysis: Intracellular pharmacokinetic parameters, such as the maximum intracellular concentration (Cmax,intra) and the intracellular area under the concentration-time curve (AUCintra), are calculated.
Visualizations
Caption: Intracellular metabolic activation of lamivudine.
Caption: Experimental workflow for a lamivudine bioequivalence study.
Influence of Salt Form on Physicochemical Properties
While specific data on this compound is unavailable, the salt form of an active pharmaceutical ingredient can significantly influence its physicochemical properties, including solubility, which in turn can affect bioavailability. Studies on other salt forms of lamivudine, such as the hydrochloride salt, have demonstrated that crystal engineering strategies can lead to increased aqueous solubility compared to the free base. For instance, lamivudine hydrochloride and lamivudine hydrochloride monohydrate have shown improved water solubility.[7] Although a direct correlation between increased solubility and enhanced bioavailability is not always guaranteed, it is a critical factor in drug absorption, particularly for oral dosage forms. Further research into the physicochemical and pharmacokinetic properties of this compound is warranted to fully characterize its potential therapeutic advantages.
Conclusion
Lamivudine exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption, high bioavailability, wide distribution, minimal metabolism, and primary elimination through renal excretion. The long intracellular half-life of its active triphosphate metabolite allows for convenient once-daily dosing. The provided data and experimental protocols offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important antiretroviral agent. While data on this compound is currently lacking, the principles of salt engineering suggest that this form could offer altered physicochemical properties that merit further investigation.
References
- 1. Pharmacokinetics, absolute bioavailability, and absorption characteristics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereochemistry of Lamivudine and the Role of Lamivudine Salicylate in Chiral Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) essential for the treatment of HIV-1 and Hepatitis B (HBV) infections.[1][2] Its therapeutic efficacy is critically dependent on its stereochemistry. The molecule possesses two chiral centers, resulting in four possible stereoisomers, of which only the (2R,5S)-enantiomer exhibits the desired potent antiviral activity with lower cytotoxicity.[3][4] Consequently, the stereoselective synthesis and purification of this specific isomer are paramount in the manufacturing of the active pharmaceutical ingredient (API). This technical guide provides a detailed examination of the stereoisomers of lamivudine, outlines key strategies for chiral resolution, and highlights the pivotal role of lamivudine salicylate as a crystalline intermediate for achieving high enantiomeric purity. Detailed experimental protocols for analytical characterization and quantitative data are presented to serve as a comprehensive resource for professionals in drug development and chemical research.
The Stereoisomers of Lamivudine
Lamivudine, chemically known as 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidine-2-one, has two stereogenic centers at the C2 and C5 positions of the 1,3-oxathiolane ring.[5] This gives rise to four distinct stereoisomers, which exist as two pairs of enantiomers.[3]
-
Cis Isomers: The hydroxymethyl group at C2 and the cytosine base at C5 are on the same side of the oxathiolane ring.
-
Trans Isomers: The hydroxymethyl group at C2 and the cytosine base at C5 are on opposite sides of the ring.
-
(2R, 5R)-diastereomer
-
(2S, 5S)-diastereomer
-
The relationship between these isomers is crucial; the (2R,5S) and (2S,5R) isomers are enantiomers of each other, while they are diastereomers of the (2R,5R) and (2S,5S) isomers.[7] The cis-(-)-isomer (Lamivudine) is the most potent in anti-HIV and anti-HBV activities, and its cytotoxicity is lower than its enantiomer or the racemic mixture.[3][4]
Stereoselective Synthesis and the Role of this compound
The primary challenge in lamivudine synthesis is the efficient separation of the desired (-)-cis-enantiomer from the other three isomers. While various methods like enzymatic resolution and dynamic kinetic resolution exist, one of the most effective and industrially applied strategies involves diastereomeric salt formation.[3][8]
A key process for purifying lamivudine utilizes salicylic acid to form a stable, crystalline salt.[9][10] This step is highly effective in separating the desired lamivudine enantiomer from its diastereomers. The process typically involves reacting a mixture rich in the cis-isomers with salicylic acid. The resulting this compound salt of the desired (2R,5S) isomer has distinct physicochemical properties, allowing it to be selectively crystallized from the solution, leaving impurities and other isomers in the mother liquor. This crystalline this compound monohydrate can then be isolated and neutralized to yield the final API with very high enantiomeric purity.[11] The formation of the salicylate salt is a critical purification step in diastereoselective process development.[9]
Analytical Methods for Stereochemical Characterization
Verifying the enantiomeric purity of lamivudine is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol is a composite of validated methods for the quantification of the lamivudine enantiomer.[5][12][13]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: Lux cellulose-5 (250 x 4.6 mm, 5µm) or equivalent USP L45 packing.[5][13]
-
Mobile Phase: 0.1% Diethylamine in Methanol, pumped in isocratic mode.[5] An alternative is Methanol and an Ammonium Acetate buffer (5:95).[13]
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10 µL.[5]
-
-
System Suitability:
-
Analysis: The percentage of the unwanted enantiomer is calculated based on the peak area responses in the chromatogram. The acceptance criterion is typically not more than 0.3%.[13]
Quantitative Data from Chiral HPLC Analysis
The following table summarizes key quantitative parameters from a validated chiral HPLC method for lamivudine.[5]
| Parameter | Value |
| Retention Time (Lamivudine) | ~7.8 min |
| Retention Time (Enantiomer) | ~7.2 min |
| Resolution (R) | > 1.5 |
| Limit of Detection (LOD) | 0.004% |
| Limit of Quantification (LOQ) | 0.012% |
| Linearity (Correlation Coefficient, R²) | 0.999 |
| Accuracy (% Recovery) | 97% - 102% |
Solid-State Characterization: X-ray Crystallography
X-ray diffraction (XRD) is essential for confirming the absolute stereochemistry and analyzing the crystalline structure of the API and its intermediates, like this compound.[14] The crystal structure of this compound monohydrate has been determined to be in the P21 monoclinic space group.[11] In this salt, the lamivudine and water molecules form alternating helical chains.[11]
While detailed crystallographic data for this compound is found in specialized databases, powder X-ray diffraction (PXRD) provides a characteristic fingerprint for different crystalline forms. For instance, the stable crystalline Form I of lamivudine (the free base) is characterized by distinct XRPD peaks at 2θ values including 9.86, 11.38, 15.18, 17.72, and 22.13 ±0.2.[10] Such data is vital for ensuring batch-to-batch consistency and controlling polymorphism in the final drug substance.
Conclusion
The stereochemistry of lamivudine is a defining factor in its therapeutic profile, with the (2R,5S)-enantiomer being the sole contributor to its potent antiviral effects. The synthesis and isolation of this specific isomer in high purity are critical objectives in pharmaceutical manufacturing. The formation of this compound serves as an elegant and robust method for diastereomeric resolution, enabling the selective crystallization and subsequent isolation of the desired enantiomer. This process, combined with precise analytical techniques like chiral HPLC and X-ray crystallography, ensures the production of a safe, effective, and high-quality lamivudine API for patients worldwide. This guide provides the foundational knowledge and detailed protocols necessary for professionals engaged in the research and development of this vital medication.
References
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lamivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 5. ijcrr.com [ijcrr.com]
- 6. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lamivudine Diastereomer | SynZeal [synzeal.com]
- 8. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 9. WO2011045815A2 - Process for the preparation of lamivudine and novel salts in the manufacture thereof - Google Patents [patents.google.com]
- 10. WO2009069013A1 - Crystalline form i of lamivudine and its preparation - Google Patents [patents.google.com]
- 11. Salts of the anti-HIV drug lamivudine with phthalic and salicylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. ijcrr.com [ijcrr.com]
- 13. uspnf.com [uspnf.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture of Lamivudine Salicylate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure of lamivudine salicylate, a salt of the potent antiretroviral agent lamivudine. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its crystallographic properties, molecular interactions, and the experimental protocols for its characterization. The formation of salts and co-crystals is a critical strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes as a monohydrate in the monoclinic P2₁ space group. The asymmetric unit contains one lamivudine cation, one salicylate anion, and one water molecule. The crystallographic data are summarized in the table below.
| Parameter | This compound Monohydrate |
| Chemical Formula | C₁₅H₁₉N₃O₆S |
| Formula Weight | 369.39 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 2 |
| Density (calculated) (g/cm³) | Data not available |
| R-factor (%) | Data not available |
Note: Specific unit cell dimensions and the final R-factor were not publicly available in the primary literature reviewed.
Experimental Protocols
Synthesis and Crystallization of this compound Monohydrate
Single crystals of this compound monohydrate suitable for X-ray diffraction were obtained by the slow evaporation method. The following is a representative protocol:
-
Preparation of the Solution: Equimolar amounts of lamivudine and salicylic acid are dissolved in a suitable solvent, such as a mixture of ethanol and water.
-
Slow Evaporation: The resulting solution is left undisturbed in a partially covered container at room temperature to allow for the slow evaporation of the solvent.
-
Crystal Growth: Over a period of several days to weeks, single crystals of this compound monohydrate form.
-
Isolation: The crystals are carefully isolated from the mother liquor and dried.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement
The determination of the crystal structure of this compound monohydrate involves the following key steps:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.
-
Data Collection: The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). Diffraction data are collected over a range of crystal orientations.
-
Data Reduction: The collected diffraction intensities are processed to correct for various experimental factors, yielding a set of unique structure factors.
-
Structure Solution: The initial crystal structure model is determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental data using full-matrix least-squares methods to achieve the best possible fit.
Visualization of Experimental Workflow and Molecular Interactions
To elucidate the processes and interactions described, the following diagrams have been generated using the DOT language.
Solubility and stability characteristics of Lamivudine salicylate
An In-depth Technical Guide on the Solubility and Stability Characteristics of Lamivudine Salicylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific solubility and stability characteristics of this compound is limited. This guide provides a comprehensive overview based on available information for the active pharmaceutical ingredient (API), lamivudine, which is expected to have broadly similar, though not identical, properties to its salicylate salt. The formation of a salt, such as salicylate, is a common strategy to enhance the aqueous solubility of a drug.
Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections. As with many active pharmaceutical ingredients, its efficacy and bioavailability can be influenced by its physicochemical properties, including solubility and stability. This compound (CAS 173522-96-8) is a salt form of lamivudine. The formation of pharmaceutical salts is a well-established approach to modify and optimize drug properties such as solubility, dissolution rate, and stability. This technical guide summarizes the known solubility and stability characteristics of lamivudine, providing a foundational understanding for researchers and formulation scientists working with this compound.
Physicochemical Properties
Basic physicochemical properties of lamivudine and its salicylate salt are summarized below.
| Property | Lamivudine | This compound |
| Appearance | Crystalline solid | White to off-white to light yellow powder |
| Molecular Formula | C₈H₁₁N₃O₃S | C₁₅H₁₇N₃O₆S |
| Molecular Weight | 229.26 g/mol | 367.38 g/mol |
| Melting Point | 160-162 °C | 138-143 °C[1] |
Solubility Profile
Understanding the solubility of an API is critical for formulation development, particularly for oral dosage forms where dissolution is a prerequisite for absorption. While specific quantitative data for this compound is scarce, extensive data exists for lamivudine.
Aqueous pH-Dependent Solubility of Lamivudine
The solubility of lamivudine has been determined across a range of pH values, demonstrating its high solubility characteristics.
| pH | Medium | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | 0.01 N HCl | 37 | 276.08[2] |
| 4.5 | Acetate Buffer | 37 | 155.95[2] |
| 6.8 | Phosphate Buffer | 37 | 181.76[2] |
| 7.2 | Phosphate Buffered Saline (PBS) | Not Specified | ~3[3] |
| 7.5 | Water | 37 | 190.70[2] |
Note: The significant variation in solubility, particularly the lower value in PBS, may be attributable to different experimental conditions and the common ion effect.
Studies on other salts of lamivudine, such as the hydrochloride salt, have shown a 1.2 to 4.5-fold increase in aqueous solubility compared to the free base.[4] It is reasonable to infer that this compound would also exhibit enhanced aqueous solubility.
Solubility of Lamivudine in Organic Solvents
The solubility of lamivudine in common organic solvents has also been characterized.
| Solvent | Solubility (mg/mL) |
| Ethanol | ~0.5[3] |
| Dimethyl Sulfoxide (DMSO) | ~20[3] |
| Dimethylformamide (DMF) | ~20[3] |
Stability Characteristics
The stability of an API is a critical quality attribute that can impact safety and efficacy. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. The following data is based on forced degradation studies of lamivudine.
Summary of Forced Degradation Studies on Lamivudine
| Stress Condition | Condition Details | Degradation (%) | Observations |
| Acidic Hydrolysis | 0.5 M HCl at 80°C for 24 hours | 18%[4][5] | Significant degradation observed. |
| Alkaline Hydrolysis | 0.5 M NaOH at 80°C for 24 hours | 32%[4][5] | More extensive degradation than in acidic conditions. |
| Oxidative | 10% H₂O₂ at room temperature for 10 hours | 100%[4][5] | Highly susceptible to oxidative degradation. |
| Thermal | Dry heat at 60°C for 5 days | No significant degradation | Stable under thermal stress.[4] |
| Photolytic | Exposure to sunlight for 5 days | No significant degradation | Stable under photolytic stress.[4] |
| Neutral Hydrolysis | Water at 80°C | Stable | Stable in neutral aqueous conditions.[1] |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of a drug substance like this compound.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method is widely used to determine the equilibrium solubility of a compound in a specific solvent or buffer system.
-
Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent/buffer in a sealed container (e.g., glass vial). The excess solid should be visually apparent.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw a clear aliquot of the supernatant.
-
Filtration/Centrifugation: Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) or centrifuge to remove any remaining solid particles.
-
Quantification: Dilute the filtered/centrifuged sample with a suitable solvent and analyze the concentration of the dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units.
Protocol for Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 N to 1 N HCl) and heat (e.g., 60-80°C) for a specified duration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 N to 1 N NaOH) and heat (e.g., 60-80°C) for a specified duration.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) in an oven.
-
Photolytic Degradation: Expose the solid drug substance and its solution to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.
-
-
Sample Neutralization and Dilution: After exposure, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method. The method should be able to separate the intact drug from all degradation products.
-
Peak Purity and Mass Balance: Assess the peak purity of the principal peak to ensure it is free from co-eluting degradants. Calculate the mass balance to account for the drug and all major degradation products.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for the accurate quantification of the API in the presence of its degradation products. A typical HPLC method for lamivudine is described below, which can be adapted for this compound.
| Parameter | Description |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 50 mM phosphate buffer, pH 4) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 90:10 (buffer:acetonitrile).[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 280 nm[5] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Conclusion
While specific data for this compound is not extensively documented in public literature, the comprehensive data available for lamivudine provides a strong foundation for its characterization. Lamivudine is a highly soluble and relatively stable compound, with known degradation pathways under hydrolytic (acidic and basic) and oxidative stress. It is anticipated that this compound will exhibit at least comparable, and likely enhanced, aqueous solubility. The provided experimental protocols offer a systematic approach for the detailed characterization of the solubility and stability of this compound, which is essential for successful formulation development and regulatory compliance. Further studies are warranted to establish the specific quantitative solubility and stability profile of this compound.
References
- 1. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Research Use [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.direct [scholars.direct]
Methodological & Application
Application Notes and Protocols for the Synthesis of Lamivudine Salicylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and chronic hepatitis B. The synthesis of high-purity Lamivudine often involves the formation of a salicylate salt, which facilitates purification. This document provides detailed protocols for the synthesis of Lamivudine, its conversion to Lamivudine salicylate, and the subsequent liberation of pure Lamivudine. The procedures outlined are based on established chemical literature and patents.
Data Presentation
Table 1: Synthesis of this compound from Lamivudine
| Parameter | Value | Reference |
| Reactants | Lamivudine, Salicylic Acid | [1] |
| Solvent | Water and Toluene | [1] |
| Reaction Temperature | 50-55°C | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | 95.8% | [1] |
Table 2: Liberation of Lamivudine from this compound
| Parameter | Protocol 1 | Protocol 2 | Reference |
| Starting Material | This compound | This compound | [2][3] |
| Base | Triethylamine | Triethylamine | [2][3] |
| Solvent | Absolute Ethanol | Ethyl Acetate and Water | [2][3] |
| Reaction Temperature | 50°C | 45-50°C | [2][3] |
| Reaction Time | 1 hour | 4 hours | [2][3] |
| Yield | 92.63% | Not specified | [2] |
| Chiral Purity | 97.5% (of final Lamivudine) | >99.5% (of final Lamivudine) | [2][3] |
| Chemical Purity | Not specified | >99% (of final Lamivudine) | [3] |
Experimental Protocols
Protocol 1: Synthesis of Lamivudine (General Overview)
The synthesis of Lamivudine is a multi-step process that often starts from chiral precursors to establish the correct stereochemistry. A common approach involves the coupling of a protected oxathiolane moiety with a cytosine base.[4][5] One reported pathway involves a five-step synthesis starting from L-menthol and glyoxylic acid to generate a key intermediate, which is then reduced to Lamivudine.[6] Another method utilizes an enzymatic dynamic kinetic resolution to achieve a highly efficient three-step asymmetric synthesis.[5] The salicylate salt is often formed as a means of purification of the final product.[1][3]
Protocol 2: Formation of this compound
This protocol describes the formation of this compound from Lamivudine.
Materials:
-
Lamivudine
-
Salicylic Acid
-
Water
-
Toluene
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
Procedure:
-
To a suitable reaction vessel, add the crude Lamivudine obtained from the synthesis step.
-
Add a mixture of water (e.g., 100ml) and toluene (e.g., 200ml).[1]
-
Heat the mixture to between 50 and 55°C.[1]
-
Add salicylic acid (e.g., 36 g for a ~0.26 mole scale reaction) to the heated mixture.[1]
-
Maintain the temperature and stir the mixture for one hour.[1]
-
Cool the reaction mixture to ambient temperature to allow for the precipitation of this compound.
-
Filter the solid product and dry it thoroughly. The expected yield is approximately 95.8%.[1]
Protocol 3: Liberation of Pure Lamivudine from this compound
This protocol details the conversion of this compound back to the free base, yielding high-purity Lamivudine.
Materials:
-
This compound
-
Triethylamine
-
Absolute Ethanol or Ethyl Acetate
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
Drying oven
Procedure using Ethanol:
-
In a reaction vessel, combine 38.5g (0.1 mol) of this compound with 320ml of absolute ethanol.[2]
-
Add 15.15g (0.15 mol) of triethylamine to the mixture.[2]
-
Heat the mixture to 50°C and maintain this temperature with stirring for 1 hour.[2]
-
After the reaction, distill off the solvent under reduced pressure.
-
Add 300 ml of ethyl acetate to the residue and cool the mixture to 10°C, stirring for 1 hour.[2]
-
Filter the resulting solid, wash it twice with 100 ml of ethyl acetate, and dry to obtain pure Lamivudine. The expected yield is approximately 92.63%.[2]
Procedure using Ethyl Acetate:
-
Add 120 g of this compound to a mixture of 720 mL of ethyl acetate and 6 mL of water at 25° to 35°C.[3]
-
Heat the reaction mixture to 45° to 50°C.
-
Slowly add 104.76 g of triethylamine over 30 minutes at 45° to 50°C.[3]
-
Stir the reaction mixture for 4 hours at the same temperature.[3]
-
Cool the mixture to 25° to 30°C and continue stirring for an additional 30 minutes.
-
Filter the solid product and wash it with ethyl acetate.
-
The solid can be further purified by heating in ethyl acetate (e.g., 600 mL) to 50° to 55°C, followed by cooling, filtration, and drying.[3]
Visualizations
Caption: Workflow for the synthesis and purification of Lamivudine.
References
- 1. Industrial Process For The Manufacture Of Lamivudine [quickcompany.in]
- 2. Lamivudine synthesis - chemicalbook [chemicalbook.com]
- 3. WO2009069011A1 - Process for the preparation of substituted 1,3-oxathiolanes - Google Patents [patents.google.com]
- 4. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 5. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 6. Synthesis of lamivudine [finechemicals.com.cn]
Application Notes and Protocols: Step-by-Step Synthesis of Lamivudine Salicylate from Lamivudine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS and Hepatitis B. The formation of pharmaceutical salts is a common strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. Lamivudine salicylate, a salt of Lamivudine with salicylic acid, has been utilized as a key intermediate in the purification of Lamivudine. This document provides a detailed protocol for the synthesis of this compound from Lamivudine, including reaction conditions, purification, and characterization, designed for researchers in drug development and medicinal chemistry.
Synthesis of this compound
The synthesis of this compound involves a straightforward acid-base reaction between Lamivudine and salicylic acid in a suitable solvent system. The selection of the solvent is critical to ensure the dissolution of the reactants and the precipitation of the desired salt. Isopropyl alcohol is a commonly used solvent for this purpose.
Experimental Protocol
Materials:
-
Lamivudine (API)
-
Salicylic Acid (Reagent Grade)
-
Isopropyl Alcohol (IPA) (Anhydrous)
-
Deionized Water
Equipment:
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Buchner funnel and filtration apparatus
-
Vacuum oven
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants:
-
In a clean and dry reaction flask, add Lamivudine and a molar equivalent of salicylic acid.
-
Add a sufficient volume of isopropyl alcohol to the flask to dissolve the reactants upon heating. A typical starting concentration is around 10-20 volumes of solvent relative to the mass of Lamivudine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Reaction and Crystallization:
-
Heat the mixture to reflux (approximately 82°C for isopropyl alcohol) with continuous stirring until all solids are dissolved, forming a clear solution.
-
Once a clear solution is obtained, gradually cool the reaction mixture to room temperature (20-25°C) while stirring. The this compound salt will start to crystallize out of the solution.
-
To enhance crystallization, the mixture can be further cooled to 0-5°C in an ice bath and stirred for an additional 1-2 hours.
-
-
Isolation and Purification:
-
Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold isopropyl alcohol to remove any unreacted starting materials and impurities.
-
Dry the collected white crystalline solid under vacuum at 40-50°C until a constant weight is achieved.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₇N₃O₆S | [1] |
| Molecular Weight | 367.38 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Not explicitly found for direct synthesis | N/A |
| Solubility | Slightly soluble in methanol | [1] |
| Typical Yield | >85% (based on related preparations) | [1] |
Characterization of this compound
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized this compound and for quantifying any residual starting materials.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate or phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both Lamivudine and salicylic acid have significant absorbance, for example, 277 nm.[2]
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase to a suitable concentration.
Spectroscopic Analysis
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy can be used to confirm the formation of the salt by observing changes in the characteristic vibrational frequencies of the functional groups in Lamivudine and salicylic acid. Key expected observations include:
-
A shift in the carboxylate (COO⁻) stretching frequencies of the salicylate anion compared to the carboxylic acid (COOH) of salicylic acid.
-
Changes in the N-H and C=O stretching vibrations of the pyrimidinone ring of Lamivudine upon protonation.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized salt.
-
¹H NMR: Expect to see characteristic peaks for both the Lamivudine and salicylate moieties. The formation of the salt may lead to shifts in the chemical shifts of protons near the basic nitrogen of Lamivudine and the acidic proton of salicylic acid (which will be absent).
-
¹³C NMR: Similar to ¹H NMR, the ¹³C spectrum will show peaks corresponding to both components of the salt, with potential shifts in the carbon signals of the pyrimidinone ring and the carboxylate group upon salt formation.
Experimental Workflow and Diagrams
The overall process for the synthesis and characterization of this compound can be visualized through the following workflow diagram.
References
Application Notes and Protocols for the Quantification of Lamivudine Salicylate
Introduction
Lamivudine, an essential antiretroviral medication, is a synthetic nucleoside analogue that inhibits HIV reverse transcriptase and hepatitis B virus polymerase.[1] Accurate and reliable quantification of Lamivudine in its various salt forms, including Lamivudine salicylate, is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and therapeutic drug monitoring.[2] These application notes provide detailed protocols for the quantification of Lamivudine using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, two of the most common and accessible analytical techniques.[3][4] The methods described are applicable to this compound, with considerations for the stoichiometry of the salt during sample preparation.
Method 1: Quantification of Lamivudine by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a highly specific, sensitive, and robust method for the quantification of Lamivudine in bulk drug, pharmaceutical dosage forms, and biological matrices.[2][5] The principle of this method is the separation of Lamivudine from other components in a sample based on its differential partitioning between a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase.[6] Detection is typically achieved using a UV detector at the wavelength of maximum absorbance for Lamivudine.[7]
Experimental Protocol: Isocratic RP-HPLC Method
This protocol describes a simple isocratic RP-HPLC method for the quantification of Lamivudine in pharmaceutical formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.
-
Column: Hypersil BDS C18, 150 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer) and acetonitrile in a 60:40 v/v ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[7]
-
Column Temperature: Ambient.
-
Detection Wavelength: 274 nm.[5]
-
Run Time: Approximately 10 minutes.[8]
2. Reagent and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Lamivudine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-30 µg/mL).[7]
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 15 mg of Lamivudine and transfer to a 100 mL volumetric flask.[5]
-
Add approximately 70 mL of diluent (mobile phase) and sonicate for 10 minutes to ensure complete dissolution.[5][6]
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter.[6]
-
Dilute 10 mL of the filtrate to 100 mL with the mobile phase.[5]
-
3. System Suitability and Analysis:
-
Inject the standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and %RSD of peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Inject the sample solution and determine the concentration of Lamivudine from the calibration curve.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for the RP-HPLC quantification of Lamivudine.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 3.75–22.50 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Accuracy (% Recovery) | 98–102% | [5] |
| Precision (%RSD) | < 2% | [2] |
| Limit of Detection (LOD) | 0.477 µg/mL | [5] |
| Limit of Quantification (LOQ) | 1.4454 µg/mL | [5] |
| Retention Time | ~3.16 min | [7] |
Workflow for RP-HPLC Analysis of Lamivudine
Caption: General workflow for the quantification of Lamivudine by RP-HPLC.
Method 2: Quantification of Lamivudine by UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of Lamivudine in bulk and pharmaceutical dosage forms.[9] The method is based on the measurement of the absorbance of a Lamivudine solution at its wavelength of maximum absorbance (λmax).[10]
Experimental Protocol: UV Spectrophotometric Method
This protocol details a straightforward UV spectrophotometric method for Lamivudine quantification.
1. Instrumentation and Analytical Conditions:
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
-
Solvent: Methanol.[10]
-
Wavelength of Maximum Absorbance (λmax): Approximately 270 nm.[10]
-
Scan Range: 200-400 nm for determining λmax.
2. Reagent and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Lamivudine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 5-15 µg/mL).[10]
-
Sample Preparation (from Tablets):
3. Analysis:
-
Record the absorbance of the working standard solutions at the λmax against a methanol blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration of Lamivudine from the calibration curve or by using the regression equation.[8]
Data Presentation: UV Spectrophotometric Method Validation Parameters
The following table summarizes typical validation parameters for the UV spectrophotometric quantification of Lamivudine.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 10-60 µg/mL | |
| Correlation Coefficient (r²) | > 0.998 | |
| Accuracy (% Recovery) | 98-102% | [10] |
| Molar Absorptivity | 1.155 × 10³ L mol⁻¹ cm⁻¹ | [8] |
| Sandell's Sensitivity | 0.02265 µg/cm² | [8] |
Workflow for UV-Vis Spectrophotometric Analysis of Lamivudine
Caption: General workflow for Lamivudine analysis by UV-Vis spectrophotometry.
Both RP-HPLC and UV-Visible spectrophotometry are suitable methods for the quantification of this compound in pharmaceutical preparations. The choice of method will depend on the specific requirements of the analysis. HPLC offers higher specificity and is ideal for stability-indicating assays and analysis in complex matrices.[11] UV spectrophotometry, on the other hand, is a simpler, faster, and more economical option for routine quality control of bulk drug and simple dosage forms.[8] The provided protocols and validation data serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. benchchem.com [benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ijbpas.com [ijbpas.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijptjournal.com [ijptjournal.com]
- 7. ijcrt.org [ijcrt.org]
- 8. asianpubs.org [asianpubs.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.direct [scholars.direct]
UPLC Method for the Separation of Lamivudine Salicylate from Impurities: An Application Note and Protocol
Abstract
This application note details a validated Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation of Lamivudine from its salicylate salt form and other related impurities. The method is stability-indicating and suitable for routine quality control and impurity profiling of Lamivudine drug substance and finished pharmaceutical products. The protocol provides a clear workflow for researchers, scientists, and drug development professionals to ensure the accurate determination of Lamivudine purity.
Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS and Hepatitis B. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Lamivudine can be present as a salicylate salt, and various impurities can arise during its synthesis or degradation. A robust analytical method is therefore essential for the separation and quantification of Lamivudine from salicylic acid and other process-related and degradation impurities. This UPLC method offers high resolution, sensitivity, and a significantly reduced run time compared to conventional HPLC methods.
Experimental Protocol
Materials and Reagents
-
Standards: Lamivudine Reference Standard (CRS), Salicylic Acid Reference Standard, and known Lamivudine impurities (as per European Pharmacopoeia) were sourced from certified suppliers.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultra-pure water.
-
Chemicals: Ammonium acetate (analytical grade).
-
Sample: Lamivudine salicylate drug substance or crushed tablets.
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector was used for this analysis. The detailed chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Acquity UPLC BEH Phenyl C18 (2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.025 M Ammonium acetate in water |
| Mobile Phase B | Methanol |
| Gradient Program | See Table 2 |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 277 nm |
| Injection Volume | 1.0 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve 1.927 g of ammonium acetate in 1000 mL of ultra-pure water.
-
Diluent: A mixture of Mobile Phase A and Methanol in a 95:5 (v/v) ratio was used as the diluent.
-
Standard Solution Preparation:
-
Lamivudine Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Lamivudine CRS in 25 mL of diluent.
-
Salicylic Acid Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Salicylic Acid CRS in 100 mL of diluent.
-
Working Standard Solution: Prepare a working standard solution containing a known concentration of Lamivudine and salicylic acid by diluting the stock solutions with the diluent.
-
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Lamivudine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Data Presentation
The UPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation data is presented in the following tables.
Table 1: Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| Initial | 0.5 | 98 | 2 |
| 2.2 | 0.5 | 98 | 2 |
| 3.5 | 0.5 | 40 | 60 |
| 7.0 | 0.5 | 40 | 60 |
| 8.0 | 0.5 | 98 | 2 |
| 10.0 | 0.5 | 98 | 2 |
Table 2: System Suitability and Validation Summary
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Lamivudine | ~4.5 | 1.1 | >10000 | 0.12 - 4.51 | 0.999 | 0.04 | 0.12 | 98.0 - 102.0 |
| Salicylic Acid | ~6.2 | 1.2 | >8000 | 0.20 - 3.38 | 0.999 | 0.07 | 0.20 | 80 - 120 |
Table 3: Known Impurities of Lamivudine (as per European Pharmacopoeia)
| Impurity | Name |
| Impurity A | (2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid |
| Impurity B | 4-amino-1-((2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one (Lamivudine trans-isomer) |
| Impurity C | Salicylic acid |
| Impurity D | 4-amino-1-((2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one (Lamivudine enantiomer) |
| Impurity E | Cytosine |
| Impurity F | Uracil |
Mandatory Visualization
Caption: UPLC workflow for Lamivudine impurity analysis.
Results and Discussion
The developed UPLC method demonstrated excellent separation of Lamivudine from salicylic acid and other potential impurities. The use of a phenyl C18 column provided a unique selectivity that was crucial for resolving closely eluting peaks. The gradient elution allowed for the efficient elution of all compounds within a 10-minute run time, significantly improving throughput. The method was found to be linear over the specified concentration ranges with a correlation coefficient of >0.999 for both Lamivudine and salicylic acid. The recovery of salicylic acid was found to be within 80% to 120%.[1][2] The method proved to be robust against small, deliberate variations in chromatographic parameters, indicating its suitability for routine use in a quality control environment.
Conclusion
This application note provides a detailed and validated UPLC method for the separation and quantification of Lamivudine and its impurities, with a specific focus on salicylic acid. The method is rapid, sensitive, and robust, making it an ideal tool for the pharmaceutical industry. The provided protocol and validation data will enable researchers and analysts to implement this method effectively for ensuring the quality and safety of Lamivudine products.
References
Application Notes and Protocols for In Vitro Antiviral Assays Using Lamivudine Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamivudine, a synthetic nucleoside analogue, is a potent reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B virus (HBV) infections.[1] Its salicylate salt, Lamivudine salicylate, serves as a stable form of the drug for formulation and administration. In the context of in vitro research, Lamivudine is the active moiety responsible for the antiviral effect. These application notes provide detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in cell culture-based assays.
Mechanism of Action
Lamivudine is an analogue of cytidine.[2] Following uptake into the cell, it is phosphorylated by cellular kinases to its active triphosphate metabolite, lamivudine triphosphate (L-TP).[3] L-TP competitively inhibits the viral reverse transcriptase (RT) enzyme of both HIV and HBV.[1][2] Incorporation of L-TP into the growing viral DNA chain results in chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[2][4]
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of Lamivudine against various viruses in different cell lines.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| HIV-1 | MT-4 | 0.1 | >100 | [5] |
| HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | 0.0018 - 0.21 | Not Reported | [5] |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | 0.31 | Not Reported | [6] |
| HBV | HepG2 2.2.15 | 0.0016 (9 days exposure) | Not Reported | [7] |
| HBV | HepG2 2.2.15 | 0.07 (24h exposure) | Not Reported | [7] |
| Wild-type HBV | HepG2 | 0.006 | >100 | [8] |
| Lamivudine-resistant HBV (rtL180M/M204V) | HepG2 | >100 | >100 | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile distilled water to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50%.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock with a known titer (PFU/mL).
-
This compound stock solution.
-
Cell culture medium (e.g., DMEM, MEM).
-
Overlay medium (e.g., containing 1% methylcellulose or agarose in culture medium).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed the plates with host cells and incubate until they form a confluent monolayer.
-
Serial Dilutions: Prepare serial dilutions of this compound in cell culture medium at 2X the final desired concentrations.
-
Virus Preparation: Dilute the virus stock in cell culture medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Remove the culture medium from the cell monolayers and wash with PBS. Add the diluted virus to each well (except for the cell control wells) and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After incubation, remove the virus inoculum. Add the prepared 2X this compound dilutions to the corresponding wells. For the virus control wells, add medium without the compound.
-
Overlay: Add an equal volume of 2X overlay medium to all wells and gently mix.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 3-10 days, depending on the virus).
-
Fixation and Staining: After the incubation period, remove the overlay and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cells with crystal violet solution.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Reverse Transcriptase (RT) Assay for HIV
This assay measures the activity of HIV reverse transcriptase and its inhibition by Lamivudine.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase.
-
Lamivudine triphosphate (the active form).
-
RT assay kit (commercial kits are available and recommended).
-
Reaction buffer.
-
Template-primer (e.g., poly(A)·oligo(dT)).
-
Labeled nucleotides (e.g., [³H]-dTTP or non-radioactive labeled dNTPs).
-
Microplates.
-
Scintillation counter or plate reader (depending on the detection method).
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs (including the labeled nucleotide).
-
Inhibitor Preparation: Prepare serial dilutions of Lamivudine triphosphate in the appropriate buffer.
-
Assay Setup: In a microplate, add the reaction mixture, the diluted Lamivudine triphosphate, and the recombinant HIV-1 RT enzyme. Include controls with no enzyme and no inhibitor.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Termination and Detection: Stop the reaction and measure the incorporation of the labeled nucleotide according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of Lamivudine triphosphate. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that reduces the viability of host cells by 50% (CC50).
Materials:
-
Host cells in a 96-well plate.
-
This compound stock solution.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include cell control wells with medium only.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-10 days).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
References
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Putative Repurposing of Lamivudine, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Anti-hepatitis B virus effects of lamivudine and other five drugs in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation Development of Lamivudine Salicylate for Preclinical Studies
Introduction
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[1] It acts as a chain terminator for viral DNA synthesis after being phosphorylated intracellularly to its active triphosphate form.[2] For preclinical evaluation, developing a simple, stable, and concentration-appropriate formulation is critical for obtaining reliable pharmacokinetic and toxicological data.
The use of a salt form, such as Lamivudine Salicylate, is a common strategy in drug development. While often used as an intermediate in the purification and manufacturing of the final active pharmaceutical ingredient (API), its properties can also be leveraged for formulation.[3][4] Key considerations for preclinical formulation include the required dose, route of administration (typically oral gavage for rodents), and the physicochemical properties of the drug substance, such as solubility and stability.
These application notes provide a comprehensive framework and detailed protocols for the initial formulation development of this compound for preclinical studies.
Part 1: Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundation of formulation development. The most critical parameter for an oral liquid formulation is aqueous solubility.
Protocol 1.1: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various relevant preclinical vehicles.
Materials:
-
This compound API
-
Preclinical Vehicles:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in water
-
0.5% (w/v) Carboxymethylcellulose Sodium (Na-CMC) in water
-
-
Scintillation vials or glass test tubes
-
Orbital shaker or rotator capable of maintaining 25°C ± 2°C
-
0.22 µm syringe filters (PTFE or equivalent)
-
HPLC system with UV detector (or a validated UV spectrophotometer)
Methodology:
-
Add an excess amount of this compound (e.g., 100-200 mg) to separate vials, each containing a known volume (e.g., 2 mL) of the selected preclinical vehicles. This ensures that a saturated solution is achieved.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials on an orbital shaker set at a constant temperature (e.g., 25°C).
-
Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials to confirm the presence of undissolved solid material.
-
Carefully withdraw a sample from the supernatant of each vial.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the appropriate mobile phase or solvent to a concentration within the quantifiable range of the analytical method (see Part 4).
-
Analyze the diluted samples using a validated HPLC or UV method to determine the concentration of dissolved this compound.
-
Calculate the solubility in mg/mL for each vehicle.
Data Presentation: Table 1.1
The quantitative results from the solubility assessment should be compiled for easy comparison.
| Vehicle | Solubility (mg/mL) at 25°C | pH of Saturated Solution |
| Deionized Water | > 70.0 | 5.5 - 6.5 |
| PBS (pH 7.4) | > 70.0 | 7.3 - 7.5 |
| 0.5% (w/v) HPMC in Water | > 70.0 | 5.5 - 6.5 |
| 0.5% (w/v) Na-CMC in Water | > 70.0 | 6.0 - 7.0 |
*Note: The aqueous solubility of Lamivudine free base is high, reported at 70 mg/mL.[5] It is anticipated that the salicylate salt will also exhibit high solubility. The values presented are illustrative and should be replaced with experimental data.
Part 2: Excipient Compatibility Studies
Ensuring the compatibility of the API with potential excipients is crucial for developing a stable formulation. Thermal analysis and isothermal stress testing are rapid screening methods.
Protocol 2.1: Differential Scanning Calorimetry (DSC)
Objective: To rapidly screen for potential physical or chemical incompatibilities between this compound and selected excipients.
Materials:
-
This compound API
-
Excipients (e.g., Microcrystalline Cellulose, Lactose, PVP K-30, HPMC)[6]
-
DSC instrument with hermetically sealed aluminum pans
Methodology:
-
Accurately weigh and prepare binary mixtures of this compound and each excipient, typically in a 1:1 mass ratio.[6]
-
Gently mix the components using a mortar and pestle.
-
Accurately weigh 3-5 mg of the pure API, pure excipient, and the binary mixture into separate DSC pans.
-
Seal the pans hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting points of all components (e.g., 30°C to 250°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermograms. The disappearance of the drug's melting peak, a significant shift in its peak temperature, or the appearance of new exothermic or endothermic peaks in the binary mixture suggests a potential interaction.[6]
Data Presentation: Table 2.1
Summarize the DSC findings to provide a clear compatibility assessment.
| Excipient | Observation in Binary Mixture Thermogram | Compatibility Assessment |
| Microcrystalline Cellulose | No significant change in the melting endotherm of this compound. | Compatible |
| Lactose Monohydrate | No significant change in the melting endotherm of this compound. | Compatible |
| HPMC (K4M) | No significant change in the melting endotherm of this compound. | Compatible |
| PVP K-30 | No significant change in the melting endotherm of this compound. | Compatible |
| Magnesium Stearate | Broadening or slight shift of the drug's melting endotherm may be observed, suggesting physical interaction. | Use with caution |
Part 3: Formulation Development & Protocols
Based on the high solubility of Lamivudine, a simple aqueous solution is the preferred formulation for oral preclinical studies.
Diagram: Formulation Decision Workflow
Protocol 3.1: Preparation of an Aqueous Solution for Oral Gavage
Objective: To prepare a clear, homogenous aqueous solution of this compound at a target concentration for oral administration in preclinical species.
Example Scenario:
-
Dose: 20 mg/kg
-
Animal Weight: 250 g (0.25 kg)
-
Dosing Volume: 5 mL/kg
-
Total Dose per Animal: 20 mg/kg * 0.25 kg = 5 mg
-
Volume to Administer: 5 mL/kg * 0.25 kg = 1.25 mL
-
Required Concentration: 5 mg / 1.25 mL = 4 mg/mL
Materials:
-
This compound API
-
Vehicle: Deionized Water (or 0.9% Saline)
-
Class A volumetric flasks
-
Calibrated magnetic stirrer and stir bar
-
Calibrated analytical balance
Methodology:
-
Calculate Required Mass: To prepare 50 mL of a 4 mg/mL solution, the required mass of this compound is: 4 mg/mL * 50 mL = 200 mg.
-
Weigh API: Accurately weigh 200 mg of this compound using an analytical balance.
-
Dissolution: Transfer the weighed API into a 50 mL volumetric flask. Add approximately 30-35 mL of the vehicle (Deionized Water).
-
Mixing: Place a magnetic stir bar in the flask and stir on a magnetic stirrer at a moderate speed until the API is completely dissolved. Visually confirm that no solid particles remain.
-
Final Volume: Once dissolved, carefully add the vehicle to bring the total volume to the 50 mL mark (q.s. to volume).
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the final solution is homogenous.
-
Storage: Transfer the solution to a labeled, amber glass bottle and store at refrigerated conditions (2-8°C) until use. Perform a short-term stability study (Protocol 5.1) to confirm suitability for the study duration.
Part 4: Analytical Method for Quantification
A validated analytical method is required for concentration verification, solubility studies, and stability testing. A reversed-phase HPLC-UV method is standard.[5]
Diagram: Mechanism of Action of Lamivudine
Protocol 4.1: HPLC-UV Method for Quantification
Objective: To accurately quantify the concentration of Lamivudine in prepared formulations and study samples.
Instrumentation & Conditions:
-
HPLC System: Agilent 1260, Waters Alliance, or equivalent with a UV detector.
-
Column: C18 column (e.g., HiQSil C-18, 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile:Phosphate Buffer pH 4.0 (85:15 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Detector Wavelength: 271 nm.[5]
-
Column Temperature: 30°C.
-
Expected Retention Time: ~3.2 min.[5]
Methodology:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the test formulation (e.g., the 4 mg/mL solution from Protocol 3.1) with the mobile phase to fall within the calibration curve range. A 1:200 dilution (e.g., 50 µL into 10 mL) would yield a theoretical concentration of 20 µg/mL.
-
Analysis: Inject the calibration standards followed by the prepared samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.
Part 5: Stability Assessment
A short-term stability study ensures the formulation remains stable (i.e., no significant degradation or precipitation) for the duration of its preparation and use in the preclinical study.
Protocol 5.1: Short-Term Stability of Aqueous Formulation
Objective: To assess the chemical stability and physical integrity of the this compound oral solution under intended storage and use conditions.
Methodology:
-
Prepare a batch of the formulation as described in Protocol 3.1.
-
Dispense the formulation into multiple amber glass vials.
-
Store the vials under two conditions:
-
Refrigerated: 2-8°C
-
Ambient: 25°C / 60% RH
-
-
Establish time points for analysis (e.g., T=0, 24h, 48h, 7 days, 14 days).
-
At each time point, withdraw a sample from each storage condition.
-
Physical Evaluation: Visually inspect the sample for clarity, color change, and formation of any precipitate. Measure the pH.
-
Chemical Analysis: Quantify the concentration of this compound using the HPLC method in Protocol 4.1. Analyze for the appearance of any degradation peaks in the chromatogram.
-
Acceptance Criteria: A stable formulation should exhibit <5% loss of initial concentration, no significant change in physical appearance or pH, and no appearance of significant degradation products.
Data Presentation: Table 5.1
| Time Point | Storage Condition | Physical Appearance | pH | Assay (% of Initial) | Related Substances (% Area) |
| T=0 | - | Clear, colorless | 6.1 | 100.0 | < 0.1% |
| 7 Days | 2-8°C | Clear, colorless | 6.1 | 99.8 | < 0.1% |
| 7 Days | 25°C / 60% RH | Clear, colorless | 6.0 | 99.5 | < 0.1% |
| 14 Days | 2-8°C | Clear, colorless | 6.1 | 99.6 | < 0.1% |
| 14 Days | 25°C / 60% RH | Clear, colorless | 5.9 | 98.9 | 0.15% |
References
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 3. This compound CAS 173522-96-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. WO2011045815A2 - Process for the preparation of lamivudine and novel salts in the manufacture thereof - Google Patents [patents.google.com]
- 5. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lamivudine - Wikipedia [en.wikipedia.org]
Preparation of Lamivudine Salicylate Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, handling, and storage of Lamivudine salicylate stock solutions for various in vitro and in vivo experimental applications. The protocols detailed herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility.
Introduction
Lamivudine is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B virus (HBV) infections.[1][2] Its salicylate salt, this compound, is often utilized in research and development settings.[3][4][5] Proper preparation of stock solutions is a critical first step for any experiment to ensure the reliability and accuracy of the results. This application note provides detailed protocols for the preparation of this compound stock solutions and summarizes key physicochemical data for Lamivudine and salicylic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Lamivudine and salicylic acid is essential for preparing stable and accurate stock solutions.
| Property | Lamivudine | Salicylic Acid | This compound |
| Molecular Formula | C₈H₁₁N₃O₃S[6] | C₇H₆O₃[7] | C₁₅H₁₇N₃O₆S[8][9] |
| Molecular Weight | 229.26 g/mol [10] | 138.12 g/mol | 367.38 g/mol [9] |
| Appearance | White to off-white crystalline solid | White, crystalline powder or colorless crystals[11] | White to off-white to light yellow powder[8] |
| Melting Point | 171-173°C[12] | ~159°C | 138-143°C[8] |
| Solubility | |||
| Water | ~70 mg/mL (20°C), 140 mg/mL (37°C) | 2.48 g/L (25°C)[13] | No specific data found. Expected to have moderate aqueous solubility. |
| PBS (pH 7.2) | ~3 mg/mL[6] | - | - |
| Ethanol | ~0.5 mg/mL[6] | Soluble[11] | - |
| Methanol | Soluble[12] | - | - |
| DMSO | ~20 mg/mL[6] | - | - |
| Dimethyl Formamide (DMF) | ~20 mg/mL[6] | - | - |
Experimental Protocols
Materials and Reagents
-
This compound powder (≥98% purity)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filters
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution in an organic solvent, which is a common practice for long-term storage.
-
Calculate the required mass:
-
Molecular Weight of this compound = 367.38 g/mol
-
To prepare 10 mL of a 10 mM solution:
-
Mass (g) = 10 mM * 0.01 L * 367.38 g/mol = 0.036738 g = 36.74 mg
-
-
-
Weighing:
-
Accurately weigh approximately 36.74 mg of this compound powder using a calibrated analytical balance and transfer it to a 15 mL sterile conical tube.
-
-
Dissolution:
-
Add 10 mL of cell culture grade DMSO to the conical tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
-
Sterilization and Aliquoting:
-
Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -20°C for long-term storage (up to 6 months). For short-term storage (up to 1 month), 4°C can be used.
-
Preparation of a 1 mg/mL this compound Aqueous Stock Solution
For experiments sensitive to organic solvents, an aqueous stock solution can be prepared. Due to the limited aqueous solubility of many compounds, it is crucial to perform a solubility test first.
-
Solubility Test (Recommended):
-
Weigh 1 mg of this compound and add it to 1 mL of sterile water or PBS in a microcentrifuge tube.
-
Vortex vigorously for 2-3 minutes.
-
Observe the solution. If the compound dissolves completely, you can proceed with preparing the desired concentration. If not, consider a lower concentration or the use of a co-solvent.
-
-
Preparation of 1 mg/mL Stock Solution (assuming solubility):
-
Accurately weigh 10 mg of this compound and transfer to a 15 mL sterile conical tube.
-
Add 10 mL of sterile PBS (pH 7.2) or sterile water.
-
Vortex until the compound is fully dissolved. Sonication in a water bath for a few minutes can assist in dissolution.
-
-
Sterilization and Storage:
-
Sterilize the solution using a 0.22 µm syringe filter.
-
Aqueous solutions are more prone to degradation and microbial growth. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store at 4°C for no longer than one week. For longer-term storage, aliquoting and freezing at -20°C is an option, but stability should be verified.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for stock solution preparation and the mechanism of action of Lamivudine.
Caption: Workflow for preparing this compound stock solutions.
Caption: Simplified signaling pathway of Lamivudine's mechanism of action.[][15][16][17]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses when handling this compound powder and solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.[18]
This application note provides a foundational guide for the preparation of this compound stock solutions. Researchers should adapt these protocols based on their specific experimental needs and perform necessary validation to ensure accuracy and reproducibility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lamivudine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound|Research Use [benchchem.com]
- 4. This compound | CAS#:173522-96-8 | Chemsrc [chemsrc.com]
- 5. This compound | 173522-96-8 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS 173522-96-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. This compound-APIs & Intermediates | Building Blocks| Small Molecule Inhibitors-ChemBest [biochembest.com]
- 10. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Salicylsäure – Möller Chemie [moellerchemie.com]
- 12. Lamivudine | 134678-17-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 13. Salicylic acid - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 16. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. This compound - Safety Data Sheet [chemicalbook.com]
Application of Lamivudine in Drug Delivery System Research: Application Notes and Protocols
Disclaimer: While the request specified Lamivudine salicylate, a comprehensive review of the scientific literature reveals that the vast majority of research on drug delivery systems has been conducted with Lamivudine. This compound is primarily utilized as an intermediate salt in the purification process of Lamivudine. Therefore, the following application notes and protocols are based on studies involving Lamivudine. The physicochemical properties of Lamivudine are the primary determinants of its behavior in these formulations.
Introduction
Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS and Hepatitis B.[1][2] Conventional oral administration of Lamivudine is associated with a short biological half-life, requiring frequent dosing, which can lead to non-adherence and the development of viral resistance.[3] To overcome these limitations, various drug delivery systems have been investigated to provide controlled and sustained release, improve bioavailability, and enable targeted delivery of Lamivudine. This document provides an overview of the application of Lamivudine in different drug delivery systems, including quantitative data from various studies, detailed experimental protocols, and visual representations of key processes.
Data Presentation: Lamivudine Drug Delivery Systems
The following tables summarize quantitative data from various studies on Lamivudine-loaded drug delivery systems.
Table 1: Nanoparticulate Drug Delivery Systems
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Release Profile | Reference |
| Polymeric Nanoparticles | Poly(ε-caprolactone) (PCL) | 273 | 89.7 ± 10.3 | Sustained release over 30 hours | [4] |
| Solid Lipid Nanoparticles (SLN) | Not Specified | Not Specified | Not Specified | 40-50% release in 10h, >65% in 24h | [5] |
| Multiple Lipid Nanoparticles (MLN) | Not Specified | ~450 | Not Specified | Sustained release for ~45 hours | [6] |
| Magnetic Nanoparticles | Fe3O4@CaAl-LDH | ~130 | ~70 | pH-dependent release over 300 min | [7] |
Table 2: Liposomal and Microsphere Drug Delivery Systems
| Formulation Type | Key Components | Vesicle/Particle Size (nm) | Entrapment Efficiency (%) | Drug Release Profile | Reference |
| Liposomes | Phospholipon 90H, Cholesterol | 276.20 ± 13.36 | 60.20 ± 2.86 | Not Specified | [8][9] |
| Eudragit-coated Pectin Microspheres | Pectin, Eudragit S100 | Not Specified | 89.44 ± 1.44 | Diffusion-controlled release | [10] |
Table 3: Hydrogel and Controlled Release Tablet Formulations
| Formulation Type | Polymer(s) | Key Findings | Drug Release Profile | Reference |
| Hydrogel | Chitosan, Polyvinylpyrrolidone, Gelatin | Good swelling and mucoadhesive properties | Controlled release up to 12 hours | |
| Injectable Hydrogel | Not Specified | Maintained plasma concentrations for 6 weeks in mice | Sustained release | [11][12] |
| Controlled Release Matrix Tablets | Hydroxypropyl methylcellulose (HPMC) | Release rate dependent on polymer proportion and viscosity | Extended release up to 16-20 hours | [13] |
| Controlled Release Tablets | Carbopol 974P, Xanthan gum | Formulation with 10% of each polymer showed similarity to innovator product | Zero-order release | [14] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various Lamivudine drug delivery systems.
Protocol 1: Preparation of Lamivudine-Loaded Polymeric Nanoparticles by Double Emulsification
Objective: To encapsulate the hydrophilic drug Lamivudine within a hydrophobic polymer matrix.
Materials:
-
Lamivudine
-
Poly(ε-caprolactone) (PCL)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
Procedure:
-
Preparation of the internal aqueous phase (w1): Dissolve a known amount of Lamivudine in deionized water.
-
Preparation of the organic phase (o): Dissolve a known amount of PCL in DCM.
-
Formation of the primary emulsion (w1/o): Add the internal aqueous phase (w1) to the organic phase (o) and sonicate or homogenize at high speed to form a stable water-in-oil emulsion.
-
Formation of the double emulsion (w1/o/w2): Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., PVA). Sonicate or homogenize again to form the double emulsion.
-
Solvent evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.
Characterization:
-
Particle size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%): The amount of encapsulated drug is determined indirectly by measuring the amount of free drug in the supernatant after centrifugation using UV-Vis spectrophotometry at the λmax of Lamivudine (~270 nm). The EE% is calculated using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release: A known amount of nanoparticles is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag. The bag is placed in a larger volume of the release medium and stirred at a constant temperature. Samples are withdrawn from the external medium at predetermined time intervals and the concentration of released Lamivudine is measured by UV-Vis spectrophotometry or HPLC.
Protocol 2: Preparation of Lamivudine-Loaded Liposomes by Thin Film Hydration
Objective: To encapsulate Lamivudine within a lipid bilayer vesicle.
Materials:
-
Lamivudine
-
Phospholipids (e.g., Phospholipon 90H, Soy Lecithin)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid film formation: Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add an aqueous solution of Lamivudine in PBS to the flask. Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size reduction (optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated drug by dialysis, gel filtration, or ultracentrifugation.
Characterization:
-
Vesicle size and PDI: Measured by Dynamic Light Scattering (DLS).
-
Entrapment Efficiency (EE%): Determined by separating the liposomes from the unencapsulated drug and quantifying the drug in both fractions.
-
In Vitro Drug Release: Similar to the protocol for nanoparticles, using a dialysis method.
Protocol 3: Preparation of Lamivudine Hydrogels
Objective: To formulate a hydrogel for sustained topical or localized delivery of Lamivudine.
Materials:
-
Lamivudine
-
Gelling polymers (e.g., Chitosan, Polyvinylpyrrolidone, Gelatin)
-
Cross-linking agent (e.g., Glutaraldehyde)
-
Deionized water or buffer
Procedure:
-
Polymer dispersion: Disperse the gelling polymers in deionized water or a suitable buffer with constant stirring until a homogenous solution is formed.
-
Drug incorporation: Add Lamivudine to the polymer solution and stir until it is completely dissolved.
-
Cross-linking: Add the cross-linking agent to the drug-polymer solution and stir. The solution will gradually form a gel. The extent of cross-linking can be controlled by the concentration of the cross-linker and the reaction time.
-
Purification: The hydrogel can be purified by washing with deionized water to remove any unreacted cross-linker or unentrapped drug.
Characterization:
-
Swelling studies: The swelling ratio of the hydrogel is determined by immersing a known weight of the dried hydrogel in a buffer solution and measuring its weight at different time intervals until equilibrium is reached.
-
Mucoadhesion studies: The mucoadhesive strength of the hydrogel can be evaluated by measuring the force required to detach the hydrogel from a mucosal tissue.
-
In Vitro Drug Release: A known amount of the hydrogel is placed in a dissolution apparatus containing a suitable release medium. Samples are withdrawn at regular intervals and analyzed for Lamivudine content.
Mandatory Visualizations
Caption: Workflow for Lamivudine Nanoparticle Preparation.
Caption: In Vitro Drug Release Experimental Workflow.
Caption: Lamivudine's Intracellular Activation and Mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 20.198.91.3:8080 [20.198.91.3:8080]
- 4. Exploring the Anticancer Potential of Lamivudine-Loaded Polymeric Nanoparticles: In Vitro Cytotoxicity, Tissue Deposition, Biochemical Impact In Vivo, and Molecular Simulations Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Lipid Nanoparticles (MLN), a New Generation of Lipid Nanoparticles for Drug Delivery Systems: Lamivudine-MLN Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity studies of smart pH-sensitive lamivudine-loaded CaAl-LDH magnetic nanoparticles against Mel-Rm and A-549 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of lamivudine liposomes by three-level factorial design approach for optimum entrapment and enhancing tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and optimisation of lamivudine‐loaded Eudragit® S 100 polymer‐coated pectin microspheres for colon‐specific delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Could this new hydrogel make HIV therapy more convenient? | Hub [hub.jhu.edu]
- 13. Design and study of lamivudine oral controlled release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereospecific Synthesis of Lamivudine
Welcome to the technical support center for the stereospecific synthesis of Lamivudine (3TC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is stereospecificity critical in the synthesis of Lamivudine?
The biological activity of Lamivudine is highly dependent on its stereochemistry. The desired therapeutic effect against HIV and Hepatitis B is attributed to the (-)-enantiomer (also known as 3TC or (-)-BCH-189).[1] The (+)-enantiomer, while also exhibiting some anti-HIV activity, is significantly more cytotoxic to human cells.[1] Therefore, producing Lamivudine with very high enantiomeric purity (typically >99% ee) is essential for its safety and efficacy as a pharmaceutical agent.[2]
Q2: What are the primary challenges in achieving a stereochemically pure synthesis of Lamivudine?
The synthesis of Lamivudine presents a significant challenge due to the presence of two stereogenic centers in its 1,3-oxathiolane ring.[1] Key challenges include:
-
Controlling Stereochemistry: Establishing the correct relative (cis) and absolute (2R, 5S) stereochemistry is difficult.
-
Separating Isomers: The synthesis often produces a mixture of stereoisomers (diastereomers and enantiomers) that must be effectively separated.[3]
-
Epimerization: The stereocenters, being part of a (thio)acetal system, can be prone to epimerization under certain reaction conditions.[4]
-
Low Yields: Kinetic resolutions, which separate enantiomers, are inherently limited to a theoretical maximum yield of 50% unless a dynamic kinetic resolution (DKR) process is employed.[5]
Q3: What are the main synthetic strategies used to obtain enantiomerically pure Lamivudine?
There are three primary approaches to control the stereochemistry:
-
Chiral Resolution: This is a common industrial method where a racemic mixture of a key intermediate or Lamivudine itself is separated. This can be achieved by forming diastereomeric salts with a chiral acid or, more recently, through co-crystallization with a chiral agent like (S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL], which can yield enantiomeric excess of over 99.9%.[1][6]
-
Asymmetric Synthesis using a Chiral Auxiliary: This strategy involves attaching a chiral molecule (an auxiliary) to a precursor to direct the stereochemical outcome of a key reaction. L-menthol is a frequently used chiral auxiliary for this purpose.[2][3] The auxiliary is removed in a later step.
-
Enzymatic Resolution: Specific enzymes, such as lipases or cytidine deaminase, can selectively react with one enantiomer in a racemic mixture, allowing the other to be isolated in high purity.[1][5] Dynamic kinetic resolution (DKR) protocols using enzymes are particularly efficient as they can theoretically convert 100% of the starting material into the desired enantiomer.[5]
Q4: Why is the N-glycosylation step so important for stereocontrol?
The N-glycosylation step, where the cytosine base is coupled to the 1,3-oxathiolane ring, is a critical reaction that forms the C-N bond of the nucleoside analogue.[7][8] The conditions of this reaction (e.g., the choice of Lewis acid catalyst, solvent, and temperature) significantly influence the diastereoselectivity, determining the ratio of the desired cis-isomer to the undesired trans-isomer.[8][9] Achieving high cis-selectivity in this step is crucial for maximizing the overall yield of the final product.[10]
Troubleshooting Guide
Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio) in the Glycosylation Step
-
Possible Cause: Ineffective Lewis Acid Catalyst.
-
Solution: The choice of Lewis acid is paramount for activating the oxathiolane ring and promoting the desired stereochemical outcome.[7] While various catalysts like TMS-I, TMS-Tf, and TiCl4 are used, newer systems have shown high selectivity.[3] Consider screening catalysts such as Zirconium (IV) chloride (ZrCl4) or a combination of chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) in a wet solvent, which have been reported to give excellent cis-selectivity (>20:1 dr).[7][8][9]
-
-
Possible Cause: Suboptimal Reaction Conditions.
-
Solution: Temperature and solvent play a crucial role. Lowering the reaction temperature can often improve diastereoselectivity.[5] Solvent choice can also be critical; for instance, switching from acetonitrile to dichloromethane (CH2Cl2) has been shown to improve diastereoselectivity in certain protocols, although it may reduce the reaction rate.[9]
-
-
Possible Cause: Incomplete Silylation of the Nucleobase.
-
Solution: For a Vorbrüggen glycosylation, the cytosine base must be silylated (e.g., with hexamethyldisilazane or N,O-bis(trimethylsilyl)acetamide) to enhance its solubility and nucleophilicity.[2][11] Ensure the silylation reaction goes to completion before adding the oxathiolane substrate and Lewis acid. Monitor the reaction using an appropriate technique like TLC or NMR.
-
Problem 2: Low Enantiomeric Excess (% ee) After Chiral Resolution
-
Possible Cause: Inefficient Separation of Diastereomers or Enantiomers.
-
Solution: If using a chiral auxiliary like L-menthol, the separation of the resulting diastereomers is typically done by recrystallization.[2] The efficiency of this step depends heavily on the solvent system and cooling profile. Systematically screen different solvents to find one where the solubility difference between the diastereomers is maximized.[2][11] For resolving racemic Lamivudine, co-crystallization with (S)-BINOL is a highly effective method that can achieve >99.9% ee.[6]
-
-
Possible Cause: Unsuitable Resolving Agent or Enzyme.
-
Solution: Not all resolving agents or enzymes are equally effective. If enzymatic resolution yields low % ee, screen different enzymes (e.g., various lipases like Candida antarctica lipase B or proteases like subtilisin Carlsberg) and reaction conditions (solvent, acylating agent, temperature).[5]
-
-
Possible Cause: Epimerization During Synthesis or Workup.
-
Solution: The anomeric center (C5) of the oxathiolane ring can epimerize under harsh acidic or basic conditions. Review your synthetic steps and workup procedures. Neutralize reaction mixtures carefully and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
Problem 3: Low Overall Yield
-
Possible Cause: Sub-50% Yield in a Kinetic Resolution Step.
-
Solution: A standard kinetic resolution is fundamentally limited to a 50% theoretical yield. To overcome this, implement a Dynamic Kinetic Resolution (DKR). A DKR process integrates an in-situ racemization of the undesired enantiomer, allowing it to be converted into the desired product and enabling theoretical yields of up to 100%.[5][12]
-
-
Possible Cause: Decomposition of Intermediates.
-
Solution: The 5-hydroxyoxathiolane intermediate can be prone to ring-opening via decomposition.[12] Optimizing the order of reagent addition can mitigate this. For example, during acylation, pre-forming a mixed anhydride and adding it slowly to a heated solution of the oxathiolane can improve both yield and selectivity.[12]
-
-
Possible Cause: Use of High Molecular Weight Auxiliaries.
-
Solution: While effective, chiral auxiliaries like menthol add significant molecular weight to intermediates, which is not incorporated into the final product.[12] This reduces the overall process mass intensity. Consider newer strategies that use low-molecular-weight chiral reagents, such as lactic acid derivatives, which can serve the dual purpose of activation and stereochemical control, leading to a more economical synthesis.[12][13][14]
-
Data Presentation
Table 1: Comparison of Strategies for Stereocontrol in Lamivudine Synthesis
| Strategy | Key Reagents / Method | Typical Stereoselectivity Achieved | Reference |
| Chemical Resolution | L-menthol as chiral auxiliary, followed by recrystallization. | High optical purity after separation. | [2] |
| Co-crystallization | Racemic Lamivudine with (S)-(-)-BINOL. | >99.9% ee | [1][6] |
| Enzymatic DKR | Surfactant-treated subtilisin Carlsberg, phenyl acetate. | >99% ee for the intermediate. | [5] |
| Asymmetric Acylation | Chiral lactic acid derivative as an acylating agent. | 50:1 dr after crystallization. | [12][14] |
| Stereoselective Glycosylation | ZrCl₄ as Lewis acid catalyst. | High chemical efficiency and stereoselectivity. | [7][8] |
| Stereoselective Glycosylation | TMSCl-NaI in wet solvent. | >20:1 dr (cis:trans) | [8][9] |
Table 2: Influence of N-Glycosylation Conditions on Stereoselectivity
| Lewis Acid / Promoter | Solvent | Temperature | Outcome | Reference |
| TMSI (Iodotrimethylsilane) | Acetonitrile | 0 °C | Effective for cis-isomer formation. | [5] |
| ZrCl₄ (0.5 equiv) | Dichloromethane | Room Temp | Preferential formation of the desired isomer. | [7][8] |
| TMSCl-NaI-H₂O | Dichloromethane | Room Temp | Up to 95% yield, >20:1 dr. | [9] |
| I₂ / Et₃SiH | Acetonitrile | Not specified | Excellent chemical efficiency and stereoselectivity. | [15] |
Experimental Protocols
Protocol 1: Stereoselective Glycosylation and Resolution with a Chiral Auxiliary
This protocol is a generalized representation based on methods using chiral auxiliaries like L-menthol.[2][11]
-
Preparation of Silylated Cytosine: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend N⁴-acetylcytosine in an appropriate solvent (e.g., dichloromethane). Add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear, indicating complete silylation. Remove the solvent under reduced pressure.
-
Glycosylation Reaction: Dissolve the crude silylated cytosine in a dry solvent like dichloromethane. In a separate flask, dissolve the chiral 1,3-oxathiolane intermediate (e.g., the L-menthyl ester derivative) in the same solvent.
-
Cool the silylated cytosine solution to the desired temperature (e.g., 10-80°C) and add the Lewis acid catalyst (e.g., TMS-I or ZrCl₄) dropwise.
-
Slowly add the solution of the oxathiolane intermediate to the reaction mixture over 1-2 hours.
-
Allow the reaction to stir for 1-20 hours, monitoring its progress by TLC or HPLC.
-
Workup and Separation: Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer, and concentrate it in vacuo. The resulting mixture of diastereomers is then separated by fractional crystallization from a suitable solvent (e.g., ethanol) to isolate the desired (2R, 5S)-intermediate in high optical purity.[2][11]
-
Deprotection: The isolated intermediate is then deprotected (e.g., hydrolysis of the acyl group and removal of the chiral auxiliary) to yield Lamivudine.
Protocol 2: Chiral Resolution of Racemic Lamivudine via Co-crystallization
This protocol is based on the method developed for large-scale resolution using (S)-BINOL.[3][6]
-
Preparation of Solution: In a suitable reaction vessel, dissolve racemic Lamivudine (1 equivalent) and (S)-(-)-1,1'-Bi(2-naphthol) [(S)-BINOL] (approximately 1 equivalent) in a hydroxylic solvent such as methanol at reflux temperature.
-
Crystallization: Slowly cool the clear solution to allow for the formation of the co-crystal. The desired (-)-enantiomer of Lamivudine selectively forms a stable complex with (S)-BINOL and precipitates out of the solution. The cooling rate can be critical for crystal size and purity.
-
Isolation: Filter the resulting solid slurry to collect the co-crystal of [(-)-Lamivudine]-[(S)-BINOL]. The mother liquor will be enriched in the undesired (+)-enantiomer.
-
Breaking the Complex: To recover the pure (-)-Lamivudine, break the co-crystal complex. This is typically achieved by dissolving the solid in a suitable solvent and adjusting the pH or performing a solvent exchange to precipitate the Lamivudine while keeping the (S)-BINOL in solution (or vice-versa).
-
Final Purification: The precipitated Lamivudine is filtered, washed, and dried, yielding the product with an enantiomeric excess often exceeding 99.9%.
Visualizations
Caption: General workflow for the stereospecific synthesis of Lamivudine.
Caption: Troubleshooting logic for low stereoselectivity in Lamivudine synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 3. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of Lamivudine salicylate synthesis
Welcome to the technical support center for the synthesis of Lamivudine Salicylate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of Lamivudine and its salicylate salt? A1: During the manufacturing process and storage, several impurities and related substances can arise.[1][2] These include synthetic intermediates, degradation products, and positional isomers.[3] Key impurities cataloged by pharmacopeias include Lamivudine Impurity A, B, D, E, G, H, and J.[1][2][4] Salicylic acid, used in the salt formation step, is also a common process-related impurity that must be controlled.[][6]
Q2: What is the primary function of using salicylic acid in this synthesis? A2: Salicylic acid is used to form the salicylate salt of Lamivudine. This salt often has different solubility properties compared to the free base, which can be advantageous for purification.[7] The formation of the salicylate salt can facilitate the effective separation and isolation of Lamivudine from the reaction mixture, though it necessitates a subsequent step to remove the salicylic acid.[7][8]
Q3: How can the stereochemistry of Lamivudine be controlled during synthesis to improve purity? A3: Controlling the stereochemistry is critical as only the cis-isomer exhibits the desired biological activity.[9] Stereoselectivity can be achieved by using chiral auxiliaries, such as L-menthol, during the synthesis.[7][10] This approach fixes the configuration at one chiral center, leading to the formation of diastereomers that can be more easily separated by methods like fractional crystallization.[10]
Q4: What are the different polymorphic forms of Lamivudine, and how do they impact the process? A4: Lamivudine is known to exist in at least two polymorphic forms, Form I and Form II.[11] Form I can be obtained as acicular crystals from solvents like water or methanol, while Form II often forms as bipyramidal crystals from many non-aqueous solvents.[12] Form II is generally considered more thermodynamically stable at ambient conditions.[12] The choice of solvent during crystallization is crucial for obtaining the desired polymorph, which can impact handling, stability, and formulation suitability.[13][14]
Troubleshooting Guide
Q5: My overall yield is consistently low. What are the potential causes and how can I improve it? A5: Low yield can stem from several factors. A key strategy for improvement involves optimizing the stereoselective synthesis to maximize the formation of the desired cis-isomer.[7][15]
-
Cause 1: Suboptimal Reagent Addition: The order of adding reagents can significantly impact both yield and selectivity.
-
Solution: In acylation steps, pre-forming a mixed anhydride by mixing the acid halide and carboxylate before slow addition to the oxathiolane solution can improve yields.[16]
-
-
Cause 2: Isomer Interconversion: Inefficient conversion of undesired isomers to the desired form can lower the yield.
-
Solution: Employing an interconverting agent like triethanolamine during the reaction can help increase the yield of the target cis-isomer.[7]
-
-
Cause 3: Inefficient Reaction Technology: Batch processing may have limitations.
-
Solution: Continuous flow synthesis has been shown to improve the overall isolated yield of the desired Lamivudine isomer compared to traditional batch processes.[15]
-
Q6: I am struggling with high levels of residual salicylic acid in my final product. What are the best purification strategies? A6: Residual salicylic acid is a known issue due to its use in the salt formation step.[7]
-
Cause 1: Inefficient Liberation of Free Base: Incomplete conversion of the salicylate salt back to the Lamivudine free base.
-
Solution: Treat the this compound with a suitable base, such as triethylamine, in a solvent like ethanol. This process liberates the Lamivudine free base, leaving the salicylate salt of the base in the solution, which can be separated. A reported method shows a yield of 92.63% for this conversion.[8]
-
-
Cause 2: Ineffective Crystallization/Washing: The purification process fails to remove the salicylic acid.
-
Solution: Optimize the recrystallization solvent. After liberating the free base, use a solvent like ethyl acetate for crystallization and washing to effectively remove the triethylamine salicylate and any remaining salicylic acid.[8]
-
Q7: My product shows the presence of diastereomeric impurities upon analysis. How can I remove them? A7: The presence of diastereomers indicates incomplete stereoselectivity in the synthesis.
-
Cause: Incomplete Separation of Isomers: The purification method is not adequate to separate the closely related diastereomers.
-
Solution 1: Fractional Crystallization: This is a primary method for separating diastereomers. Optimizing the solvent system and cooling rate is crucial for effective separation.[10]
-
Solution 2: Chromatographic Purification: While less common for large-scale production, column chromatography can be used to separate diastereomers if crystallization is ineffective.
-
Solution 3: Salt Formation with a Different Acid: Sometimes, forming a different acid addition salt can alter the crystallization properties, allowing for better separation of the desired diastereomer.[11]
-
Q8: The crystallization of this compound is not initiating, or is yielding an oil. What should I do? A8: Crystallization issues can be due to problems with supersaturation, impurities, or the solvent environment.
-
Cause 1: Incorrect Solvent System: The solvent may be too good, preventing the product from precipitating, or it may favor an amorphous state.
-
Solution: Employ a binary solvent system (solvent/anti-solvent). For Lamivudine, different polymorphic forms can be targeted based on the solvent; for example, using water tends to produce Form I, while non-aqueous solvents often yield Form II.[12] Studies have shown that in an ethanol-water system, more than 18-20% water is needed to convert the solid to Form I.[12][14]
-
-
Cause 2: Absence of Nucleation Sites: Spontaneous crystallization is not occurring.
-
Solution: Introduce seed crystals of the desired polymorphic form of this compound to induce crystallization.[13]
-
-
Cause 3: Inhibition by Impurities: Soluble impurities can interfere with crystal lattice formation.
-
Solution: Perform a preliminary purification step, such as an activated carbon treatment, to remove impurities before attempting crystallization.[11]
-
Data Presentation
Table 1: Common Impurities in Lamivudine Synthesis
| Impurity Name/Type | CAS Number | Potential Origin |
|---|---|---|
| Lamivudine Impurity A | 173829-09-9 | Synthetic Intermediate/Related Substance[4] |
| Lamivudine Impurity B | 131086-22-1 | Synthetic Intermediate/Related Substance[1][4] |
| Lamivudine Impurity D | 134680-32-3 | Synthetic Intermediate/Related Substance[1] |
| Lamivudine Impurity E (Cytosine) | 71-30-7 | Starting Material[1] |
| Lamivudine Impurity G | 160552-55-6 | Synthetic Intermediate/Related Substance[1][2] |
| Lamivudine Impurity H | 160552-54-5 | Synthetic Intermediate/Related Substance[1][2] |
| Salicylic Acid | 69-72-7 | Process Reagent (Salt Formation)[1][] |
| Diastereomeric Impurities | N/A | Incomplete Stereoselective Control[1][11] |
Table 2: Example RP-HPLC Method Parameters for Purity Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm packing | [6][17] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0-4.0) (e.g., 85:15 v/v) or Ammonium Acetate Buffer (pH 3.8):Methanol (e.g., 95:5 v/v) | [6][18][19] |
| Flow Rate | 1.0 mL/min | [18] |
| Detector Wavelength | 271 nm or 277 nm | [6][18] |
| Injection Volume | 10 - 20 µL | [6][18] |
| Column Temperature | 35 °C |[6] |
Experimental Protocols
Protocol 1: Liberation of Lamivudine Free Base from Salicylate Salt This protocol describes the conversion of this compound to its free base form to remove salicylic acid.
-
Materials: this compound, Absolute Ethanol, Triethylamine, Ethyl Acetate.
-
Procedure:
-
Combine 38.5 g (0.1 mol) of this compound with 320 mL of absolute ethanol in a suitable reaction flask.[8]
-
Add 15.15 g (0.15 mol) of triethylamine to the suspension.[8]
-
Heat the mixture to 50°C and maintain this temperature with stirring for 1 hour to ensure complete conversion.[8]
-
Distill off the solvent under reduced pressure.[8]
-
Add 300 mL of ethyl acetate to the residue and cool the mixture to 10°C.[8]
-
Stir the cooled mixture for 1 hour to facilitate crystallization of the Lamivudine free base.[8]
-
Filter the solid product and wash the filter cake twice with 100 mL portions of ethyl acetate.[8]
-
Dry the product to obtain Lamivudine as a white powder. The expected yield is approximately 92.6%.[8]
-
Protocol 2: Purity Determination by RP-HPLC This protocol outlines a standard method for assessing the purity of a Lamivudine sample and quantifying impurities, including salicylic acid.
-
Materials & Reagents: Lamivudine sample, Ammonium Acetate, Glacial Acetic Acid, Methanol (HPLC grade), Water (HPLC grade), Reference standards (Lamivudine, Salicylic Acid).
-
Chromatographic System: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 x 4.6 mm, 5 µm), and data acquisition software.
-
Procedure:
-
Mobile Phase Preparation: Prepare a buffer of 0.19% w/v Ammonium Acetate in water and adjust the pH to 3.8 with Glacial Acetic Acid. The mobile phase is a filtered and degassed mixture of this buffer and methanol (95:5).[6][19]
-
Standard Solution Preparation: Prepare a solution of Lamivudine CRS (Certified Reference Standard) in the mobile phase at a concentration of approximately 0.5 mg/mL.[6]
-
Test Solution Preparation: Accurately weigh and dissolve about 50 mg of the Lamivudine sample in 70 mL of the mobile phase and dilute to 100 mL with the mobile phase.[6]
-
Chromatographic Analysis:
-
Data Analysis: Record the chromatograms and integrate the peak areas. Calculate the percentage of impurities by comparing the area of each impurity peak to the area of the main Lamivudine peak from the standard solution, following pharmacopeial guidelines for calculations.[19]
-
Mandatory Visualizations
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing high impurity levels.
References
- 1. veeprho.com [veeprho.com]
- 2. Lamivudine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. phenomenex.com [phenomenex.com]
- 7. CN101544632B - Lamivudine diastereoselective synthesis method - Google Patents [patents.google.com]
- 8. Lamivudine synthesis - chemicalbook [chemicalbook.com]
- 9. KR20110081383A - Method for preparing lamivudine and novel intermediates used therein - Google Patents [patents.google.com]
- 10. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 11. WO2011045815A2 - Process for the preparation of lamivudine and novel salts in the manufacture thereof - Google Patents [patents.google.com]
- 12. Solubility behavior of lamivudine crystal forms in recrystallization solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP2227465A1 - Crystalline form i of lamivudine and its preparation - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Semi-continuous multi-step synthesis of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rjptonline.org [rjptonline.org]
- 18. ijcrt.org [ijcrt.org]
- 19. pharmacopeia.cn [pharmacopeia.cn]
Troubleshooting Peak Tailing in Lamivudine HPLC Analysis: A Technical Support Guide
For researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Lamivudine, this technical support center provides targeted troubleshooting guides and frequently asked questions. Peak tailing, an asymmetry in the chromatographic peak, can significantly impact the accuracy and reproducibility of quantification. This guide offers a structured approach to identifying and resolving this common issue.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing refers to a distortion in the shape of a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. A tailing factor (Tf) is used to quantify the degree of tailing, with a value close to 1.0 being optimal.[3] Values greater than 1.2 suggest significant tailing.[3]
Q2: Why is peak tailing a problem in Lamivudine analysis?
Peak tailing can lead to several issues in quantitative analysis:
-
Inaccurate Peak Integration: The asymmetrical shape can cause errors in the calculation of the peak area, leading to inaccurate quantification of Lamivudine.[3]
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.[3]
-
Poor Reproducibility: Inconsistent peak tailing can lead to variability in results between different runs and batches.[3]
Q3: What are the common causes of peak tailing for a basic compound like Lamivudine?
Lamivudine is a weak base with a pKa of 4.3.[4] The most common causes of peak tailing for basic compounds like Lamivudine are:
-
Secondary Interactions with Silanol Groups: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic amine groups of Lamivudine, causing the analyte to be retained longer and resulting in a tailing peak.[2][5][6]
-
Mobile Phase pH Close to Analyte's pKa: When the pH of the mobile phase is close to the pKa of Lamivudine (4.3), a mixed population of ionized and non-ionized forms of the analyte exists, leading to inconsistent interactions with the stationary phase and peak tailing.[5][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][8]
-
Column Degradation or Contamination: Over time, columns can degrade, or the inlet frit can become blocked, leading to poor peak shape.[8][9]
-
Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing.[3][5]
Troubleshooting Guide
Step 1: Initial Checks & Easy Fixes
Before delving into more complex method adjustments, start with these simple checks:
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage.[9]
-
Ensure Proper Column Connection: A poor connection between the tubing and the column can create dead volume and cause peak distortion.[8]
-
Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[8]
Step 2: Method Parameter Optimization
If the initial checks do not resolve the issue, the next step is to evaluate and optimize the HPLC method parameters.
1. Mobile Phase pH Adjustment
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.
-
Problem: The mobile phase pH is too close to the pKa of Lamivudine (4.3).
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For Lamivudine, a basic compound, lowering the pH to around 2.5-3.0 will ensure it is fully protonated, minimizing secondary interactions with silanol groups.[3][6]
Table 1: Effect of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Expected Lamivudine Peak Shape | Rationale |
| < 3.0 | Symmetrical | Lamivudine is fully protonated, minimizing silanol interactions.[6] |
| 3.5 - 5.0 | Tailing | The mobile phase pH is close to the pKa of Lamivudine, leading to mixed ionization states.[5] |
| > 6.0 | Tailing | At higher pH, residual silanol groups on the silica packing are ionized and can strongly interact with the basic Lamivudine molecule.[6] |
2. Column Selection and Care
The choice of HPLC column and its condition are crucial for achieving good peak symmetry.
-
Problem: The column has active silanol groups or is degraded.
-
Solutions:
-
Use an End-capped Column: These columns have fewer accessible silanol groups, reducing secondary interactions.[5]
-
Employ a Column with a Different Stationary Phase: Consider a polar-embedded or a charged surface hybrid (CSH) column for better peak shape with basic compounds.[3]
-
Column Flushing: If the column is suspected to be contaminated, flush it with a strong solvent.[8] If a void is suspected at the column inlet, reversing and flushing the column (if the manufacturer's instructions permit) may help.[6]
-
Replace the Column: If the column is old or has been used extensively, it may need to be replaced.[8]
-
3. Mobile Phase Additives
-
Problem: Persistent secondary interactions.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[10] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Lamivudine.
Step 3: System & Hardware Evaluation
If method optimization does not resolve the peak tailing, the issue may lie with the HPLC system itself.
-
Problem: Extra-column band broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.[5] Ensure the smallest possible detector cell volume is used.[3]
Experimental Protocols
Protocol 1: HPLC Method for Lamivudine Analysis with Improved Peak Shape
This protocol is a starting point and may require further optimization based on your specific instrumentation and sample matrix.
| Parameter | Specification |
| Column | C18, 150 mm x 4.6 mm, 5 µm (end-capped) |
| Mobile Phase | Acetonitrile and 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 35 °C[12] |
| Injection Volume | 10 µL |
| Detector Wavelength | 271 nm[13] |
Visual Troubleshooting Guides
The following diagrams illustrate the troubleshooting workflow and the chemical interactions responsible for peak tailing.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. fip.org [fip.org]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. maxisci.com [maxisci.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. japer.in [japer.in]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. ijcrt.org [ijcrt.org]
Technical Support Center: Optimization of Mobile Phase for Lamivudine Salicylate HPLC Analysis
Welcome to the technical support center for the optimization of the mobile phase for Lamivudine Salicylate analysis by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound HPLC analysis?
A good starting point for the mobile phase is a mixture of an aqueous buffer and an organic solvent. Based on existing methods for Lamivudine, a combination of a phosphate buffer and acetonitrile is recommended.[1][2] The salicylate counter-ion is an acidic moiety, and controlling the pH of the mobile phase will be crucial for achieving good peak shape and resolution.
Q2: How does the salicylate counter-ion affect the HPLC analysis of Lamivudine?
The salicylate counter-ion can influence the analysis in a few ways. Salicylic acid itself is a UV-active compound and may appear as a separate peak in the chromatogram. Therefore, the chromatographic method must be able to resolve Lamivudine from salicylic acid and any other related substances. The overall pH of the sample solution will also be more acidic due to the salicylate, which can affect the ionization state of Lamivudine and its interaction with the stationary phase.
Q3: What is the significance of mobile phase pH in the analysis of this compound?
The pH of the mobile phase is a critical parameter as it influences the ionization state of both Lamivudine and salicylic acid. Lamivudine is a weak base with a pKa of approximately 4.3.[3] To ensure good peak shape and consistent retention, it is advisable to work at a pH that is at least 2 units away from the pKa of the analyte. Therefore, a mobile phase pH of around 3.0 to 4.0 is often chosen for Lamivudine analysis.[1][2] This ensures that Lamivudine is in a single ionic form, leading to sharp, symmetrical peaks.
Q4: Which organic solvent is preferred for this compound analysis, acetonitrile or methanol?
Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. Acetonitrile generally provides better peak shape and lower backpressure compared to methanol.[4] However, the choice between the two may depend on the specific column being used and the desired selectivity for separating Lamivudine from its impurities and the salicylate counter-ion. It is recommended to start with acetonitrile and evaluate methanol as an alternative if separation challenges arise.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for Lamivudine Peak | 1. Inappropriate mobile phase pH. 2. Secondary interactions with residual silanols on the column. 3. Column overload. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of Lamivudine (~4.3). A pH of ~3.0 is a good starting point. 2. Use a high-purity, end-capped C18 column. The addition of a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can also help to mask silanol interactions. 3. Reduce the concentration of the sample being injected. |
| Variable Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Inadequate column equilibration. | 1. Ensure accurate and consistent preparation of the mobile phase, including the buffer concentration and pH. Premixing the mobile phase components is recommended over online mixing for better reproducibility. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) before starting the analysis. |
| Presence of an Unresolved Peak Near the Lamivudine Peak | 1. Interference from the salicylate counter-ion. 2. Presence of a co-eluting impurity. | 1. Adjust the organic solvent percentage in the mobile phase. A gradient elution may be necessary to resolve the peaks. 2. Modify the mobile phase pH or try a different organic solvent (e.g., methanol instead of acetonitrile) to alter the selectivity. A change in the stationary phase (e.g., a different type of C18 column or a phenyl column) could also be beneficial. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., guard column, frits). 2. Precipitation of buffer in the mobile phase. | 1. Systematically check and clean or replace components of the flow path, starting from the guard column. 2. Ensure the buffer concentration is not too high, especially when using a high percentage of organic solvent. Filter the mobile phase before use. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or solvents. 2. Air bubbles in the system. 3. Detector lamp issue. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. 2. Degas the mobile phase thoroughly before and during use. 3. Check the detector lamp's energy and replace it if necessary. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation and Optimization
This protocol outlines the steps for preparing and optimizing the mobile phase for the analysis of this compound.
1. Initial Mobile Phase Preparation:
-
Aqueous Phase (Buffer): Prepare a 20 mM potassium dihydrogen phosphate (KH2PO4) solution. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Organic Phase: Use HPLC-grade acetonitrile.
-
Initial Mobile Phase Composition: Start with a mobile phase composition of Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) in a ratio of 15:85 (v/v).
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 271 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Optimization Workflow:
The following workflow can be used to optimize the mobile phase composition:
References
Methods for detecting and identifying impurities in Lamivudine salicylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and identification of impurities in Lamivudine salicylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in Lamivudine?
A1: Common impurities in Lamivudine can originate from the synthesis process or degradation. Salicylic acid is a known process-related impurity, often referred to as Lamivudine impurity C.[1][2][3][4][5] Other potential impurities include the Lamivudine enantiomer (ent-Lamivudine), diastereomers, dimer impurities, and degradation products arising from hydrolysis, oxidation, and photolysis.[3][6][7][8][9] Forced degradation studies have shown that Lamivudine is particularly susceptible to degradation under acidic, alkaline, and oxidative conditions.[6][10]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used and robust methods for impurity profiling of Lamivudine.[11][12][13][14][15][16] These techniques offer high sensitivity, specificity, and resolution for separating Lamivudine from its impurities.[15] Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed for identification and quantification.[1][2][6][17] LC-MS is particularly valuable for the structural elucidation of unknown degradation products.[6]
Q3: How can I perform a forced degradation study for Lamivudine?
A3: Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2), are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6] The drug substance is typically subjected to stress conditions such as acid hydrolysis (e.g., 0.5 M HCl at 80°C), base hydrolysis (e.g., 0.5 M NaOH at 80°C), oxidation (e.g., 10% H2O2 at room temperature), thermal stress (e.g., dry heat at 100°C), and photolytic stress (exposure to UV and fluorescent lamps).[6][17] The resulting degradation products are then analyzed by a suitable stability-indicating method, such as HPLC.[17]
Troubleshooting Guides
Problem 1: Poor resolution between Lamivudine and an impurity peak in the HPLC chromatogram.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Troubleshooting Step: Adjust the mobile phase composition. For reversed-phase HPLC, modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact resolution.[14] Experiment with small, incremental changes in the organic phase percentage.
-
-
Possible Cause 2: Inappropriate pH of the mobile phase buffer.
-
Troubleshooting Step: The pH of the buffer can affect the ionization state of both Lamivudine and its impurities, thereby influencing their retention and resolution.[11] Adjust the pH of the buffer (e.g., ammonium acetate or phosphate buffer) to a value where the analytes have different charge states to improve separation.[11][18]
-
-
Possible Cause 3: Unsuitable stationary phase.
Problem 2: Inaccurate quantification of Salicylic acid (Impurity C).
-
Possible Cause 1: Incorrect wavelength of detection.
-
Troubleshooting Step: Ensure the UV detector is set to a wavelength that provides adequate sensitivity for both Lamivudine and Salicylic acid. While Lamivudine has a maximum absorbance around 270-277 nm, Salicylic acid has a different UV spectrum.[7][12][14] A wavelength of 233 nm has been used for simultaneous detection, or a diode array detector (DAD) can be used to monitor multiple wavelengths.[1][2]
-
-
Possible Cause 2: Non-linearity of the calibration curve.
-
Troubleshooting Step: Verify the linearity of the method over the desired concentration range for Salicylic acid.[1][10] Prepare a series of calibration standards of Salicylic acid and inject them to construct a calibration curve. Ensure the concentration of the impurity in the sample falls within the linear range.
-
-
Possible Cause 3: Use of an incorrect Relative Response Factor (RRF).
-
Troubleshooting Step: If using a relative response factor for quantification, ensure it has been accurately determined for your specific chromatographic conditions. The RRF for Salicylic acid relative to Lamivudine has been reported to be approximately 0.13 under specific conditions.[18][19] It is crucial to validate this value or establish your own.
-
Data Presentation
Table 1: Summary of HPLC Methods for Lamivudine Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (4.6 x 150 mm, 5 µm)[10] | Acquity UPLC BEH Phenyl C18 (2.1 x 100 mm, 1.7 µm)[11][12] | HiQSil C-18 (250 mm × 4.6 mm, 5µm)[14] |
| Mobile Phase | Acetonitrile: 50 mM Phosphate Buffer pH 4 (10:90 v/v)[10] | Gradient elution with 0.025 M Ammonium Acetate Buffer pH 3.8 and Methanol[11][12] | Acetonitrile: Phosphate buffer pH 4 (85:15 % v/v)[14] |
| Flow Rate | 1.0 mL/min[10] | 0.5 mL/min[11][12] | 1.0 mL/min[14] |
| Detection | 280 nm[10] | 277 nm[11][12] | 271 nm[14] |
Table 2: Forced Degradation Conditions and Observations for Lamivudine
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 0.5 M HCl, 80°C, 24 hours | Significant degradation | [17] |
| Alkaline Hydrolysis | 0.5 M NaOH, 80°C, 24 hours | Significant degradation | [17] |
| Oxidation | 10% H₂O₂, Room Temperature, 10 hours | Significant degradation | [17] |
| Thermal Stress | Dry Heat, 100°C, 10 days | Stable | |
| Photolytic Stress | UV and Fluorescent Lamps | Stable | [6] |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Lamivudine and Salicylic Acid Impurity
This protocol is based on a validated stability-indicating HPLC method.[10]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 (octylsilyl) BDS Hypersil® (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 50 mM phosphate buffer (pH adjusted to 4 with phosphoric acid) in a 10:90 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Lamivudine reference standard and Salicylic acid reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a desired concentration.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution to check for system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
-
Inject the sample solution.
-
Identify the peaks of Lamivudine and Salicylic acid based on their retention times compared to the standard.
-
Quantify the amount of Salicylic acid impurity in the sample using the peak area response.
-
Visualizations
Caption: Workflow for HPLC analysis of this compound impurities.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms | Semantic Scholar [semanticscholar.org]
- 2. asianjpr.com [asianjpr.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. anaxlab.com [anaxlab.com]
- 6. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Lamivudine EP Impurity D | 134680-32-3 | SynZeal [synzeal.com]
- 10. scholars.direct [scholars.direct]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. ijcrt.org [ijcrt.org]
- 15. Content Not Available [sigmaaldrich.com]
- 16. asianpubs.org [asianpubs.org]
- 17. ijcrt.org [ijcrt.org]
- 18. iiste.org [iiste.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of Lamivudine Salicylate
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming solubility challenges associated with Lamivudine salicylate in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Lamivudine and Salicylic Acid?
A1: Understanding the individual components of the salt is crucial for troubleshooting solubility. Lamivudine is a weak base, while salicylic acid is a weak acid. Their ionization state, and thus the salt's solubility, is highly dependent on the pH of the medium.
| Parameter | Lamivudine | Salicylic Acid |
| Molecular Weight | 229.26 g/mol | 138.12 g/mol |
| pKa | ~4.3 (for the protonated amine)[1] | ~2.97 (for the carboxylic acid)[2][3] |
| LogP | -0.9 to -1.4[1][4] | ~2.26[5] |
| Type | Weak Base | Weak Acid |
Q2: Why is my this compound poorly soluble in neutral buffers like PBS (pH 7.4)?
A2: The solubility issue in neutral buffers arises from the pKa values of Lamivudine (~4.3) and salicylic acid (~2.97). This compound is a salt formed between a weak base and a weak acid.
-
In acidic conditions (pH < 2.97): Salicylic acid is mostly in its neutral (protonated) form, and Lamivudine is in its charged (protonated) form. The salt is generally soluble.
-
In neutral conditions (e.g., PBS at pH 7.4): The pH is well above the pKa of both compounds. Lamivudine will be in its neutral, less soluble free base form, and salicylic acid will be in its charged (deprotonated) salicylate form. The dissociation of the salt into the less soluble free base of Lamivudine can lead to precipitation.
This relationship is visualized in the diagram below.
Q3: What is the reported aqueous solubility of Lamivudine (free base)?
A3: Lamivudine as a free base is considered a highly soluble drug.[1][6] Its solubility is generally highest in acidic conditions. While specific data for the salicylate salt is limited, the solubility of the free base provides a useful baseline.
| Solvent/Medium | Temperature | Solubility (mg/mL) |
| Water | 20 °C | ~70[1][4] |
| 0.01 N HCl | Not Specified | 276.08 |
| PBS (pH 7.2) | Not Specified | ~3[7] |
| DMSO | Not Specified | ~20-46[7][8] |
| Ethanol | Not Specified | ~0.5[7] |
Troubleshooting Guide
Issue 1: My this compound powder will not dissolve in my neutral aqueous buffer (e.g., PBS, pH 7.4).
-
Primary Cause: The pH of the buffer is causing the this compound salt to dissociate into the less soluble, neutral form of Lamivudine.
-
Solution: The most effective strategies involve either adjusting the pH of your medium or using a co-solvent to prepare a concentrated stock solution that can be diluted into your final buffer.
Solution A: pH Adjustment
Lowering the pH of the solvent will protonate the Lamivudine molecule, significantly increasing its aqueous solubility.
-
Initial Preparation: Start with deionized water or a buffer with low buffering capacity (e.g., 10 mM HEPES).
-
pH Adjustment: While stirring, add a small amount of a dilute acid (e.g., 0.1 N HCl) dropwise to the water/buffer until the pH is below 4.0.
-
Dissolution: Slowly add the this compound powder to the acidified solution while stirring continuously until it is fully dissolved.
-
Final pH Adjustment: Carefully adjust the pH back up to the desired final pH using a dilute base (e.g., 0.1 N NaOH). Crucially, perform this step slowly and monitor for any signs of precipitation. If cloudiness appears, you have exceeded the solubility limit at that pH.
-
Final Volume: Add buffer concentrate or salts as needed and bring the solution to the final desired volume with deionized water.
Solution B: Using a Co-Solvent Stock Solution
For many biological experiments, preparing a concentrated stock in an organic solvent like DMSO and then diluting it into the aqueous buffer is a standard and effective method.[9][10][11]
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Warm your final aqueous buffer (e.g., PBS) to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the buffer, add the DMSO stock solution dropwise and slowly to achieve the final desired concentration.
-
Important: The final concentration of DMSO should typically be kept below 0.5% (and often below 0.1%) to avoid solvent-induced artifacts in biological assays.[13] Always run a vehicle control (buffer + same percentage of DMSO) in your experiments.
-
Issue 2: My this compound solution is initially clear but forms a precipitate upon standing or after temperature changes.
-
Primary Cause: The solution is likely supersaturated and thermodynamically unstable. Over time, the compound begins to crystallize or precipitate out of solution. This can also be caused by temperature fluctuations if solubility is temperature-dependent.[14]
-
Solution: Employ a solubilizing excipient like cyclodextrin to form a stable inclusion complex. This can enhance and maintain the solubility of the drug in aqueous media.[15]
Solution C: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, forming a more water-soluble complex.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical research.
This method is effective for lab-scale preparations and is suitable for poorly water-soluble compounds.[15][16][17]
-
Molar Calculation: Determine the required molar quantities of this compound and HP-β-cyclodextrin for a 1:1 molar ratio.
-
Slurry Formation: Place the HP-β-cyclodextrin in a glass mortar and add a small amount of a water-methanol (50:50 v/v) mixture to form a thick, uniform paste.
-
Kneading: Slowly add the this compound powder to the paste. Knead the mixture thoroughly for 45-60 minutes. The consistency should remain paste-like; add a few more drops of the solvent mixture if it becomes too dry.
-
Drying: Spread the resulting paste in a thin layer on a petri dish and dry it in a hot air oven at 40-50°C until the solvent has completely evaporated. Alternatively, a vacuum oven can be used.
-
Final Product: Scrape the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder. This powder can now be directly dissolved in your aqueous buffer.
-
Confirmation (Optional): The formation of the inclusion complex can be confirmed using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).[18]
Visual Guides
References
- 1. fip.org [fip.org]
- 2. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mcdb.ca [mcdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. benchchem.com [benchchem.com]
- 15. worldscientific.com [worldscientific.com]
- 16. oatext.com [oatext.com]
- 17. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iipseries.org [iipseries.org]
Technical Support Center: Stability-Indicating Assay for Lamivudine Salicylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing stability-indicating assays for Lamivudine Salicylate.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method?
A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API), in this case, lamivudine, without interference from its degradation products, impurities, or excipients. Such a method is crucial for assessing the stability of a drug substance or product over time under various environmental conditions.[1]
Q2: Under what conditions is lamivudine known to degrade?
Forced degradation studies have shown that lamivudine is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][3][4] It has been reported to be stable under neutral, photolytic, and thermal stress conditions.[3] Significant degradation is often observed in the presence of acid, base, and oxidizing agents.[2][3]
Q3: What are the typical degradation percentages observed for lamivudine under forced degradation conditions?
The extent of degradation can vary depending on the specific stress conditions (e.g., concentration of stressor, temperature, duration). However, published studies provide an indication of what to expect.
| Stress Condition | Reagent/Condition | Observed Degradation | Reference |
| Acid Hydrolysis | 0.5 M HCl at 80°C for 24 hours | ~18% | [2] |
| Alkaline Hydrolysis | 0.5 M NaOH at 80°C for 24 hours | ~32% | [2] |
| Oxidative Degradation | 10% H₂O₂ at room temp for 10 hours | ~100% | [2] |
| Thermal Degradation | Dry heat (100°C) for 10 days | No significant degradation | |
| Photolytic Degradation | UV light exposure | No significant degradation | [2] |
Q4: What is a suitable starting point for an HPLC method for this compound?
A common and effective starting point for a stability-indicating HPLC method for lamivudine involves a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 50 mM phosphate buffer (pH 4) (10:90 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm or 280 nm |
| Injection Volume | 10-25 µL |
| Column Temperature | Ambient (e.g., 25°C) |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound to establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at 80°C for 48 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to a final concentration suitable for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Heat the solution at 80°C for 48 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 48 hours.
-
Dilute with the mobile phase to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat at 100°C in a convection oven for 10 days.
-
After exposure, prepare a solution of the stressed powder in the mobile phase at a concentration suitable for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in water or mobile phase) in a photostability chamber to UV and fluorescent lamps.
-
Simultaneously, keep a control sample protected from light.
-
Analyze the exposed and control samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main lamivudine peak.
HPLC Method Validation Protocol
Once the HPLC method is developed, it must be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-150 µg/mL.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| High Backpressure | 1. Blockage in the guard column or analytical column inlet frit. 2. Particulate matter from the sample or mobile phase. | 1. Replace the guard column. If pressure persists, reverse-flush the analytical column (if permitted by the manufacturer). 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. |
| Peak Tailing | 1. Strong interaction between the basic lamivudine molecule and residual acidic silanol groups on the silica-based column packing.[5] 2. Column overload. | 1. Use a high-purity silica column or an end-capped column. Adjust the mobile phase pH to be lower (e.g., pH 3-4) to suppress silanol ionization.[5] 2. Reduce the sample concentration or injection volume. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation (incorrect pH or composition). 2. Fluctuations in column temperature. 3. Inconsistent flow rate. | 1. Prepare fresh mobile phase daily and ensure accurate pH adjustment and component mixing. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is properly primed. |
| Split or Broad Peaks | 1. Void or channel in the column packing at the inlet. 2. Sample solvent is too strong compared to the mobile phase. | 1. Replace the guard column. If the problem persists, the analytical column may need replacement. 2. Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
| No Peaks or Very Small Peaks | 1. Detector lamp is off or has low energy. 2. No sample injected (e.g., empty vial, air bubble in the syringe). 3. Incorrect detector wavelength. | 1. Check the detector status and lamp usage hours. Replace the lamp if necessary. 2. Verify sample vial contents and ensure the autosampler is functioning correctly. 3. Confirm the detector is set to the correct wavelength for lamivudine (around 270-280 nm). |
Experimental Workflow
Stability-Indicating Assay Workflow
Caption: A typical workflow for a stability-indicating assay method.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. scholars.direct [scholars.direct]
- 3. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of quality by design stability-indicating method for quantitative determination of lamivudine and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
Preventing degradation of Lamivudine salicylate during storage and analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Lamivudine salicylate during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is susceptible to degradation under several conditions. The primary factors include exposure to acidic and alkaline environments, as well as oxidative conditions.[1][2] It is relatively stable under neutral, thermal (heat), and photolytic (light) stress.[1][2]
Q2: How should this compound be stored to ensure its stability?
A2: To maintain stability, this compound should be stored in a cool, dry, and well-ventilated area in its original, securely sealed container.[3][4] It is recommended to store it away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[3][4] For laboratory quantities, glass or polyethylene/polypropylene containers are suitable.[3] The recommended storage temperature is generally controlled room temperature, 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[5] Always protect the substance from moisture.[5]
Q3: What are the known degradation products of Lamivudine?
A3: Under forced degradation conditions, Lamivudine can degrade into several products. One study identified five distinct degradation products.[1] A common impurity associated with this compound is salicylic acid (referred to as Lamivudine - Impurity C (Freebase)).[6][7]
Q4: Can the same analytical methods be used for Lamivudine and this compound?
A4: Yes, analytical methods developed for Lamivudine, such as stability-indicating HPLC methods, are generally applicable to this compound. The primary focus of these methods is the quantification of the Lamivudine active pharmaceutical ingredient (API) and its degradation products. However, it is crucial to validate the method for this compound to ensure there is no interference from the salicylate counter-ion or its potential degradants.
Q5: During sample preparation for analysis, what precautions should I take to prevent degradation?
A5: To prevent degradation during sample preparation, it is crucial to avoid exposure to harsh acidic, alkaline, or oxidizing conditions. Use of a neutral pH diluent is recommended. If the analytical method requires a specific pH, minimize the time the sample is exposed to that condition. For instance, if acidic or basic conditions are part of a forced degradation study, neutralization of the sample before injection into an HPLC system may be necessary.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram. | Sample degradation during storage or analysis. | 1. Review storage conditions to ensure they are optimal. 2. Prepare fresh samples and analyze immediately. 3. Check the pH and composition of the diluent and mobile phase to ensure they are not causing degradation. |
| Loss of this compound assay. | Degradation of the analyte. | 1. Investigate the sample handling and preparation procedure for any exposure to light, high temperatures, or incompatible chemicals. 2. Perform a forced degradation study to identify the conditions under which the drug is unstable. |
| Poor peak shape or resolution. | Inappropriate chromatographic conditions. | 1. Optimize the mobile phase composition and pH. 2. Adjust the flow rate. 3. Ensure the column is in good condition and appropriate for the analysis. |
| Inconsistent results between samples. | Non-homogeneity of the sample or inconsistent sample preparation. | 1. Ensure thorough mixing of the sample before taking an aliquot. 2. Standardize the sample preparation procedure, including time, temperature, and volumes of reagents. |
Quantitative Data Summary
The following tables summarize the degradation of Lamivudine under various stress conditions as reported in forced degradation studies.
Table 1: Summary of Lamivudine Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 48 hours | 80°C | Significant Degradation |
| Alkaline Hydrolysis | 0.1 M NaOH | 48 hours | 80°C | Significant Degradation |
| Oxidative | 30% H₂O₂ | 48 hours | Room Temperature | Significant Degradation |
| Thermal | Dry Heat | 10 days | 100°C | No Significant Degradation |
| Photolytic | 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | Not Specified | Not Specified | No Significant Degradation |
| Neutral Hydrolysis | Water | 72 hours | 80°C | Stable |
Note: The term "Significant Degradation" is used when the source indicates instability without providing a precise percentage. The goal of forced degradation studies is often to achieve 20-80% degradation to demonstrate the stability-indicating nature of the analytical method.[9]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is a representative method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm particle size)[10]
-
Mobile Phase: 10 mM Ammonium acetate buffer (pH adjusted to 3.8 with Acetic acid) : Acetonitrile (60:40, v/v)[10]
-
Flow Rate: 1.0 mL/min[11]
-
Detection Wavelength: 271 nm[11]
-
Injection Volume: 20 µL[11]
-
Column Temperature: Ambient (e.g., 25°C)[10]
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of Lamivudine reference standard in the mobile phase. Further dilute to a working concentration (e.g., 10-50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve this compound in the mobile phase to achieve a similar concentration as the standard solution.
-
Forced Degradation Samples:
-
Acid Degradation: Dissolve the sample in 0.1 M HCl and heat. Neutralize with an appropriate amount of 0.1 M NaOH before dilution with the mobile phase for analysis.
-
Base Degradation: Dissolve the sample in 0.1 M NaOH and heat. Neutralize with an appropriate amount of 0.1 M HCl before dilution with the mobile phase for analysis.
-
Oxidative Degradation: Dissolve the sample in a solution containing hydrogen peroxide (e.g., 3-30%). Keep at room temperature for a specified duration before dilution with the mobile phase.
-
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for retention time, peak area, and tailing factor).
-
Inject the sample solution and the prepared degradation samples.
-
Analyze the resulting chromatograms to determine the retention time of Lamivudine and identify any degradation peaks.
Visualizations
Degradation Pathway of Lamivudine
Caption: Simplified degradation pathways of Lamivudine under hydrolytic and oxidative stress.
Experimental Workflow for Stability Testing
Caption: General experimental workflow for stability-indicating analysis of this compound.
References
- 1. Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ijcrt.org [ijcrt.org]
- 9. jocpr.com [jocpr.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. ijcrt.org [ijcrt.org]
Technical Support Center: Refinement of Lamivudine Salicylate Crystallization Process
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Lamivudine Salicylate and the subsequent crystallization of Lamivudine.
Troubleshooting Guides
Issue: Undesired Polymorphic Form Obtained
Q1: My crystallization from an aqueous solution yielded needle-shaped crystals (Form I), but I need the more stable bipyramidal crystals (Form II). How can I obtain Form II?
A1: Form II of Lamivudine is typically obtained from non-aqueous solvents.[1][2] To obtain Form II, you should avoid aqueous solutions for the final crystallization step. Instead, after liberating the free Lamivudine from its salicylate salt, use a non-aqueous solvent system. Dry ethanol, propanol, or mixtures of ethanol with less polar organic solvents have been shown to produce Form II crystals.[3] It is crucial to ensure your starting material and solvent are substantially free of water, as the presence of more than 18-20% water in ethanol can lead to the formation of Form I.[1][2]
Q2: I am trying to produce the thermodynamically stable Form II, but my final product is a mix of polymorphs. What could be the cause?
A2: Contamination with an undesired polymorph can result from several factors:
-
Residual Water: As mentioned, even small amounts of water in your solvent system can promote the formation of Form I.[1] Ensure all solvents are anhydrous.
-
Incomplete Conversion from Salicylate: If you are preparing Lamivudine from this compound, ensure the reaction with the base goes to completion to fully liberate the free Lamivudine.
-
Cooling Rate: A very rapid cooling rate might trap molecules in a less stable kinetic form. While rapid cooling is sometimes used to obtain specific metastable forms, a more controlled, slower cooling rate generally favors the most stable polymorph.[4]
-
Seeding: If you are using seed crystals, ensure they are of the desired polymorphic form (Form II). Accidental seeding with Form I crystals can lead to the crystallization of the undesired form.
Issue: Poor Yield and Purity
Q3: My final yield of Lamivudine after crystallization is lower than expected. How can I improve it?
A3: Low yield can be attributed to several factors:
-
Solubility: Lamivudine has relatively high solubility in some solvents, especially water.[5] If you are performing an aqueous crystallization, ensure the solution is sufficiently cooled to minimize the amount of product remaining in the mother liquor.
-
Supersaturation: The level of supersaturation is a key driver for crystallization.[6] You can achieve optimal supersaturation by carefully selecting the solvent/anti-solvent ratio or by controlling the cooling profile.
-
Solvent Volume: Using an excessive volume of solvent will result in more product remaining dissolved after cooling. Refer to established protocols for appropriate solvent volumes. A process for preparing Form II from this compound monohydrate suggests using 6 to 6.5 volumes of solvent per volume of the salicylate salt.[5]
Q4: The HPLC analysis of my crystallized Lamivudine shows significant impurities. What are the likely sources and how can I mitigate them?
A4: Impurities can be introduced at various stages:
-
Incomplete Reaction: If preparing Lamivudine from its salicylate salt, ensure the base is added in the correct stoichiometric amount to completely neutralize the salicylic acid. Residual salicylic acid can be an impurity.
-
Starting Material Quality: The purity of your starting this compound is critical. Consider purifying the salicylate salt before proceeding to the free base crystallization.
-
Solvent Impurities: Use high-purity, HPLC-grade solvents to avoid introducing impurities.
-
Occlusion: During crystallization, impurities can be trapped within the crystal lattice. A slower, more controlled crystallization process can help to minimize occlusions and improve purity.
Frequently Asked Questions (FAQs)
Q5: What is the role of this compound in the purification process?
A5: Lamivudine is often isolated from aqueous solutions as an insoluble this compound salt.[5] This step serves as an effective method for purification, as the salt can be easily separated and washed, removing impurities that are soluble in the reaction mixture. The purified this compound is then treated with a base to liberate the pure, free Lamivudine.[5][7]
Q6: Which analytical techniques are recommended for characterizing Lamivudine polymorphs?
A6: A combination of techniques is essential for unambiguous characterization of Lamivudine polymorphs:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing different crystalline forms based on their unique diffraction patterns.[8][9]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of the different polymorphs. Metastable forms may also show thermal events corresponding to their conversion to a more stable form upon heating.[8][9]
-
Scanning Electron Microscopy (SEM): SEM is useful for observing the crystal habit (morphology) of the different polymorphs. For example, Form I typically appears as needle-shaped (acicular) crystals, while Form II presents as bipyramidal crystals.[3][10]
Q7: How does the cooling rate affect the crystallization of Lamivudine?
A7: The cooling rate is a critical parameter that influences nucleation, crystal growth, and ultimately the final crystal properties.[4]
-
Fast Cooling: A rapid cooling rate can lead to rapid supersaturation, which may result in the formation of smaller crystals or a less stable polymorphic form.[11] One patent specifies cooling a solution from 45°C to 30°C in 10 minutes or less to obtain Form I.[7]
-
Slow Cooling: A slower, controlled cooling rate generally allows for the growth of larger, more well-defined crystals and favors the formation of the most thermodynamically stable polymorph.[4][11]
Data Presentation
Table 1: Solvent Systems for Different Lamivudine Polymorphs
| Polymorph | Solvent System | Crystal Habit | Reference |
| Form I | Water or Methanol | Acicular (Needles) | [1][2][3] |
| Form I | Aqueous Alcohols | Needles | [3] |
| Form II | Dry Ethanol or Propanol | Bipyramidal | [3] |
| Form II | Ethyl Acetate and Triethylamine (from Salicylate) | Bipyramidal | [5][7] |
| Form II | Acetonitrile and Triethylamine (from Salicylate) | Bipyramidal | [7] |
Table 2: Process Parameters for Lamivudine Crystallization (from Salicylate Salt)
| Parameter | Value | Solvent System | Reference |
| Temperature | Reflux temperature of the solvent | Ethyl Acetate | [5] |
| Base | Triethylamine (or other organic base) | Ethyl Acetate | [5][7] |
| Cooling Temperature | Cool to 30-35°C before filtration | Ethyl Acetate | [5] |
| Stirring Time (Salicylate Formation) | 10 minutes to 100 hours | Not specified | [7] |
| Temperature (Salicylate Formation) | Initially 25-30°C, then 10-15°C | Not specified | [7] |
Experimental Protocols
Protocol 1: Preparation of Lamivudine Form II from this compound
This protocol is adapted from patent literature describing the conversion of this compound to Form II.[5]
-
Suspension: Suspend this compound monohydrate in 6-6.5 volumes of ethyl acetate in a suitable reaction vessel.
-
Heating: Heat the suspension to the reflux temperature of ethyl acetate (approximately 77°C) with stirring.
-
Base Addition: While maintaining the reflux, add an organic base such as triethylamine to the mixture to liberate the free Lamivudine.
-
Cooling: After the reaction is complete, cool the mixture to 30-35°C to induce crystallization.
-
Isolation: Filter the resulting solid product.
-
Washing: Wash the filtered cake with a suitable solvent (e.g., cold ethyl acetate) to remove any residual salicylic acid salts.
-
Drying: Dry the product under vacuum at an appropriate temperature (e.g., 45-50°C) to obtain crystalline Lamivudine Form II.
-
Characterization: Confirm the polymorphic form using XRPD and DSC. Assess purity using HPLC.[12][13]
Protocol 2: Preparation of Lamivudine Form I from Pure Lamivudine
This protocol is based on a patented method for preparing stable Form I.[7]
-
Dissolution: Dissolve pure Lamivudine in water at a temperature of 38°C to 45°C to obtain a clear solution. Ensure the water is free of organic solvents.
-
Rapid Cooling: Cool the solution to a temperature of 25°C to 30°C in 10 minutes or less. This rapid cooling is critical for obtaining Form I.
-
Stirring & Precipitation: Stir the resulting mixture at a temperature of 30°C or below. Further cooling to 5°C to 10°C for about 1 hour can enhance precipitation.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the solid with cold water.
-
Drying: Dry the product under vacuum to obtain stable crystalline Lamivudine Form I.
-
Characterization: Confirm the polymorphic form using XRPD and DSC. Assess purity using HPLC.
Visualizations
Caption: Workflow for Lamivudine Form II Crystallization.
Caption: Logic Diagram for Polymorph Troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility behavior of lamivudine crystal forms in recrystallization solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2003027106A1 - Process for the preparation of crystalline polymorph ii of lamivudine - Google Patents [patents.google.com]
- 6. Comparative Study on Adaptive Bayesian Optimization for Batch Cooling Crystallization for Slow and Fast Kinetic Regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2227465A1 - Crystalline form i of lamivudine and its preparation - Google Patents [patents.google.com]
- 8. [PDF] Polymorphic Forms of Lamivudine: Characterization, Estimation of Transition Temperature, and Stability Studies by Thermodynamic and Spectroscopic Studies | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. fip.org [fip.org]
- 11. The Effect of Cooling on the Degree of Crystallinity, Solid-State Properties, and Dissolution Rate of Multi-Component Hot-Melt Extruded Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. ijbpas.com [ijbpas.com]
Technical Support Center: Enhancing the Resolution of Lamivudine Salicylate Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of Lamivudine salicylate enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral resolution of Lamivudine?
A1: The most common methods for resolving Lamivudine enantiomers include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, diastereomeric salt crystallization, and enzymatic resolution.[1][2][3] Capillary Zone Electrophoresis (CZE) has also been established as a viable method for chiral separation.[4]
Q2: I am not getting baseline separation in my chiral HPLC method. What should I do?
A2: To improve baseline separation in chiral HPLC, you can try optimizing the mobile phase composition, flow rate, and column temperature. For instance, a mobile phase of methanol with 0.1% diethylamine has been shown to be effective.[5][6] Adjusting the solvent ratio or trying a different chiral column, such as a Lux cellulose-5, can also significantly improve resolution.[5][6]
Q3: My diastereomeric salt crystallization is not yielding a high enantiomeric excess. What factors should I investigate?
A3: The success of diastereomeric salt crystallization depends heavily on the choice of the resolving agent and the solvent system. For Lamivudine, resolving agents like (S)-BINOL have been used successfully.[7][8] The solvent plays a crucial role in the differential solubility of the diastereomeric salts. Experimenting with different solvents and solvent mixtures, as well as controlling the crystallization temperature and cooling rate, can enhance the enantiomeric excess.[3][9]
Q4: What are the critical parameters to control in Capillary Zone Electrophoresis for Lamivudine enantiomer separation?
A4: For successful separation using CZE, the critical parameters to optimize are the type and concentration of the chiral selector (e.g., HP-β-cyclodextrin), the pH and concentration of the running buffer, and the applied voltage.[4] For example, a running buffer of 40 mmol/L sodium dihydrogen phosphate with 40 mg/mL HP-β-cyclodextrin at a pH of 3.1 has been shown to be effective.[4]
Q5: Can enzymatic resolution be used for Lamivudine?
A5: Yes, enzymatic resolution, specifically dynamic kinetic resolution (DKR), is a feasible method. Enzymes such as surfactant-treated subtilisin Carlsberg and Candida antarctica lipase B have been used to asymmetrically synthesize Lamivudine.[1][10][11] This method can offer high enantiomeric excess and is considered a greener chemistry approach.[2]
Troubleshooting Guides
Chiral HPLC Method Development
| Issue | Possible Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the ratio of organic modifier (e.g., Methanol) to the additive (e.g., Diethylamine).[5] |
| Unsuitable chiral stationary phase. | Screen different types of chiral columns (e.g., cellulose-based, amylose-based).[5] | |
| Suboptimal flow rate. | Adjust the flow rate. A lower flow rate can sometimes improve resolution. A rate of 0.5 mL/min has been used successfully.[5][6] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of an amine modifier like diethylamine to the mobile phase to reduce peak tailing.[5] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a constant and optimized temperature. |
| Mobile phase degradation. | Prepare fresh mobile phase daily. |
Diastereomeric Salt Crystallization
| Issue | Possible Cause | Suggested Solution |
| Low Enantiomeric Excess (ee) | Poor discriminating ability of the resolving agent. | Screen a variety of chiral resolving agents. (S)-Mandelic acid and (S)-BINOL have shown promise for Lamivudine.[3][8][12] |
| Suboptimal solvent choice. | Test a range of solvents with varying polarities to find one that provides a significant solubility difference between the two diastereomeric salts.[9] | |
| Crystallization conditions are not optimized. | Control the cooling rate and final crystallization temperature. A slower cooling rate often leads to higher purity crystals. | |
| Poor Crystal Formation | Solution is too dilute or too concentrated. | Adjust the concentration of the substrate and resolving agent. |
| Presence of impurities. | Ensure the starting material is of high purity. |
Experimental Protocols
Chiral HPLC Method for Lamivudine Enantiomer Quantification
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Diluent: Mobile Phase
Capillary Zone Electrophoresis (CZE) for Chiral Separation
-
Capillary: Untreated fused silica (75 µm I.D., 55 cm effective length)[4]
-
Running Buffer: 40 mmol/L Sodium Dihydrogen Phosphate and 40 mg/mL HP-β-cyclodextrin (pH = 3.1)[4]
-
Separation Voltage: 15 kV[4]
-
Detection: UV at 270 nm[4]
-
Injection: 15 s[4]
-
Capillary Conditioning: Before first use, flush with 1.0 mol/L NaOH (overnight), then 0.1 mol/L NaOH (0.5 h), followed by triple distilled water and running buffer (0.5 h each). Between injections, rinse with 0.1 mol/L NaOH (2 min), triple distilled water (2 min), and running buffer (5 min).[4]
Data Presentation
Comparison of Chromatographic Methods
| Parameter | Chiral HPLC | UHPSFC |
| Column | Lux cellulose-5 | Chiralpak IA |
| Mobile Phase | Methanol: Diethylamine (100:0.1 v/v)[5] | Carbon dioxide / Methanol (containing 0.5 % v/v n-butylamine)[13] |
| Flow Rate | 0.5 mL/min[5] | 1.5 mL/min[13] |
| Resolution | > 1.5[5] | > 1.5[13] |
| Run Time | ~10 min[5] | 10 min[13] |
CZE Method Performance
| Parameter | Value |
| Linearity Range | 0.0625 to 1 mg/mL[4] |
| Detection Limit (Lamivudine) | 1.25 µg/mL[4] |
| Detection Limit (Enantiomer) | 2.5 µg/mL[4] |
| Average Recovery | 99.71% and 100.12%[4] |
| Precision (RSD) | < 2%[4] |
Visualizations
Caption: Overview of Lamivudine enantiomer resolution workflows.
Caption: Troubleshooting logic for poor HPLC resolution.
References
- 1. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. ijcrr.com [ijcrr.com]
- 6. ijcrr.com [ijcrr.com]
- 7. EP2086955A2 - An improved process for the manufacture of cis(-)-lamivudine - Google Patents [patents.google.com]
- 8. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Efficient asymmetric synthesis of lamivudine through enzymatic dynamic kinetic resolution [morressier.com]
- 11. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. The enantiopreference in the solid state probed in lamivudine crystal forms with mandelic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Lamivudine Salicylate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Lamivudine. While the specific salt form "Lamivudine salicylate" is not extensively documented in publicly available literature, the fundamental principles and methodologies for validating an HPLC method for Lamivudine are well-established and directly applicable. This document outlines the critical validation parameters as per ICH guidelines and compares the performance of various reported methods, offering a solid foundation for developing and validating a method for this compound.
I. Introduction to Lamivudine and HPLC Analysis
Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS and Hepatitis B.[1] Accurate and precise quantification of Lamivudine in bulk drug, pharmaceutical formulations, and biological matrices is crucial for ensuring its quality, safety, and efficacy. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common, robust, and cost-effective analytical technique for this purpose.[1][2]
Method validation is a critical process that confirms the suitability of an analytical method for its intended purpose. It involves a series of experiments to evaluate the method's performance characteristics, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3]
II. Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for Lamivudine quantification, based on ICH guidelines.
III. Comparison of Validated HPLC Methods for Lamivudine
The following tables summarize the chromatographic conditions and validation parameters from several published studies on Lamivudine quantification. These data provide a benchmark for the expected performance of a well-validated HPLC method.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1[4] | Method 2[5] | Method 3[6] | Method 4[7] |
| Column | Hypersil BDS C18 (150x4.6mm, 5µ) | HiQSil C-18 (250mmx4.6mm, 5µm) | Hypersil BDS C-18 (250mmx4.6mm, 5µm) | XTERRA C18 (150mmx4.6mm) |
| Mobile Phase | Buffer:Acetonitrile (60:40) | Acetonitrile:Phosphate buffer pH 4 (85:15) | 0.25% Triethylamine buffer (pH 3.0):Acetonitrile (70:30) | Methanol:Water (50:50) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection (UV) | 274 nm | 271 nm | 256 nm | 270 nm |
| Retention Time | Not Specified | 3.16 min | 8.78 min | 3.05 min |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1[4] | Method 2[5] | Method 3[2] | Method 4[7] |
| Linearity Range (µg/mL) | 3.75–22.50 | 5-30 | 7.5–45 | 10-50 |
| Correlation Coefficient (r²) | Not Specified | 0.999 | >0.999 | Not Specified |
| Accuracy (% Recovery) | 98 to 102% | Not Specified | 98–102% | Not Specified |
| Precision (%RSD) | < 2% | Not Specified | < 2% | Not Specified |
| LOD (µg/mL) | 0.477 | 2.02 | 2.10 | 0.01 |
| LOQ (µg/mL) | 1.4454 | 3.15 | 6.38 | 0.04 |
IV. Detailed Experimental Protocols
The validation of an HPLC method for this compound should be conducted in accordance with ICH Q2(R1) guidelines. Below are generalized protocols for the key validation experiments.
1. Specificity The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Prepare a solution of the diluent (mobile phase) and inject it into the HPLC system to obtain a blank chromatogram.
-
Prepare a placebo solution (containing all formulation excipients except this compound) and inject it.
-
Prepare a standard solution of Lamivudine and inject it.
-
Compare the chromatograms. There should be no interfering peaks at the retention time of Lamivudine in the blank and placebo chromatograms.
-
2. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol:
-
Prepare a stock solution of Lamivudine working standard.
-
From the stock solution, prepare a series of at least five dilutions covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² value should typically be ≥ 0.999.
-
3. Accuracy The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare placebo solutions spiked with the Lamivudine standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare and analyze each concentration level in triplicate.
-
Calculate the percentage recovery for each sample. The mean recovery should be within an acceptable range (e.g., 98-102%).[4]
-
4. Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).
-
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment.
-
Calculate the %RSD for the results. The %RSD should typically be less than 2%.
-
5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[7]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercepts of regression lines) and S is the slope of the calibration curve.
-
-
6. Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time.
-
Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic component).
-
Column temperature (e.g., ± 5 °C).
-
Detection wavelength (e.g., ± 2 nm).
-
-
Analyze a sample under each of the modified conditions and evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is considered robust if the results remain within acceptable criteria.
-
V. Conclusion
The validation of an HPLC method for the quantification of this compound can be effectively achieved by adapting established and well-documented methods for Lamivudine. The key is to systematically evaluate all validation parameters as prescribed by ICH guidelines. The comparative data presented in this guide serves as a valuable resource for setting acceptance criteria and troubleshooting during method development and validation. A robust, validated HPLC method is indispensable for the reliable quality control of this compound in pharmaceutical products.
References
- 1. ijbpas.com [ijbpas.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijcrt.org [ijcrt.org]
- 6. Development and validation of analytical method for the estimation of lamivudine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijptjournal.com [ijptjournal.com]
Comparative Efficacy of Lamivudine Salicylate and Tenofovir Disoproxil Fumarate: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Lamivudine salicylate and Tenofovir disoproxil fumarate (TDF), two prominent nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs) utilized in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative performance based on available experimental data.
Mechanism of Action
Both Lamivudine and Tenofovir are prodrugs that, upon intracellular phosphorylation, are converted into their active triphosphate metabolites. These active forms act as competitive inhibitors of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV). By incorporating into the growing viral DNA chain, they cause premature chain termination, thereby halting viral replication.
Lamivudine , a cytosine analog, is phosphorylated to lamivudine triphosphate (L-TP). Tenofovir , an adenosine monophosphate analog, is converted to tenofovir diphosphate (TFV-DP). The key difference in their activation pathway is that Tenofovir already possesses a phosphonate group, requiring two phosphorylation steps, whereas Lamivudine, a nucleoside analog, requires three.
Comparative Efficacy in HIV Treatment
Clinical studies have demonstrated that both Lamivudine and Tenofovir disoproxil fumarate, as part of combination antiretroviral therapy (ART), are effective in suppressing HIV replication. However, head-to-head comparisons have often shown Tenofovir-based regimens to have a higher barrier to resistance and, in some cases, superior virologic suppression.
A study comparing a Tenofovir-Emtricitabine combination with a Zidovudine-Lamivudine combination found that the Tenofovir-Emtricitabine group had a significantly higher percentage of patients achieving HIV RNA levels below 50 copies/mL. Another trial comparing Abacavir-Lamivudine to Tenofovir DF-Emtricitabine in initial HIV-1 therapy found a shorter time to virologic failure in the Abacavir-Lamivudine group among patients with high baseline viral loads.
Comparative Efficacy in HBV Treatment
In the context of chronic Hepatitis B, Tenofovir disoproxil fumarate has generally shown superior efficacy and a higher genetic barrier to resistance compared to Lamivudine. Lamivudine monotherapy is associated with high rates of drug resistance over time.
Studies in patients with Lamivudine-resistant HBV
In Vitro Showdown: Entecavir Demonstrates Superior Potency Against Hepatitis B Virus Compared to Lamivudine
For researchers and drug development professionals, a comprehensive in vitro comparison reveals entecavir's significantly higher antiviral activity and a more favorable selectivity index against the Hepatitis B virus (HBV) when compared to lamivudine. This guide synthesizes key experimental data, outlines detailed protocols, and visualizes the underlying mechanisms and workflows.
A critical aspect of antiviral drug development is the rigorous in vitro evaluation of a compound's efficacy and safety. In the context of chronic Hepatitis B, a persistent global health issue, nucleoside analogs like lamivudine and entecavir have been central to treatment strategies. This guide provides a direct comparison of their in vitro performance, offering valuable data for researchers in the field.
It is important to note that while the user requested a comparison with "lamivudine salicylate," the available scientific literature predominantly focuses on "lamivudine." No direct in vitro comparisons between "this compound" and entecavir were identified. Therefore, this guide presents data for lamivudine.
Performance Data at a Glance
Entecavir exhibits substantially greater potency in inhibiting HBV replication in vitro than lamivudine. The 50% effective concentration (EC50) for entecavir is in the low nanomolar range, while lamivudine's EC50 is significantly higher. This indicates that a much lower concentration of entecavir is required to achieve the same level of viral inhibition.
Furthermore, the selectivity index (SI), a crucial measure of a drug's safety margin (calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50), is markedly higher for entecavir. A higher SI value suggests a greater window between the concentration at which the drug is effective and the concentration at which it becomes toxic to cells.
| Drug | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Entecavir | 3[1] | 30[1] | ~10,000 |
| Lamivudine | 196[1] | >100 | >510 |
*Note: The CC50 value for lamivudine was not provided in the same study as the EC50 and entecavir CC50 values. A representative CC50 value of >100 µM in HepG2 cells is cited from a separate source for the calculation of the selectivity index.
Experimental Protocols
The following outlines a standard methodology for the in vitro comparison of antiviral agents against HBV, based on common practices in the field.
Cell Culture and HBV Replication System
The human hepatoblastoma cell line, HepG2.2.15, is a widely used and accepted model for in vitro HBV replication studies. These cells are stably transfected with a copy of the HBV genome and constitutively produce viral particles.
Antiviral Activity Assay (EC50 Determination)
-
Cell Seeding: HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with serial dilutions of lamivudine and entecavir. A no-drug control is also included.
-
Incubation: The treated cells are incubated for a period of 6 to 9 days, with the culture medium and drugs replenished every 3 days.
-
Quantification of Viral DNA: After the incubation period, the supernatant is collected, and extracellular HBV DNA is quantified using a real-time polymerase chain reaction (qPCR) assay.
-
Data Analysis: The concentration of each drug that inhibits HBV DNA replication by 50% (EC50) is calculated from the dose-response curves.
Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding: HepG2.2.15 cells (or the parent HepG2 cell line) are seeded in multi-well plates.
-
Drug Treatment: The cells are exposed to the same serial dilutions of lamivudine and entecavir as in the antiviral assay.
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
Cell Viability Assessment: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration of each drug that reduces cell viability by 50% (CC50) is calculated from the dose-response curves.
Visualizing the Science
To further clarify the experimental process and the drugs' mechanisms of action, the following diagrams are provided.
Concluding Remarks
The in vitro data strongly supports the superior antiviral potency of entecavir against HBV compared to lamivudine. Entecavir's lower EC50 and higher selectivity index suggest a more effective and potentially safer profile at the cellular level. These findings provide a solid foundation for further research and clinical consideration in the management of chronic Hepatitis B.
References
A Head-to-Head Comparison of Lamivudine and Adefovir in the Management of Resistant Hepatitis B Virus Strains
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Lamivudine and Adefovir for the treatment of Hepatitis B virus (HBV) infections that have developed resistance to Lamivudine. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and antiviral therapeutics.
Introduction
The emergence of drug-resistant HBV strains represents a significant challenge in the clinical management of chronic hepatitis B. Lamivudine, a potent nucleoside analog, was a cornerstone of early antiviral therapy. However, its long-term use is frequently compromised by the selection of resistant mutations, most notably within the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral polymerase. Adefovir dipivoxil, a nucleotide analog, has been a critical subsequent-line therapy, demonstrating efficacy against these Lamivudine-resistant HBV variants. This guide offers a detailed comparative analysis of these two antiviral agents in the context of resistant HBV, supported by experimental data and methodologies.
Quantitative Performance Analysis
The following tables summarize the key efficacy and resistance data for Adefovir monotherapy and Adefovir with Lamivudine combination therapy in patients with documented Lamivudine-resistant HBV.
Table 1: Virological and Biochemical Response to Adefovir in Lamivudine-Resistant Chronic Hepatitis B
| Treatment Regimen | Duration of Therapy | Mean HBV DNA Reduction (log10 copies/mL) | ALT Normalization Rate (%) | HBeAg Seroconversion Rate (%) |
| Adefovir Monotherapy | 48 Weeks | -2.63 to -4.04[1][2] | 47% - 55%[1][2] | 14% - 21%[1] |
| Adefovir + Lamivudine | 48 Weeks | -3.59[2] | 53%[2] | Not Significantly Different from Monotherapy |
| Adefovir Monotherapy | 104 Weeks | - | 64%[3] | 12%[3] |
| Adefovir + Lamivudine | 104 Weeks | -6.18[3] | 76%[3] | 9%[3] |
Table 2: Incidence of Adefovir Resistance in Lamivudine-Resistant Patients
| Treatment Regimen | Duration of Therapy | Cumulative Incidence of Genotypic Adefovir Resistance (%) |
| Adefovir Monotherapy | 12 Months | 3.9% - 6.4%[4][5] |
| Adefovir Monotherapy | 24 Months | 21.1% - 25.4%[4][5] |
| Adefovir Monotherapy | 36 Months | 18% - 31.8%[5][6] |
| Adefovir Monotherapy | 48 Months | 43%[5] |
| Adefovir + Lamivudine | 36 Months | 0% (in patients on continuous combination therapy)[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparison of Lamivudine and Adefovir.
Quantification of HBV DNA by Real-Time PCR
This assay is fundamental for assessing the virological response to antiviral therapy.
-
Sample Preparation: Viral DNA is extracted from patient serum or plasma using commercially available kits.
-
Real-Time PCR:
-
Primers and Probes: Specific primers and a fluorescently labeled probe targeting a conserved region of the HBV genome (e.g., the S, C, or X gene) are used.
-
Reaction Mixture: A master mix containing DNA polymerase, dNTPs, primers, probe, and the extracted viral DNA is prepared.
-
Thermal Cycling: The reaction is performed in a real-time PCR instrument with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Quantification: A standard curve is generated using a serial dilution of a plasmid containing the HBV target sequence with a known copy number. The viral load in the patient sample is then calculated by comparing its amplification curve to the standard curve.
-
Genotypic Resistance Analysis by Sequencing
This method identifies specific mutations in the HBV polymerase gene that confer drug resistance.
-
PCR Amplification: The region of the HBV polymerase gene encoding the reverse transcriptase domain is amplified from the extracted viral DNA using specific primers.
-
Sequencing:
-
Sanger Sequencing: The amplified PCR product is purified and sequenced. The resulting sequence is then compared to a wild-type reference sequence to identify mutations.
-
Next-Generation Sequencing (NGS): For more sensitive detection of low-frequency mutations, NGS platforms can be used. This involves library preparation, sequencing, and bioinformatic analysis to identify and quantify viral variants.
-
In Vitro Antiviral Susceptibility Assay
This cell-based assay determines the concentration of an antiviral drug required to inhibit HBV replication by 50% (IC50).
-
Cell Culture: A human hepatoma cell line capable of supporting HBV replication (e.g., HepG2.2.15 or Huh7) is used.
-
Transfection: For assessing activity against specific mutant strains, cells are transfected with a plasmid containing the full-length HBV genome with the desired resistance mutations.
-
Drug Treatment: The transfected or HBV-producing cells are cultured in the presence of serial dilutions of the antiviral drug (e.g., Adefovir).
-
Analysis of HBV Replication: After a defined incubation period (typically several days), the level of HBV replication is measured. This can be done by quantifying intracellular HBV DNA replicative intermediates by Southern blot or real-time PCR, or by measuring secreted HBeAg or HBsAg levels in the culture supernatant by ELISA.
-
IC50 Determination: The drug concentration that results in a 50% reduction in the measured marker of HBV replication compared to the untreated control is calculated.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
Adefovir demonstrates significant antiviral activity against Lamivudine-resistant HBV, leading to substantial reductions in viral load and improvements in liver biochemistry. Combination therapy with Adefovir and Lamivudine appears to offer a more durable virological response and a lower risk of developing Adefovir resistance compared to Adefovir monotherapy. The choice of therapeutic strategy should be guided by careful monitoring of virological and biochemical markers, as well as genotypic resistance testing. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and professionals in the ongoing effort to combat drug-resistant HBV.
References
- 1. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 2. medrxiv.org [medrxiv.org]
- 3. Detection of Hepatitis B Virus Genotypic Resistance Mutations by Coamplification at Lower Denaturation Temperature-PCR Coupled with Sanger Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Drug Susceptibility Assay for HBV Using Southern Blotting [en.bio-protocol.org]
- 5. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dna-technology.com [dna-technology.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Lamivudine Salicylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Lamivudine Salicylate. While the existing literature primarily focuses on Lamivudine, the methods described herein are considered applicable to its salicylate salt, a crucial consideration for formulation and quality control. This document outlines a comparative analysis of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), presenting their performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of various analytical methods for the quantification of Lamivudine is summarized in the tables below. These tables provide a clear comparison of key validation parameters, enabling an informed decision based on the specific analytical needs.
| Table 1: HPLC Method Parameters for Lamivudine Analysis | ||||||
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 | Method 6 |
| Matrix | Bulk/Tablets | Rabbit Plasma | Synthetic Mixture | Human Plasma | Pharmaceutical Formulations | Bulk and Dosage Form |
| Column | HiQSil C-18 (250 mm×4.6 mm, 5μm)[1] | Hypersil BDS C-18 (250 mm×4.6 mm, 5 μm)[2] | - | Phenomenex C18 (250X4.6mm, 5μ particle size)[3] | Hypersil BDS C18, 150 X 4.6, 5µ[4] | Inertsil BDS 3V C18 column (5µm, 150mm × 4.6mm)[5] |
| Mobile Phase | Acetonitrile: Phosphate buffer pH 4 (85:15 % v/v)[1] | 0.25% Triethylamine buffer (pH 3.0): acetonitrile (70:30, v/v)[2] | - | Methanol: Water (85:15%v/v)[3] | Mix buffer and acetonitrile (60: 40)[4] | 0.01M 1-octane Sulphonic acid: Methanol (50:50v/v, pH2.6)[5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | - | 1.0 ml/min[3] | 1.0 ml/min[4] | 1ml/min[5] |
| Detection (UV) | 271 nm[1] | 256 nm[2] | - | 270nm[3] | 274 nm[4] | 270 nm[5] |
| Linearity Range | 5-30 µg/ml[1] | 25.54–2040.75 ng/mL[2] | 7.5–45 µg/ml[6] | 406.10- 4020.05 ng/ml[3] | 3.75–22.50µg/ml[4] | 75-225µg/ml[5] |
| Accuracy (% Recovery) | - | - | 98–102%[6] | >90%[3] | 98 to 102%[4] | 100.9-101.4%[5] |
| Precision (%RSD) | < 2% | < 10.3%[6] | < 2%[6] | < 6.5%[3] | - | < 2%[5] |
| LOD | 2.02 µg/ml[6] | - | 2.10 µg/ml[6] | 200 ng/ml[3] | 0.477 µg/ml[4] | - |
| LOQ | 3.15 µg/ml[6] | - | 6.38 µg/ml[6] | 400 ng/ml[3] | 1.4454 µg/ml[4] | - |
| Table 2: UV-Vis Spectrophotometry Method Parameters for Lamivudine Analysis | |||
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Water[7] | DMF[8] | 0.01N NaOH / 0.01N HCl / Distilled water[9] |
| λmax | 271 nm[7] | 276 nm[8] | 270 nm (NaOH, Water), 280 nm (HCl)[9] |
| Linearity Range | 10-60 μg/ml[7] | 10-50 µg/ml[8] | 2-10 µg/ml (NaOH), 2-12 µg/ml (HCl), 2.5-17.5µg/ml (Water)[9] |
| Correlation Coefficient (r²) | 0.998[7] | 0.9985[8] | 0.998 (NaOH), 0.998 (HCl), 0.996 (Water)[9] |
| Accuracy (% Recovery) | - | 99.2%[8] | - |
| Precision (%RSD) | - | 0.686[8] | - |
| Table 3: HPTLC Method Parameters for Lamivudine Analysis | ||
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica gel 60 F254[6] | Silica gel GF aluminum TLC plate[5] |
| Mobile Phase | methanol: water: ethyl acetate (4:2:4, v/v/v)[6] | toluene:ethyl acetate:methanol (4:4:2, v/v/v)[5] |
| Detection Wavelength | 233nm[6] | 276 nm[5] |
| Linearity Range | 500-3000 ng/band[6] | 50−250 ng/spot[5] |
| LOD | 21.24ng/band[6] | 2.23 ng/spot[5] |
| LOQ | 64.37ng/band[6] | 7.90 ng/spot[5] |
| Precision (%RSD) | < 2[6] | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on a validated method for the determination of Lamivudine in bulk and tablet dosage forms.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector, such as a JASCO system with a PU 4180 RHPLC pump and a JASCO UV-4075 UV-VIS detector, is suitable.[1]
-
Column: A HiQSil C-18 column (250 mm × 4.6 mm, 5 µm particle size) is used as the stationary phase.[1]
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile and phosphate buffer (pH 4) in a ratio of 85:15 (v/v).[1]
-
Flow Rate: The mobile phase is delivered at a constant flow rate of 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength of 271 nm.[1]
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Lamivudine reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: For tablet analysis, a powder equivalent to a specific amount of Lamivudine is dissolved in the mobile phase, sonicated, and diluted to a suitable concentration.
-
-
Procedure: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the concentration of Lamivudine in the sample by comparing the peak areas.
UV-Visible Spectrophotometry
This protocol outlines a simple and rapid method for the estimation of Lamivudine in bulk and tablet dosage forms.[7]
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required.[7]
-
Solvent: Distilled water is used as the solvent.[7]
-
Preparation of Standard Stock Solution: Accurately weigh about 10 mg of Lamivudine and transfer it to a 100 ml volumetric flask. Dissolve and make up the volume with distilled water to get a concentration of 100 µg/ml.[7]
-
Determination of λmax: Scan the working standard solution (e.g., 10 µg/ml) in the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 271 nm.[7]
-
Calibration Curve: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 10-60 µg/ml). Measure the absorbance of each solution at 271 nm and plot a calibration curve of absorbance versus concentration.[7]
-
Sample Analysis: Prepare a solution of the sample in distilled water at a concentration that falls within the linearity range. Measure its absorbance at 271 nm and determine the concentration from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is for the estimation of Lamivudine and its related substance, Salicylic acid, in oral dosage forms.[6]
-
Instrumentation: A HPTLC system including a Linomat V automatic sample applicator and a CAMAG TLC scanner is used.
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates are used.[6]
-
Mobile Phase: A mixture of methanol, water, and ethyl acetate in the ratio of 4:2:4 (v/v/v) is used as the mobile phase.[6]
-
Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate using the automatic applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, scan the plate in a densitometer at 233 nm to quantify the separated bands.[6]
-
Analysis: The amount of Lamivudine and Salicylic acid is determined by comparing the peak areas of the sample with those of the standard.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the logical workflows and relationships for the cross-validation of analytical methods for this compound.
Caption: Workflow for cross-validation of analytical methods.
Caption: Comparison of analytical methods and their key parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development and validation of a normal-phase HPTLC method for the simultaneous analysis of Lamivudine and Zidovudine in fixed-dose combination tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. ijcrt.org [ijcrt.org]
- 8. Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms | Semantic Scholar [semanticscholar.org]
- 9. sphinxsai.com [sphinxsai.com]
Comparative Dissolution Profiles of Lamivudine Formulations: A Guide for Researchers
Lamivudine, a reverse transcriptase inhibitor, is a critical therapeutic agent in the management of HIV and Hepatitis B. Its oral bioavailability is intrinsically linked to its dissolution characteristics. Standard formulations of Lamivudine have been extensively studied, demonstrating rapid dissolution across various pH conditions.[1][2][3] To further enhance its physicochemical properties, research has explored the development of different salt forms, including Lamivudine salicylate. The formation of salts is a common and effective strategy to improve the solubility and dissolution rate of a drug. While specific dissolution profiles for this compound formulations are not publicly available, the principles of salt formation suggest a potential for improved dissolution performance compared to the free form.
Comparative Dissolution Data of Conventional Lamivudine Tablets
Extensive research has been conducted on the dissolution profiles of commercially available Lamivudine tablets, comparing generic formulations to the reference product. These studies consistently demonstrate that Lamivudine is a rapidly dissolving drug.
| Formulation Type | Dissolution Medium | Time (minutes) | Percentage of Drug Dissolved | Reference |
| Generic Lamivudine Tablets (150 mg) | pH 1.2, 4.5, and 6.8 | 15 | >85% | [2][3] |
| Innovator Lamivudine Tablets (Epivir®, 150 mg) | pH 1.2, 4.5, and 6.8 | 15 | >85% | [2][3] |
| Generic Lamivudine Tablets (100 mg) | pH 1.2, 4.5, 6.8, and deaerated water | 15 | >85% | [1] |
| Reference Lamivudine Tablets (100 mg) | pH 1.2, 4.5, 6.8, and deaerated water | 15 | >85% | [1] |
The Potential Advantage of this compound
The formation of a salt, such as this compound, is a well-established method to enhance the aqueous solubility of a drug.[4] Studies have shown that creating salts of Lamivudine, for instance with hydrochloric acid, can significantly increase its water solubility compared to its free form.[4] While specific data on the dissolution rate of this compound is not available, the increased solubility would likely translate to a faster and more complete dissolution profile. This is particularly advantageous for drugs where dissolution is the rate-limiting step for absorption. The investigation into this compound monohydrate as a distinct crystalline form suggests efforts to optimize the drug's solid-state properties, which are critical for formulation development and dissolution performance.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of conventional Lamivudine tablet formulations.
In Vitro Dissolution Testing of Lamivudine Tablets
This protocol is a composite of methodologies described in multiple studies comparing generic and innovator Lamivudine tablets.[1][2][3]
1. Materials and Equipment:
-
Dissolution Apparatus: USP Apparatus 2 (Paddle Method).[2][3]
-
Dissolution Media:
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
2. Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in each vessel of the dissolution apparatus.
-
Equilibrate the medium to 37 ± 0.5°C.
-
Place one Lamivudine tablet in each vessel.
-
Start the paddle rotation at the specified speed (50 or 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[2][5]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of Lamivudine in the filtered samples using a validated HPLC or UV-Vis spectrophotometric method.
3. HPLC Analysis Method Example:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of acetonitrile and water.
-
Detector: UV at a specified wavelength (e.g., 270 nm).
-
Flow Rate: 1.0 mL/min.
Solubility Studies
To assess the potential dissolution advantage of a new salt form like this compound, solubility studies are a critical precursor.
1. Shake-Flask Method:
-
Prepare saturated solutions of the test compound (e.g., Lamivudine free form and this compound) in various aqueous media (e.g., water, buffers of different pH).
-
Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
Filter the solutions to remove undissolved solids.
-
Determine the concentration of the dissolved drug in the filtrate using a validated analytical method such as HPLC or UV spectroscopy.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative dissolution study.
Caption: Workflow for a comparative dissolution study.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Comparative evaluation of dissolution profiles of the generic drug lamivudine 150 mg tablet marketed in Peru vs. the innovative Epivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielosp.org [scielosp.org]
- 4. Lamivudine salts with improved solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
A Comparative Analysis of Lamivudine's Polymorphic Forms and Salts for Pharmaceutical Development
An objective guide for researchers and drug development professionals on the distinct physicochemical properties of Lamivudine's solid forms, supported by experimental data and detailed methodologies.
Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV-1 and hepatitis B infections. The solid-state properties of an active pharmaceutical ingredient (API) like Lamivudine are critical as they can significantly influence its bioavailability, stability, and manufacturability. Lamivudine is known to exist in multiple polymorphic forms and can be formulated as various salts, each possessing unique physicochemical characteristics. This guide provides a comprehensive comparison of these different solid forms, presenting key experimental data to aid in the selection of the optimal form for drug product development.
Unraveling the Polymorphic Landscape of Lamivudine
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline arrangements, or polymorphs, can exhibit distinct melting points, solubilities, and stability profiles. For Lamivudine, several polymorphic forms have been identified and characterized.
Form I is a hydrated form, specifically a hemihydrate, meaning it incorporates water molecules into its crystal structure. It can be crystallized from aqueous or methanolic solutions. Form II is an anhydrous form and is generally considered to be the most thermodynamically stable polymorph under ambient conditions. It can be obtained from many nonaqueous solvents. Research has also identified other forms, including Form III , which has been described as a thermodynamically stable hemihydrate with improved flow properties compared to Forms I and II, making it potentially advantageous for formulation. Further studies have revealed the existence of additional anhydrous forms, designated as Form V , and solvates like Form III (an N,N-dimethylacetamide solvate) and Form IV . The existence of these various forms underscores the importance of stringent control over crystallization conditions during manufacturing.
Enhancing Properties through Salt Formation
Salt formation is a common strategy to improve the solubility and dissolution rate of poorly soluble APIs. Several salts of Lamivudine have been developed and characterized, demonstrating significant improvements in aqueous solubility compared to the free base.
Lamivudine hydrochloride and its monohydrate form have been shown to increase the aqueous solubility of the drug by factors of 1.2 and 3.3, respectively, compared to Form II. Other investigated salts include phthalate and salicylate salts, which have been structurally characterized to understand their solid-state properties. More recently, phosphate salts of Lamivudine have also been prepared and characterized. The enhanced solubility of these salt forms can potentially lead to improved bioavailability.
Quantitative Data Comparison
The following tables summarize the key quantitative data for the different polymorphic forms and salts of Lamivudine, facilitating a direct comparison of their properties.
Table 1: Thermal Properties of Lamivudine Polymorphs
| Form | Type | Melting Point (°C) | DSC Endotherms (°C) | Reference |
| Form I | Hydrate | ~146 | 123.6 (dehydration), 179.6 (melting) | |
| Form II | Anhydrous | 178.6 | 178.6 | |
| Form III | Hemihydrate | 176 - 177 | ~100 (dehydration), 176-177 (melting) | |
| Form III | N,N-dimethylacetamide solvate | - | 130.6 (desolvation), 176.9 (melting) | |
| Form V | Anhydrous | - | 161.2 |
Table 2: Physical Properties of Lamivudine Polymorphs
| Property | Form I | Form II | Form III (Hemihydrate) | Reference |
| Bulk Density (g/cc) | 0.46 | 0.38 | 0.64 | |
| Tap Density (g/cc) | 0.60 | 0.55 | 0.83 | |
| Flow Property (Angle of Repose) | 33.66° | 32.00° | 32.00° |
Table 3: Aqueous Solubility of Lamivudine Forms
| Form | Solubility Enhancement Factor (vs. Form II) | Temperature (K) | Reference |
| Lamivudine Hydrochloride | 1.2 | 299 ± 2 | |
| Lamivudine Hydrochloride Monohydrate | 3.3 | 299 ± 2 |
Experimental Protocols
The characterization of Lamivudine's polymorphic forms and salts relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited.
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu-Kα radiation source.
-
Sample Preparation: A small amount of the sample powder is gently packed into a sample holder, ensuring a flat and even surface to minimize preferred orientation.
-
Data Collection: The sample is scanned over a 2θ range of 5° to 40°, with a step size of 0.02° and a dwell time of 2 seconds per step. The sample is rotated during the measurement to ensure an average diffractogram is obtained.
-
Data Analysis: The resulting diffraction pattern is analyzed for the angular positions (2θ) and intensities of the diffraction peaks. These are then compared to reference patterns for known polymorphic forms.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of a material, such as melting, crystallization, and solid-solid phase transitions.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Approximately 1-3 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range of 30 °C to 200 °C, under a nitrogen purge (50 mL/min).
-
Data Analysis: The heat flow to the sample is monitored as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are identified by their peak temperatures and enthalpies of transition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of solvates or hydrates.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A sample of approximately 5-10 mg is placed in a tared TGA pan.
-
Thermal Program: The sample is heated at a controlled rate, typically 10 °C/min, over a specified temperature range, under a nitrogen atmosphere.
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The percentage of weight loss corresponding to the loss of solvent or water is calculated.
Aqueous Solubility Determination
The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.
-
Procedure: An excess amount of the solid compound is added to a vial containing a known volume of purified water or a buffer of a specific pH.
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualizing Key Processes and Relationships
To provide a clearer understanding of Lamivudine's mechanism and the context of its polymorphic forms, the following diagrams have been generated using Graphviz.
Comparative study of the antiviral resistance profiles of Lamivudine and Emtricitabine
For Researchers, Scientists, and Drug Development Professionals
Lamivudine (3TC) and Emtricitabine (FTC) are two closely related nucleoside reverse transcriptase inhibitors (NRTIs) that form the backbone of many antiretroviral therapy (ART) regimens for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. Their structural similarity results in comparable mechanisms of action and, consequently, overlapping resistance profiles. This guide provides a detailed comparison of their antiviral resistance profiles, supported by experimental data and methodologies, to inform research and drug development efforts.
Mechanism of Action and Primary Resistance Pathway
Both Lamivudine and Emtricitabine are cytosine analogues that, upon intracellular phosphorylation to their active triphosphate forms, compete with the natural substrate (deoxycytidine triphosphate) for incorporation into the growing viral DNA chain by the reverse transcriptase (RT) enzyme.[1][2][3] The incorporation of these drug analogues results in chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral DNA synthesis.[2][3]
The primary mutation conferring high-level resistance to both drugs is the M184V or M184I substitution in the RT domain of the HIV polymerase and the equivalent YMDD (tyrosine-methionine-aspartate-aspartate) motif in the HBV polymerase.[4][5][6] The M184V mutation appears to be the most common and persistent.[7]
Comparative Resistance Profiles: HIV
The emergence of the M184V mutation drastically reduces the susceptibility of HIV-1 to both Lamivudine and Emtricitabine. However, this mutation also comes at a cost to the virus, leading to decreased viral fitness and replication capacity.[8][9][10][11] This reduced fitness is a key factor in the clinical management of patients with M184V, as continued therapy with these agents can still provide some virologic benefit.[8][12]
While the resistance profiles are nearly identical, some studies suggest a lower frequency of M184V/I selection in patients failing Emtricitabine-containing regimens compared to Lamivudine-containing regimens, particularly when co-administered with Tenofovir.[12][13][14]
Table 1: Comparative Fold Change in Susceptibility of HIV-1 with M184V Mutation
| Antiviral Agent | Fold Change in EC50 with M184V Mutation | Reference |
| Lamivudine (3TC) | >100-fold | [9][15] |
| Emtricitabine (FTC) | >100-fold | [15] |
Table 2: Frequency of M184V/I Mutation in Virological Failure
| Regimen | Patient Cohort | Frequency of M184V/I | P-value | Reference |
| FTC + TDF + EFV | Virologically failing patients | 24% (n=62/257) | <0.0001 | [13] |
| 3TC + TDF + EFV | Virologically failing patients | 51% (n=91/178) | <0.0001 | [13] |
| FTC + TDF + ritonavir-boosted PI | Virologically failing patients | 11% (n=30/278) | 0.002 | [13] |
| 3TC + TDF + ritonavir-boosted PI | Virologically failing patients | 22% (n=37/167) | 0.002 | [13] |
FTC: Emtricitabine, TDF: Tenofovir Disoproxil Fumarate, EFV: Efavirenz, 3TC: Lamivudine, PI: Protease Inhibitor
Other Resistance Mutations
While M184V/I is the hallmark of resistance, other mutations can influence the susceptibility to Lamivudine and Emtricitabine, often in the context of multi-drug resistance. Thymidine Analogue Mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, can reduce susceptibility to both drugs, although to a lesser extent than M184V.[15][16][17] The presence of M184V can, in turn, delay the appearance of TAMs and even resensitize the virus to other NRTIs like Zidovudine and Tenofovir.[8][15][18]
Comparative Resistance Profiles: HBV
Similar to HIV, Lamivudine resistance in HBV is primarily associated with mutations in the YMDD motif of the viral polymerase, corresponding to rtM204V/I.[19] These mutations also confer cross-resistance to Emtricitabine. Prolonged Lamivudine monotherapy for HBV has a high rate of resistance development.
Table 3: Common HBV Polymerase Resistance Mutations
| Mutation | Associated Resistance |
| rtL180M + rtM204V | Lamivudine, Telbivudine, partial resistance to Entecavir |
| rtV173L + rtL180M + rtM204V | Lamivudine, Telbivudine, partial resistance to Entecavir |
Experimental Protocols for Resistance Testing
The determination of antiviral resistance is crucial for clinical management and drug development. The two primary methods are genotypic and phenotypic assays.
Genotypic Resistance Testing
Genotypic assays detect specific mutations in the viral genes that are known to confer drug resistance.[20]
Methodology:
-
Viral RNA Extraction: Viral RNA is extracted from a patient's plasma sample. A minimum viral load of 500-1000 copies/mL is generally required.[20]
-
Reverse Transcription and PCR Amplification: The viral RNA is reverse transcribed to complementary DNA (cDNA). The target region of the polymerase gene (e.g., reverse transcriptase for HIV) is then amplified using the Polymerase Chain Reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced, typically using Sanger sequencing or next-generation sequencing (NGS).[21][22]
-
Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify resistance-associated mutations.
Phenotypic Resistance Testing
Phenotypic assays measure the ability of a virus to replicate in the presence of different concentrations of an antiviral drug.[18]
Methodology:
-
Virus Isolation/Generation: The patient's viral reverse transcriptase and protease genes are inserted into a laboratory strain of HIV.
-
Cell Culture: The recombinant virus is used to infect susceptible cells in culture.
-
Drug Susceptibility Assay: The infected cells are cultured in the presence of serial dilutions of the antiviral drug.
-
Measurement of Viral Replication: Viral replication is measured by quantifying a reporter gene product (e.g., luciferase) or viral protein (e.g., p24 antigen).
-
Calculation of EC50: The drug concentration that inhibits viral replication by 50% (EC50) is calculated. The fold change in EC50 is determined by comparing the EC50 for the patient's virus to that of a wild-type reference virus.[16]
Mechanism of Resistance: The M184V Mutation
The M184V mutation confers resistance through a steric hindrance mechanism. The valine or isoleucine at position 184 clashes with the oxathiolane ring of Lamivudine and Emtricitabine, thereby reducing the efficiency of their incorporation into the viral DNA by the reverse transcriptase.[7]
Conclusion
Lamivudine and Emtricitabine exhibit highly similar antiviral resistance profiles, dominated by the selection of the M184V/I mutation, which confers high-level resistance but also impairs viral fitness. While subtle differences in the frequency of M184V emergence have been reported, for most practical purposes in research and clinical settings, they are considered to have overlapping resistance. A thorough understanding of their resistance mechanisms and the methodologies to detect them is paramount for the development of novel antiretroviral agents and the optimization of existing therapeutic strategies.
References
- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lamivudine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 4. The impact of the M184V substitution on drug resistance and viral fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thebodypro.com [thebodypro.com]
- 6. bhiva.org [bhiva.org]
- 7. Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Multiple Effects of the M184V Resistance Mutation in the Reverse Transcriptase of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Treatment Management Challenges in Naïve and Experienced HIV-1-Infected Individuals Carrying the M184V Mutation [mdpi.com]
- 12. thebodypro.com [thebodypro.com]
- 13. Resistance profiles of emtricitabine and lamivudine in tenofovir-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different evolution of genotypic resistance profiles to emtricitabine versus lamivudine in tenofovir-containing regimens [lirias.kuleuven.be]
- 15. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A comparison of the phenotypic susceptibility profiles of emtricitabine and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | High frequency of Lamivudine and Telbivudine resistance mutations in hepatitis B virus isolates from human immunodeficiency virus co-infected patients on highly active antiretroviral therapy in Bucaramanga, Colombia [frontiersin.org]
- 20. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 21. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 22. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Validated Spectrophotometric Methods for Lamivudine Determination
Lamivudine, a cornerstone in the treatment of HIV/AIDS and Hepatitis B, requires accurate and reliable analytical methods for its quantification in bulk drug and pharmaceutical formulations.[1][2] Spectrophotometry, owing to its simplicity, cost-effectiveness, and rapidity, presents a viable alternative to more complex chromatographic techniques like HPLC.[1][3] This guide provides a comparative overview of various validated spectrophotometric methods for the determination of Lamivudine, complete with experimental protocols and performance data to aid researchers and drug development professionals in selecting the most suitable method for their needs.
Comparison of Validated Spectrophotometric Methods
A variety of UV-Visible spectrophotometric methods have been developed and validated for the determination of Lamivudine. These methods differ primarily in the solvent used, which can influence the wavelength of maximum absorbance (λmax) and other validation parameters. Additionally, visible spectrophotometric methods, which involve the formation of a colored complex, offer an alternative analytical approach. The following table summarizes the key performance characteristics of several reported methods.
| Method Type | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV Spectrophotometry | Methanol | 270 | 5 - 15 | > 0.999 | 98 - 102 | - | - | [1] |
| Acetonitrile | 271 | 10 - 100 | 0.996 | - | - | - | [4] | |
| Water | 271 | 10 - 60 | - | - | - | - | ||
| 0.1 N HCl | 279.6 | 0 - 6 | - | 99.99 - 100.45 | - | - | [5] | |
| 0.1 N NaOH | 269.8 | 0 - 10 | - | 100.62 - 101.12 | - | - | [5] | |
| Methanol | 273 | 2.5 - 15.0 | 0.9997 | 99.4 | - | - | [6] | |
| Dimethylformamide (DMF) | 268 | 10 - 50 | 0.9985 | 99.2 | - | - | [7] | |
| Visible Spectrophotometry | 2,4-dinitrophenyl hydrazine in 85% H₂SO₄ | 438 | 5.0 - 35.0 | 0.9988 | - | - | - | [6] |
| Sodium nitrite, sulfamic acid, and paratoluidine in 2% H₂SO₄ | 282 | 2.5 - 12.5 | 0.9975 | - | - | - | [6] | |
| 3-methyl-2-benzathiazolinone hydrazone (MBTH) with iodoso benzene diacetate (IBDA) | 590 | 10.0 - 60.0 | - | - | - | - | [8] | |
| Diazonium salt formation with resorcinol | 540 | 10.0 - 60.0 | - | - | - | - | [8] |
Experimental Protocols
Detailed methodologies for the key spectrophotometric methods are provided below.
UV Spectrophotometric Method in Methanol[1]
-
Instrumentation: A UV-visible spectrophotometer with matched quartz cells.
-
Solvent: Spectroscopic grade methanol.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve Lamivudine reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solution Preparation: Dilute the standard stock solution with methanol to obtain a concentration of 10 µg/mL.
-
Sample Preparation: For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a known amount of Lamivudine into a volumetric flask. Add methanol, sonicate to dissolve, and dilute to volume with methanol. Filter the solution and dilute further with methanol to obtain a final concentration of 10 µg/mL.
-
Procedure: Record the absorbance of the standard and sample solutions at 270 nm against a methanol blank. Calculate the concentration of Lamivudine in the sample by comparing its absorbance with that of the standard solution.
Area Under Curve (AUC) UV Spectrophotometric Method in Water[2]
-
Instrumentation: A double beam UV-visible spectrophotometer with 1 cm matched quartz cells.
-
Solvent: Distilled water.
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of Lamivudine and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with distilled water to get a concentration of 100 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 10 to 60 µg/mL with distilled water.
-
Procedure: Scan the prepared solutions in the UV range of 400 nm to 200 nm. The area under the curve between 265 nm and 275 nm is used for the determination of Lamivudine. A calibration curve is prepared by plotting the area under the curve against the concentration.
Visible Spectrophotometric Method with 2,4-dinitrophenyl hydrazine[7]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents: 2,4-dinitrophenyl hydrazine solution, 85% Sulfuric Acid (H₂SO₄).
-
Procedure:
-
To a series of standard solutions of Lamivudine, add the 2,4-dinitrophenyl hydrazine reagent.
-
Add 85% H₂SO₄ to facilitate the reaction.
-
Allow the reaction to proceed for 10 minutes.
-
Let the resulting orange-red colored hydrazone stand for 2 hours for complete color development.
-
Measure the absorbance of the solution at the λmax of 438 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Visible Spectrophotometric Method by Diazotization and Coupling[7]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents: Sodium nitrite solution, sulfamic acid solution, paratoluidine solution, 2% Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Acidify the Lamivudine standard solutions with 2% H₂SO₄.
-
Add sodium nitrite and sulfamic acid and allow the diazotization reaction to proceed for 5 minutes.
-
Add the paratoluidine reagent to couple with the diazotized Lamivudine.
-
Allow the yellow chromogen to stand for 1 hour for complete color development.
-
Measure the absorbance at the λmax of 282 nm.
-
Prepare a calibration curve of absorbance against concentration.
-
Methodology Visualization
The general workflow for a validated spectrophotometric analysis of Lamivudine can be visualized as a series of sequential steps, from sample preparation to final data analysis.
Caption: Workflow for Lamivudine Spectrophotometric Analysis.
References
- 1. UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. jgtps.com [jgtps.com]
- 4. japer.in [japer.in]
- 5. chalcogen.ro [chalcogen.ro]
- 6. DEVELOPMENT AND VALIDATION OF THREE NEW SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF LAMIVUDINE IN PURE AND PHARMACEUTICAL DOSAGE FORMS [kubanni.abu.edu.ng]
- 7. ijpsm.com [ijpsm.com]
- 8. researchgate.net [researchgate.net]
Benchmarking Lamivudine Salicylate: A Comparative Analysis of Performance Against Other NRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lamivudine salicylate's performance against other key Nucleoside Reverse Transcriptase Inhibitors (NRTIs) used in the treatment of HIV-1. By presenting key quantitative data, detailed experimental methodologies, and visual representations of critical biological pathways and experimental workflows, this document aims to be an objective resource for researchers and professionals in the field of antiviral drug development.
Antiviral Activity
The in vitro antiviral activity of NRTIs is a primary indicator of their potential therapeutic efficacy. This is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication in cell culture.
Table 1: Comparative In Vitro Antiviral Activity (IC50) of NRTIs against HIV-1
| Drug | Wild-Type HIV-1 IC50 (µM) | M184V Mutant HIV-1 IC50 (µM) | Fold Change in Resistance |
| Lamivudine | 0.002 - 1.14[1] | >100 (up to 1,000-fold increase)[2] | High |
| Zidovudine (AZT) | 0.004 - 0.02 | Decreased or no change | Low/Hypersusceptible |
| Abacavir (ABC) | 0.04 - 0.5 | 2.5 - 5.5-fold increase[3] | Low to Moderate |
| Tenofovir (TDF) | 0.02 - 0.5 | No significant change | Low |
| Emtricitabine (FTC) | 0.001 - 0.01 | >100 (high-level resistance)[4] | High |
The M184V mutation in the reverse transcriptase enzyme is a key resistance pathway for Lamivudine and Emtricitabine, leading to a dramatic increase in their IC50 values.[2][4] In contrast, this mutation can increase the susceptibility of the virus to other NRTIs like Zidovudine and Tenofovir.[2]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for maintaining therapeutic concentrations in the body.
Table 2: Comparative Pharmacokinetic Parameters of NRTIs
| Drug | Bioavailability (%) | Plasma Half-life (h) | Cmax (µg/mL) | Tmax (h) | Primary Elimination |
| Lamivudine | ~86[5][6] | 5 - 7[7] | 1.5 - 2.1[8] | 0.5 - 2.0[7][8] | Renal (unchanged)[6][7] |
| Zidovudine (AZT) | ~64 | ~1.1 | 1.2 | 0.5 | Hepatic metabolism, then renal |
| Abacavir (ABC) | ~83 | ~1.5 | 3.0 | 0.8 | Hepatic metabolism |
| Tenofovir (TDF) | ~25 (fasting), ~39 (with high-fat meal) | ~17 | 0.3 | 1.0 | Renal (unchanged) |
| Emtricitabine (FTC) | ~93 | ~10 | 1.8 | 1-2 | Renal (unchanged) |
Note: Specific pharmacokinetic data for this compound is not available in the cited literature. The data for Lamivudine is presented. It is anticipated that the salicylate salt would rapidly dissociate, leading to a pharmacokinetic profile for the Lamivudine moiety that is comparable to the administration of Lamivudine itself.
Resistance Profiles
The development of drug resistance is a major challenge in HIV-1 therapy. Different NRTIs are associated with distinct resistance mutation patterns.
-
Lamivudine/Emtricitabine: The primary resistance mutation is M184V in the reverse transcriptase gene.[2] This mutation confers high-level resistance to both drugs.[2][4]
-
Zidovudine/Stavudine: Resistance is associated with a series of mutations known as Thymidine Analog Mutations (TAMs), which include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.
-
Abacavir: Resistance can be conferred by several mutations, including K65R, L74V, Y115F, and M184V.[9]
-
Tenofovir: The K65R mutation is the primary mutation associated with Tenofovir resistance.
Experimental Protocols
In Vitro Antiviral Activity Assay (Cell-Based)
This protocol outlines a general procedure for determining the IC50 of an NRTI against HIV-1 in a cell-based assay.
Objective: To measure the concentration of an NRTI required to inhibit 50% of HIV-1 replication in a susceptible cell line.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells - PBMCs)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB or NL4-3)
-
Test compounds (NRTIs)
-
Cell culture medium and supplements
-
96-well microtiter plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter gene assay, or MTT assay for cell viability)
Procedure:
-
Cell Preparation: Seed the chosen cell line into 96-well plates at a predetermined density.
-
Compound Dilution: Prepare serial dilutions of the test NRTIs in cell culture medium.
-
Infection: Add a standardized amount of HIV-1 stock to the wells containing the cells and the diluted compounds. Include control wells with virus and cells but no drug (virus control) and wells with cells only (cell control).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days) at 37°C in a humidified CO2 incubator.
-
Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using a chosen method:
-
p24 Antigen ELISA: Measure the concentration of the viral p24 capsid protein in the cell culture supernatant.
-
Luciferase Reporter Assay: If using a reporter virus and cell line, measure the luciferase activity, which is proportional to viral replication.
-
MTT Assay: Measure the metabolic activity of the cells, which is an indirect measure of cell viability and protection from virus-induced cell death.
-
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Phenotypic Resistance Assay
This protocol describes a method to determine the susceptibility of a patient-derived HIV-1 isolate to various NRTIs.
Objective: To quantify the fold change in IC50 of a patient's HIV-1 isolate to a panel of NRTIs compared to a wild-type reference strain.
Materials:
-
Patient plasma sample containing HIV-1
-
Wild-type HIV-1 reference strain
-
HIV-1 permissive cell line
-
Panel of NRTIs
-
Reagents for RT-PCR and cloning
-
Method for quantifying viral replication
Procedure:
-
Virus Isolation/Cloning: Extract viral RNA from the patient's plasma. Amplify the reverse transcriptase gene using RT-PCR and clone it into a viral vector.
-
Virus Stock Production: Generate recombinant virus stocks containing the patient-derived reverse transcriptase gene.
-
Susceptibility Testing: Perform the in vitro antiviral activity assay as described in section 4.1 for both the patient-derived virus and the wild-type reference virus against a panel of NRTIs.
-
Data Analysis: Determine the IC50 value for each NRTI against both the patient and reference viruses. The fold change in resistance is calculated by dividing the IC50 of the patient virus by the IC50 of the reference virus. A fold change greater than a certain cutoff value (which varies depending on the drug and the assay) indicates resistance.[10]
Visualizations
Mechanism of Action of NRTIs
Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of an antiviral compound.
Development of NRTI Resistance
Caption: Simplified logical flow of the development of drug resistance in HIV-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Impact of the M184V Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or Abacavir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, absolute bioavailability, and absorption characteristics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the plasma pharmacokinetics of lamivudine during twice and once daily administration in patients with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. penta-id.org [penta-id.org]
- 10. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
Safety Operating Guide
Proper Disposal of Lamivudine Salicylate: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for Lamivudine Salicylate
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of this compound, a nucleoside reverse transcriptase inhibitor (NRTI) used in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Waste Classification and Handling
This compound should be handled as a potentially hazardous chemical. While not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is imperative to consult local, state, and federal regulations, as waste disposal requirements can vary. The Safety Data Sheet (SDS) for lamivudine recommends treating it as a chemical waste.
Key Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Avoid generating dust. Use a well-ventilated area or a fume hood for handling powders.
-
In case of a spill, prevent the substance from entering drains or waterways. Clean up spills using dry procedures and collect the waste in a sealed container for disposal.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through an approved waste disposal plant, typically involving incineration or a specialized landfill.
Step 1: Segregation and Collection
-
Do not mix this compound waste with general laboratory trash or other waste streams.
-
Collect all expired, unused, or contaminated this compound, including residues and contaminated materials (e.g., weighing boats, gloves), in a dedicated, clearly labeled, and sealed waste container.
Step 2: Labeling
-
The waste container must be clearly labeled as "Chemical Waste" and should identify the contents, including "this compound."
Step 3: Storage
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous or chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for lamivudine to ensure they can handle the waste appropriately.
Alternative Disposal for Small Quantities (Household/Non-Lab Settings): In non-laboratory settings where professional disposal is not readily available, follow FDA and DEA guidelines for disposing of unwanted medicines. However, for a research setting, professional disposal is the standard. If small quantities are to be disposed of outside a lab, they should not be flushed down the toilet or drain.[1][2] They can be mixed with an unpalatable substance like coffee grounds or cat litter, placed in a sealed bag, and then disposed of in the household trash.[2]
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely established and depend on local regulations, the following table summarizes key disposal parameters.
| Parameter | Guideline | Regulatory Body |
| Waste Classification | Generally non-hazardous, but consult local regulations. | EPA, State, and Local Authorities |
| Primary Disposal Method | Incineration or licensed landfill. | Varies by jurisdiction |
| Container Type | Sealed, leak-proof, and clearly labeled. | DOT, EPA |
| PPE Requirement | Gloves, safety glasses, lab coat. | OSHA |
Experimental Protocols
No specific experimental protocols for the disposal of this compound are cited in standard safety and regulatory documents. The disposal procedure itself is the established protocol based on chemical safety and waste management principles.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Operational Guidance for Handling Lamivudine Salicylate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Lamivudine salicylate, a nucleoside reverse transcriptase inhibitor. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or neoprene, powder-free, chemotherapy-grade (ASTM D6978) | Prevents skin contact. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes. |
| Lab Coat | Disposable, polyethylene-coated polypropylene or other laminate material | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling powders outside of a containment system to prevent inhalation. |
| Face Shield | To be worn in conjunction with goggles | Provides an additional layer of protection against splashes. |
Handling Procedures
Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2]
-
Containment: For procedures that may generate dust or aerosols, use a certified chemical fume hood or a biological safety cabinet.
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Weighing and Transferring:
-
Handle as a solid to minimize dust generation.
-
If weighing, do so in a fume hood or on a balance with a draft shield.
-
Use dedicated spatulas and weighing boats.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Cap containers securely.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or generates significant dust.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE, including respiratory protection.
-
Contain and Clean:
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Use a scoop and a soft brush to collect the material.
-
For liquid spills, use an appropriate absorbent material.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired this compound, contaminated PPE (gloves, lab coats), and cleaning materials.
-
Liquid Waste: Solutions containing this compound.
-
Sharps: Contaminated needles, syringes, or glassware.
Disposal Procedures:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container | Incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[2] |
| Liquid Waste | Labeled, sealed, and leak-proof hazardous waste container | Consult with your institution's environmental health and safety (EHS) office for specific liquid waste disposal protocols. |
| Sharps | Labeled, puncture-proof sharps container | Follow institutional guidelines for sharps disposal. |
All waste must be handled in accordance with local, state, and federal regulations.[2]
Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
